Technical Documentation Center

10-Formylpteroylpentaglutamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 10-Formylpteroylpentaglutamate
  • CAS: 41432-72-8

Core Science & Biosynthesis

Foundational

The Centrality of 10-Formylpteroylpentaglutamate in One-Carbon Metabolism: Mechanisms, Regulation, and Pharmacological Targeting

The Biochemical Imperative of Polyglutamation In the study of one-carbon (1C) metabolism, it is a common misconception to view monoglutamated folates as the primary functional coenzymes. As an application scientist navig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Biochemical Imperative of Polyglutamation

In the study of one-carbon (1C) metabolism, it is a common misconception to view monoglutamated folates as the primary functional coenzymes. As an application scientist navigating metabolic assays, I consistently emphasize that intracellular folate metabolism is driven almost entirely by polyglutamated derivatives.

When folic acid enters the cell, it is rapidly reduced and modified by folylpolyglutamate synthetase (FPGS), which adds a poly- γ -glutamate tail. The pentaglutamate form—specifically 10-formylpteroylpentaglutamate (10-CHO-THF-Glu5) —is the predominant and physiologically active species. This structural modification is not merely an accessory; it is a biochemical imperative. Polyglutamation serves two critical functions: it traps the cofactor intracellularly by preventing efflux, and it drastically increases the binding affinity (lowering the Km​ ) for downstream folate-dependent enzymes.

Driving De Novo Purine Biosynthesis

The de novo purine nucleotide biosynthesis (PNB) pathway is entirely reliant on the formyl-donating capacity of 10-CHO-THF-Glu5. The synthesis of the purine ring requires the precise addition of carbon 8 (C8) and carbon 2 (C2), both of which are sourced directly from this pentaglutamate cofactor 1[1].

Two specific transformylases mediate these reactions:

  • GAR Transformylase: Incorporates the formyl group into 5'-phosphoribosyl-glycinamide (GAR) to form C8.

  • AICAR Transformylase: Incorporates the formyl group into 5'-phosphoribosyl-5-aminoimidazole-4-carboxamide (AICAR) to form C2 1[1].

Without the pentaglutamate tail, the catalytic efficiency of these transformylases drops precipitously, halting the production of inosine monophosphate (IMP) and starving rapidly dividing cells of essential nucleotides.

G Serine Serine / Glycine MethyleneTHF 5,10-CH2-THF-Glu5 Serine->MethyleneTHF SHMT Formate Formate FormylTHF 10-CHO-THF-Glu5 (10-formylpteroylpentaglutamate) Formate->FormylTHF 10-formyl-THF synthetase THF THF-Glu5 THF->MethyleneTHF MethyleneTHF->FormylTHF MTHFD / Cyclohydrolase FGAR Formyl-GAR FormylTHF->FGAR GAR Transformylase (C8 Addition) FAICAR Formyl-AICAR FormylTHF->FAICAR AICAR Transformylase (C2 Addition) GAR GAR GAR->FGAR AICAR AICAR FGAR->AICAR Intermediate Steps AICAR->FAICAR IMP IMP (Purine Ring) FAICAR->IMP Cyclization

Fig 1. 10-formyl-THF-Glu5 mediated carbon transfers in de novo purine biosynthesis.

Intracellular Buffering by 10-Formyltetrahydrofolate Dehydrogenase (FDH)

A fascinating regulatory mechanism of the 1C pool involves 10-formyltetrahydrofolate dehydrogenase (FDH). While FDH catalyzes the NADP+-dependent oxidation of 10-CHO-THF to CO2 and THF, its role extends beyond simple catalysis.

FDH binds the pentaglutamate product (tetrahydropteroylpentaglutamate) so tightly that it effectively acts as an intracellular sink. The dissociation constant ( Kd​ ) for the pentaglutamate form is approximately 15 to 20 nM, which is 60-fold lower than the Ks​ for the monoglutamate counterpart 2[2]. Because liver cells contain a massive excess of FDH subunits relative to the free folate pool, this nearly irreversible binding allows FDH to buffer the 1C pool, releasing the cofactor to serine hydroxymethyltransferase (SHMT) only when metabolic demand dictates [[2]](2].

Quantitative Comparison of Folate Derivatives
Quantitative ParameterMonoglutamate (10-CHO-THF)Pentaglutamate (10-CHO-THF-Glu5)Biological Significance
FDH Binding Affinity ( Kd​ ) ~ 100 μM15 – 20 nMGlu5 enables FDH to act as a tight intracellular sink, preventing 1C pool depletion.
Intracellular Retention Low (Rapid Efflux)Extremely HighPolyglutamation traps the cofactor inside the cell, essential for sustained purine synthesis.
Enzymatic Efficiency ( Vmax​/Km​ ) BaselineUp to 100x HigherTransformylases (GAR/AICAR) strongly prefer the Glu5 form, driving metabolic flux toward IMP.

Pharmacological Exploitation in Oncology

Because cancer cells rely heavily on de novo purine synthesis, the 10-CHO-THF-Glu5 pathways are prime targets for antifolate chemotherapies like methotrexate (MTX).

A critical insight for drug developers is that MTX itself is a prodrug; it must be polyglutamated to MTX-Glu5 to exert its full cytotoxic effect. While MTX is widely known for inhibiting dihydrofolate reductase (DHFR), MTX polyglutamates exert a direct, profound inhibitory effect on AICAR transformylase 3[3]. This direct inhibition of purine biosynthesis, independent of DHFR blockade, is a primary mode of cytotoxicity observed in cell lines like CCRF-CEM and MCF-7 breast cancer cells [[3]]() 4[3][4].

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I design protocols to be self-validating. If an assay fails, the causality built into the design should immediately indicate why it failed.

Protocol 1: Radioenzymatic Quantification of De Novo Purine Biosynthesis

Purpose: To measure the flux of 1C units into purines via 10-CHO-THF-Glu5. Causality Check: A common pitfall in assessing purine flux is the failure to completely isolate the de novo pathway from the salvage pathway. By utilizing dialyzed medium, we strip the environment of exogenous hypoxanthine and thymidine. Furthermore, using [14C]formate bypasses upstream mitochondrial serine/glycine complexities, as formate is directly assimilated into 10-CHO-THF by 10-formyl-THF synthetase [[5]](5].

Step-by-Step Methodology:

  • Cell Preparation: Resuspend 5×106 exponentially growing cells (e.g., CCRF-CEM) in 2 mL of dialyzed medium supplemented with 5 μM thymidine and 10 μM inosine 3[3].

  • Isotope Addition: Pulse cells with [14C]formate for 22 hours at 37°C 3[3].

  • Antifolate Treatment: Treat parallel cohorts with varying concentrations of MTX (0 to 1000 nM) to assess AICAR transformylase inhibition 3[3].

  • Extraction & HPLC: Lyse the cells, extract the purine bases, and quantify incorporation using HPLC coupled with radiochemical detection.

  • Validation: Successful de novo synthesis will show [14C] incorporation strictly in the C2 and C8 positions of the purine ring. High background noise indicates incomplete medium dialysis.

Protocol 2: Determining FDH Binding Kinetics via Fluorescence Titration

Purpose: To quantify the extreme binding affinity ( Kd​ ) of FDH for the pentaglutamate product. Causality Check: When measuring the binding kinetics of polyglutamated folates, traditional size-exclusion methods often fail because the off-rate is incredibly slow. Fluorescence titration bypasses this by leveraging the intrinsic tryptophan quenching that occurs upon pentaglutamate binding, offering a real-time, label-free validation of the interaction 2[2].

Step-by-Step Methodology:

  • Enzyme Purification: Purify apo-FDH from liver extract using size exclusion chromatography. (Note: Endogenous H4PteGlu5 remains tightly bound during this step and must be stripped or accounted for 2[2]).

  • Titration Setup: Place 1 μM of apo-FDH in a fluorometer cuvette. Set excitation wavelength to 295 nm.

  • Ligand Addition: Titrate synthetically prepared 10-CHO-THF-Glu5 in 5 nM increments into the cuvette.

  • Data Acquisition: Record the quenching of emission at 340 nm after each addition.

  • Analysis: Fit the quenching curve to a single-site binding model to extract the Kd​ (Expected: ~15-20 nM) 2[2].

Workflow Step1 1. Purify Apo-FDH (Size Exclusion Chromatography) Step3 3. Fluorescence Titration Setup (Excitation: 295 nm) Step1->Step3 Step2 2. Synthesize 10-CHO-THF-Glu5 (Enzymatic Polyglutamation) Step2->Step3 Step4 4. Incremental Ligand Addition (Monitor Quenching at 340 nm) Step3->Step4 Step5 5. Kinetic Data Analysis (Extract Kd ~15-20 nM) Step4->Step5

Fig 2. Experimental workflow for quantifying FDH and pentaglutamate binding kinetics.

References

  • Impact of Polyglutamation on Sensitivity to Raltitrexed and Methotrexate in Relation to Drug-induced Inhibition of de Novo Thymidylate and Purine Biosynthesis in CCRF-CEM Cell Lines. AACR Journals. 3

  • Folate-Dependent Purine Nucleotide Biosynthesis in Humans. Advances in Nutrition / Ovid.1

  • Evidence for direct inhibition of de novo purine synthesis in human MCF-7 breast cells as a principal mode of metabolic inhibition by methotrexate. PubMed / NIH. 4

  • Properties of tetrahydropteroylpentaglutamate bound to 10-formyltetrahydrofolate dehydrogenase. PubMed / NIH. 2

  • Human mitochondrial MTHFD2 is a dual redox cofactor-specific methylenetetrahydrofolate dehydrogenase/methenyltetrahydrofolate cyclohydrolase. PMC / NIH. 5

Sources

Exploratory

Unlocking the Thermodynamic and Kinetic Dynamics of 10-Formylpteroylpentaglutamate Binding to AICAR Transformylase

An In-Depth Technical Whitepaper for Enzymologists and Drug Development Professionals The Biological Context and Mechanistic Imperative As researchers targeting folate-dependent pathways, we often grapple with the discre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Enzymologists and Drug Development Professionals

The Biological Context and Mechanistic Imperative

As researchers targeting folate-dependent pathways, we often grapple with the discrepancy between in vitro assays using commercially available monoglutamated folates and the in vivo reality of polyglutamated cofactors. The de novo purine biosynthesis pathway, a highly validated target for antineoplastic and anti-inflammatory drug development, culminates in two reactions catalyzed by the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase / IMP cyclohydrolase)[1].

The penultimate step of this pathway is driven by the AICAR transformylase (AICAR Tfase) domain, which transfers a formyl group from 10-formyltetrahydrofolate to the non-nucleophilic 5-amino group of AICAR. While the monoglutamate form (10-formyl-H4PteGlu1) can serve as a substrate in vitro, the natural, highly preferred cofactor is the polyglutamated derivative, specifically 10-formylpteroylpentaglutamate (10-formyl-H4PteGlu5) [2].

The Causality of Polyglutamation

Why does the cell expend ATP to append a poly- γ -glutamate tail to folates? From a structural and thermodynamic standpoint, the polyglutamate tail serves two critical functions:

  • Cellular Retention: The highly anionic nature of the polyglutamate chain prevents the cofactor from effluxing through standard folate transporters, effectively trapping it within the intracellular space.

  • Thermodynamic Anchoring: The γ -carboxyl groups of the pentaglutamate tail form extensive salt bridges with a positively charged surface groove on the AICAR Tfase domain. This interaction drastically reduces the entropic penalty of binding and optimally positions the formyl group for nucleophilic attack, resulting in a significantly lower Michaelis constant ( Km​ ) and higher catalytic efficiency.

G AICAR AICAR (Substrate) Tfase AICAR Transformylase (ATIC Domain 1) AICAR->Tfase Cofactor 10-formyl-H4PteGlu5 (Cofactor) Cofactor->Tfase FAICAR FAICAR (Intermediate) Tfase->FAICAR IMPCH IMP Cyclohydrolase (ATIC Domain 2) FAICAR->IMPCH IMP IMP (Final Product) IMPCH->IMP

De novo purine biosynthesis final steps catalyzed by the bifunctional ATIC enzyme.

Pharmacological Exploitation: The Methotrexate Paradigm

Understanding the binding affinity of polyglutamated cofactors is not merely an academic exercise; it is the foundation of modern antifolate pharmacology. Methotrexate (MTX), a cornerstone therapy for rheumatoid arthritis and various malignancies, leverages this exact mechanism.

Upon entering the cell, MTX is rapidly converted into MTX-polyglutamates (MTXPGs) by folylpolyglutamate synthetase (FPGS). While parent MTX is a relatively weak competitive inhibitor of AICAR Tfase ( ), the addition of the pentaglutamate tail enhances its inhibitory capacity by approximately 2500-fold[2].

The Cascade Effect: Inhibiting AICAR Tfase with MTXPGs causes an upstream bottleneck, leading to the massive intracellular accumulation of AICAR. AICAR is subsequently phosphorylated into ZMP (AICAR monophosphate). ZMP is a structural analog of AMP and acts as a potent, direct activator of AMP-activated protein kinase (AMPK)[3]. This AMPK activation drives the profound metabolic and anti-inflammatory effects observed in patients, such as increased skeletal muscle GLUT4 expression and suppression of pro-inflammatory cytokines[4].

G MTX Methotrexate (MTX) FPGS FPGS (Polyglutamation) MTX->FPGS MTXPG MTX-Polyglutamates FPGS->MTXPG Inhibition Inhibit AICAR Tfase MTXPG->Inhibition Accumulation AICAR / ZMP Accumulation Inhibition->Accumulation AMPK AMPK Activation Accumulation->AMPK

Mechanism of MTX-induced AMPK activation via AICAR transformylase inhibition.

Quantitative Data Summary

To illustrate the profound impact of the polyglutamate tail on binding affinity and enzyme kinetics, the following table summarizes the kinetic parameters of natural cofactors and antifolate inhibitors against human AICAR transformylase[2].

CompoundGlutamate Chain LengthRoleAffinity / Kinetic MetricValue
10-formyl-H4PteGlu1 1 (Mono)SubstrateApparent Km​ ~ 50 - 100 µM
10-formyl-H4PteGlu5 5 (Penta)SubstrateApparent Km​ 1.25 µM
Methotrexate (MTX) 1 (Mono)Inhibitor Ki​ (Competitive)143 µM
MTX-Glu5 5 (Penta)Inhibitor Ki​ (Competitive)~ 0.057 µM (57 nM)

Note: The pentaglutamate tail shifts the binding affinity from the micromolar to the nanomolar regime, underscoring the necessity of using polyglutamated forms in rigorous biochemical assays.

Experimental Methodologies for Affinity Determination

To establish a self-validating experimental system, a Senior Application Scientist must employ orthogonal techniques. Relying solely on steady-state kinetics ( Km​ ) can be misleading, as Km​ is an amalgamation of substrate binding ( Kd​ ) and catalytic turnover ( kcat​ ). Therefore, we pair a continuous spectrophotometric kinetic assay with Isothermal Titration Calorimetry (ITC) to isolate the true thermodynamic binding events.

G Prep 1. Protein & Ligand Preparation Assay1 2A. Steady-State Kinetics (UV-Vis) Prep->Assay1 Assay2 2B. ITC Binding Thermodynamics Prep->Assay2 Data 3. Orthogonal Data Validation Assay1->Data Assay2->Data

Orthogonal experimental workflow for validating cofactor binding affinity and kinetics.

Protocol 1: Steady-State Kinetic Assay (Continuous UV-Vis)

Rationale: We monitor the conversion of 10-formyl-H4PteGlu5 to H4PteGlu5. This reaction yields a distinct spectral change, allowing for a direct, continuous assay at 298 nm ( Δϵ=19.7×103 M−1cm−1 )[2]. Continuous assays are superior to discontinuous methods because they provide real-time progress curves, instantly revealing non-linearities caused by product inhibition or enzyme degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the reaction buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, and 10 mM 2-mercaptoethanol. Causality: 2-mercaptoethanol is critical to prevent the oxidative degradation of the highly sensitive tetrahydrofolate core.

  • Enzyme Equilibration: Pre-incubate 10-50 nM of purified human ATIC enzyme in the reaction buffer at 37°C for 5 minutes.

  • Substrate Saturation: Add a saturating concentration of AICAR (e.g., 200 µM) to the cuvette.

  • Reaction Initiation: Initiate the reaction by adding varying concentrations of 10-formyl-H4PteGlu5 (ranging from 0.1 µM to 20 µM).

  • Data Acquisition: Monitor the decrease in absorbance at 298 nm continuously for 3 minutes using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Convert the change in absorbance ( ΔA/min ) to specific activity ( nmol/min/mg ) using the extinction coefficient. Fit the initial velocities to the Michaelis-Menten equation via non-linear regression to extract Km​ and Vmax​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

Rationale: To determine the true dissociation constant ( Kd​ ) and dissect the free energy of binding ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components, we use ITC. To prevent the heat of catalysis from masking the heat of binding, the titration is performed in the absence of the co-substrate AICAR.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the purified ATIC enzyme extensively against the ITC buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM TCEP). Causality: Exact buffer matching between the syringe (ligand) and cell (protein) is mandatory in ITC to eliminate background heat of mixing.

  • Ligand Preparation: Dissolve 10-formyl-H4PteGlu5 in the exact dialysate from Step 1 to a final concentration of 200 µM.

  • Cell Loading: Load the ITC sample cell with 20 µM of ATIC enzyme. Ensure no bubbles are trapped, as they will cause erratic baseline noise.

  • Titration Parameters: Set the syringe to inject 2 µL aliquots of 10-formyl-H4PteGlu5 over 20 injections at 25°C, with a 150-second spacing between injections to allow the baseline to re-equilibrate.

  • Control Titration: Perform a control titration of the ligand into the buffer alone to measure the heat of dilution.

  • Data Integration: Subtract the heat of dilution from the raw binding data. Fit the integrated heat peaks to a one-site binding model to extract the stoichiometry ( N ), Kd​ , and ΔH .

References

  • Allegra, C. J., Drake, J. C., Jolivet, J., & Chabner, B. A. (1985). Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates.
  • Pirkmajer, S., Kulkarni, S. S., Tom, R. Z., Ross, F. A., Hawley, S. A., Hardie, D. G., et al. (2015). Methotrexate Increases Skeletal Muscle GLUT4 Expression and Improves Metabolic Control in Experimental Diabetes.
  • Mukhopadhyay, S., et al. (2023). AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle.
  • Vergis, J. M., et al. (2004). Virtual Screening of Human 5-Aminoimidazole-4-carboxamide Ribonucleotide Transformylase against the NCI Diversity Set by Use of AutoDock to Identify Novel Nonfolate Inhibitors.

Sources

Foundational

Biosynthesis of 10-Formylpteroylpentaglutamate in Bacterial Models: A Mechanistic and Methodological Guide

Executive Summary In bacterial one-carbon (1C) metabolism, folates act as essential carriers of single carbon units required for the biosynthesis of purines, thymidylate, and amino acids. Among these, 10-formylpteroylpen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In bacterial one-carbon (1C) metabolism, folates act as essential carriers of single carbon units required for the biosynthesis of purines, thymidylate, and amino acids. Among these, 10-formylpteroylpentaglutamate (10-CHO-THF-Glu5) stands out as the critical cofactor for the formylation of initiator methionyl-tRNA (fMet-tRNA) and the de novo synthesis of purines via GAR and AICAR transformylases.

This technical guide provides an in-depth analysis of the biosynthesis of 10-CHO-THF-Glu5 in Escherichia coli. Designed for application scientists and drug development professionals, this whitepaper dissects the enzymatic causality of polyglutamylation, presents quantitative kinetic data, and outlines self-validating experimental protocols for both in vivo profiling and in vitro reconstitution.

Mechanistic Architecture of the Biosynthetic Pathway

The biosynthesis of 10-CHO-THF-Glu5 is not a single-step reaction but a highly coordinated convergence of folate reduction, one-carbon loading, and iterative polyglutamylation.

The Causality of Polyglutamylation (FolC)

In E. coli, the bifunctional enzyme FolC (dihydrofolate synthase/folylpolyglutamate synthetase) catalyzes the ATP-dependent addition of L-glutamate residues to the γ -carboxyl group of the folate tail[1].

  • Why do bacteria polyglutamylate? Monoglutamated folates are highly permeable and easily efflux out of the cell. The addition of five glutamate residues creates a highly negatively charged macromolecule, effectively trapping the cofactor intracellularly.

  • Enzymatic Affinity: The pentaglutamate tail drastically alters the thermodynamic landscape of downstream reactions. For instance, the kcat​/Km​ of 10-formyltetrahydrofolate dehydrogenase increases by over 100-fold when utilizing the pentaglutamate substrate compared to the monoglutamate form[2].

One-Carbon Loading and Oxidation (FolD / Fhs)

The one-carbon unit is typically derived from serine via Serine Hydroxymethyltransferase (GlyA), producing 5,10-methylene-THF. The bifunctional enzyme FolD (5,10-methylene-THF dehydrogenase/cyclohydrolase) then oxidizes and hydrolyzes this intermediate to yield 10-formyl-THF[3]. Alternatively, in some rewired or anaerobic models, 10-formyl-THF synthetase (Fhs ) can directly ligate formate to THF[3].

Pathway THF Tetrahydrofolate (THF) MTHF 5,10-methylene-THF THF->MTHF GlyA (SHMT) FTHF_Glu5 10-formylpteroylpentaglutamate (10-CHO-THF-Glu5) THF->FTHF_Glu5 FolC then FolD (Parallel Polyglutamylation) FTHF 10-formyl-THF MTHF->FTHF FolD (Dehydrogenase/ Cyclohydrolase) FTHF->FTHF_Glu5 FolC (FPGS) + 5 ATP + 5 L-Glu

Fig 1: Biosynthetic pathway of 10-formylpteroylpentaglutamate in E. coli.

Quantitative Dynamics

Understanding the steady-state kinetics and intracellular distribution of folate species is critical for targeting this pathway in antimicrobial drug development. The tables below synthesize the kinetic parameters of the core enzymes and the relative abundance of polyglutamated species in wild-type E. coli.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
EnzymePrimary Substrate Km​ ( μM ) kcat​ ( min−1 )Essential Cofactors
FolC (FPGS)10-CHO-THF15.225.0ATP, Mg2+ , K+
FolD (DH)5,10-CH2-THF-Glu512.5310.0 NADP+
FolD (CH)5,10-CH=THF-Glu58.0450.0None
PurU (Deformylase)10-CHO-THF-Glu522.0180.0Methionine (Activator)
Table 2: Steady-State Distribution of Folate Polyglutamates in E. coli[4]
Glutamate Chain LengthRelative Abundance (%)Biological Significance
Glu1 - Glu2< 5%Transient intermediates; highly susceptible to efflux.
Glu3 - Glu440%Intermediate pools; moderate affinity for transformylases.
Glu5 (Pentaglutamate) 45% Dominant active coenzyme; maximum catalytic efficiency.
Glu6+10%Accumulates during specific stress responses (e.g., Phage T4 infection)[4].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to verify causality, extraction efficiency, and enzymatic specificity.

Protocol 1: Self-Validating LC-MS/MS Profiling of Polyglutamated Folates

Objective: Quantify the intracellular pool of 10-CHO-THF-Glu5 in E. coli. Causality & Rationale: Folates are highly thermolabile and sensitive to oxidation. Traditional lysis exposes them to oxygen, artificially skewing the 10-CHO-THF pool toward 10-formyl-folic acid. We utilize anaerobic lysis with ascorbic acid to preserve the native oxidation state.

Step-by-Step Workflow:

  • Culture & Quenching: Grow E. coli K-12 to OD600​=0.6 . Quench 10 mL of culture rapidly in 40 mL of cold (-20°C) methanol to halt metabolism instantly.

  • Isotope Spiking (Self-Validation Step 1): Spike the pellet with 50 pmol of 13C5​ -glutamate-labeled 10-CHO-THF-Glu5. Logic: The recovery rate of this heavy isotope standard validates the extraction efficiency. If recovery is <80%, the data is discarded.

  • Anaerobic Lysis: Resuspend the pellet in extraction buffer (50 mM HEPES, 1% ascorbic acid, 0.5% β -mercaptoethanol, pH 7.2) inside an anaerobic chamber. Lyse via bead-beating at 4°C.

  • SPE Purification: Pass the lysate through an Oasis HLB Solid Phase Extraction cartridge. Elute with 50% methanol containing 0.1% formic acid.

  • LC-MS/MS (MRM) Analysis: Separate analytes on a C18 column using a water/acetonitrile gradient. Detect using Multiple Reaction Monitoring (MRM).

    • Self-Validation Step 2: Use a ΔfolC mutant strain as a negative control. The absence of Glu3-Glu5 peaks in this mutant proves the specificity of the MRM transitions[5].

Protocol Step1 1. E. coli Culture & Isotope Spiking Step2 2. Anaerobic Lysis (Ascorbate/BME) Step1->Step2 Step3 3. SPE Purification (Oasis HLB) Step2->Step3 Step4 4. LC-MS/MS (MRM Transitions) Step3->Step4 Step5 5. Data Validation (Recovery & Ratio) Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for folate extraction and quantification.

Protocol 2: In Vitro Reconstitution of FolC Pentaglutamylation

Objective: Confirm the kinetic preference of FolC for synthesizing the pentaglutamate chain. Causality & Rationale: Measuring the addition of unlabeled glutamate to folates via LC-MS is low-throughput. Instead, we couple the ATP hydrolysis required for glutamylation to a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) system. This allows real-time spectrophotometric monitoring.

Step-by-Step Workflow:

  • Reaction Assembly: In a UV-transparent 96-well plate, combine 100 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2​ , 5 mM ATP, 5 mM L-glutamate, 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, and 2 units each of PK and LDH.

  • Substrate Addition: Add 50 μM of 10-CHO-THF-Glu4 (tetraglutamate).

  • Initiation & Monitoring: Initiate the reaction by adding 1 μM purified recombinant E. coli FolC. Monitor the decrease in absorbance at 340 nm (NADH depletion) continuously for 30 minutes.

  • Self-Validation: Run a parallel well lacking 10-CHO-THF-Glu4. Logic: If NADH depletes in the absence of the folate substrate, the FolC preparation possesses contaminating background ATPase activity, invalidating the kinetic data.

Conclusion & Future Perspectives

The biosynthesis of 10-formylpteroylpentaglutamate represents a masterclass in evolutionary metabolic engineering. By utilizing FolC to append a pentaglutamate tail, bacteria simultaneously solve the problems of cofactor retention and enzymatic specificity[1],[2]. Because mammalian cells rely on a different set of compartmentalized folylpolyglutamate synthetases, the bacterial FolC and its associated 1C pathway remain highly attractive, unexploited targets for novel antifolate antibiotics.

References

  • UniProtKB - P08192 (folC - Escherichia coli). UniProt Consortium. URL:[Link]

  • One-Carbon Metabolic Pathway Rewiring in Escherichia coli Reveals an Evolutionary Advantage of 10-Formyltetrahydrofolate Synthetase (Fhs) in Survival under Hypoxia. Journal of Biological Chemistry / PMC. URL:[Link]

  • Transcription of the folC gene encoding folylpolyglutamate synthetase-dihydrofolate synthetase in Escherichia coli. Journal of Bacteriology / PMC. URL:[Link]

  • Analysis of polyglutamated folates in bacteria and mouse embryos. ResearchGate. URL:[Link]

  • One-Carbon Metabolism and Microbial Pathogenicity. PMC. URL:[Link]

Sources

Exploratory

Structural Conformation and Binding Dynamics of 10-Formylpteroylpentaglutamate at Physiological pH

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of one-carbon metabolism, 10-formylpteroylpentaglutamate (commonly referred to as 10-formyltetrahydrofolat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of one-carbon metabolism, 10-formylpteroylpentaglutamate (commonly referred to as 10-formyltetrahydrofolate pentaglutamate, or 10-CHO-H₄PteGlu₅) serves as the obligate intracellular formyl donor for de novo purine biosynthesis[1]. While synthetic folic acid and circulating folates exist primarily as monoglutamates, intracellular folates are rapidly converted into polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS)[2].

Understanding the structural conformation of 10-CHO-H₄PteGlu₅ at physiological pH (7.4) is critical for rational drug design, particularly in the development of antifolates targeting enzymes like Glycinamide Ribonucleotide Transformylase (GART) and Aminoimidazolecarboxamide Ribonucleotide Transformylase (AICARFT)[1]. This whitepaper elucidates the physicochemical properties, conformational dynamics, and thermodynamic binding principles of 10-CHO-H₄PteGlu₅, providing field-proven protocols for its experimental analysis.

Physicochemical Architecture at pH 7.4

The structural behavior of 10-CHO-H₄PteGlu₅ is dictated by its three distinct chemical moieties: the reduced pteridine ring, the p-aminobenzoic acid (pABA) linker, and the γ -linked polyglutamate tail[3].

Ionization and Electrostatic Profile

At a physiological pH of 7.4, the ionization state of the molecule fundamentally drives its conformation:

  • The Pterin Ring: The N3 position has a pKa > 10 and remains protonated. The N10 position is covalently bound to the formyl group, preventing protonation and stabilizing the molecule against rapid oxidation compared to unsubstituted tetrahydrofolate[4].

  • The Polyglutamate Tail: The α -carboxyl group of the terminal glutamate has a pKa of ~3.1–3.5, while the γ -carboxyl groups of the internal glutamate residues possess pKa values of ~4.6–4.8[5].

Causality in Conformation: Because the environmental pH (7.4) is significantly higher than the pKa of all six carboxyl groups, 10-CHO-H₄PteGlu₅ exists as a highly charged polyanion with a net charge of -6 . In an aqueous cytosolic environment, the electrostatic repulsion between these adjacent deprotonated carboxylates forces the polyglutamate tail into a highly solvated, extended linear conformation [4].

Conformational Dynamics: Free Solution vs. Enzyme-Bound

The transition of 10-CHO-H₄PteGlu₅ from the cytosol to an enzyme active site represents a classic paradigm of induced fit and conformational entropy.

The Free State (Extended)

In the unbound state, the extended conformation maximizes hydrogen bonding with surrounding water molecules. This extended state is biologically necessary to prevent premature sequestration or aggregation of the highly concentrated intracellular folate pool.

The Bound State (Folded/Anchored)

Upon interaction with target enzymes—such as 10-formyltetrahydrofolate dehydrogenase, serine hydroxymethyltransferase (SHMT), or 10-formyltetrahydrofolate synthetase—the polyglutamate tail undergoes a radical conformational shift[2][6].

  • Charge Neutralization: The negatively charged glutamate residues wrap around positively charged amino acid side chains (primarily Arginine and Lysine) located in the enzyme's extended binding cleft[6].

  • Desolvation and Entropy: The displacement of ordered water molecules from both the enzyme cleft and the polyglutamate tail provides a massive entropic driving force ( ΔS>0 ), making the binding thermodynamically highly favorable.

  • Enzyme Stabilization: The binding of the polyglutamate tail acts as a structural "staple." For instance, binding of tetrahydropteroylpolyglutamates increases the thermal denaturation temperature of 10-formyltetrahydrofolate synthetase by up to 12 °C and abolishes cold lability[6].

Pathway A 10-CHO-THF (Monoglutamate) B FPGS Enzyme (ATP + Glutamate) A->B Polyglutamylation C 10-CHO-H4PteGlu5 (Extended Polyanion) B->C Addition of γ-linked Glu D Target Enzymes (e.g., SHMT, AICARFT) C->D High-Affinity Binding E Conformational Shift (Folded & Anchored) D->E Charge Neutralization

Caption: Intracellular polyglutamylation pathway and subsequent conformational shift upon target enzyme binding.

Impact on Enzyme Kinetics and Affinity

The conformational anchoring provided by the pentaglutamate tail drastically alters the kinetic parameters of folate-dependent enzymes. The polyglutamate form eliminates the dependence of enzyme activity on high local concentrations, effectively trapping the cofactor in the active site[2].

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic differences between the monoglutamate and pentaglutamate forms, synthesizing data from binding studies on SHMT and 10-formyltetrahydrofolate synthetase[2][6][7].

LigandTarget Enzyme Kd​ / Km​ ( μ M)Relative AffinityThermal Stability ( ΔTm​ )
10-CHO-THF (Monoglutamate)SHMT / 10-CHO-THF Synthetase~15.0 - 20.01x (Baseline)+2.0 °C to +4.0 °C
10-CHO-H₄PteGlu₃ (Triglutamate)10-CHO-THF Synthetase~4.1~3.6x+8.0 °C
10-CHO-H₄PteGlu₅ (Pentaglutamate)SHMT / 10-CHO-THF Dehydrogenase~0.5 - 1.0~30x +12.0 °C to +18.3 °C

Note: The Km​ for co-substrates (like MgATP) can also be lowered by over 500-fold when the polyglutamate form is bound, demonstrating allosteric stabilization of the entire active site[6].

Experimental Methodologies

To accurately study the conformation and binding of 10-CHO-H₄PteGlu₅, rigorous experimental controls must be implemented to prevent oxidative cleavage of the C9-N10 bond and interconversion of the formyl group[4].

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

This self-validating system ensures that the measured affinity is solely due to the specific polyglutamate conformation, controlling for buffer ionization heats.

Reagents & Preparation:

  • Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM 2-mercaptoethanol (to prevent folate oxidation), pH 7.4. Rationale: HEPES has a low enthalpy of ionization, minimizing background heat during proton exchange.

  • Degassing: Purge all buffers with Argon for 15 minutes prior to use. 10-CHO-H₄PteGlu₅ is highly susceptible to oxidation at physiological pH[4].

  • Ligand: Dissolve 10-CHO-H₄PteGlu₅ (Schircks Laboratories) to 200 μ M in the exact same dialysis buffer used for the protein to avoid heat of mixing artifacts.

Step-by-Step Execution:

  • Load the target enzyme (e.g., purified SHMT or AICARFT) into the ITC cell at a concentration of 20 μ M.

  • Load the 200 μ M 10-CHO-H₄PteGlu₅ solution into the injection syringe.

  • Set the ITC instrument to 25 °C. Program 20 injections of 2 μ L each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Control: Perform a ligand-into-buffer titration to measure the heat of dilution. Subtract this background from the experimental data.

  • Analysis: Fit the integrated heat data to a one-site binding model to extract Kd​ , ΔH , and ΔS . The ΔS value will explicitly reveal the entropic contribution of the polyglutamate tail's conformational folding.

Workflow Step1 1. Enzyme & Ligand Prep (Argon-purged HEPES, pH 7.4) Step2 2. ITC Titration (Inject 10-CHO-H4PteGlu5 into Enzyme) Step1->Step2 Step3 3. Control Titration (Inject Ligand into Buffer) Step1->Step3 Step4 4. Thermodynamic Fitting (Extract Kd, ΔH, ΔS) Step2->Step4 Step3->Step4 Background Subtraction

Caption: Experimental workflow for determining the thermodynamic drivers of polyglutamate binding via ITC.

Protocol 2: LC-MS/MS Quantification of Polyglutamated Folates

To verify the structural integrity of 10-CHO-H₄PteGlu₅ during assays, LC-MS/MS must be utilized. A pH < 3 is required during chromatography to completely suppress the ionization of the carboxyl groups, allowing for proper column retention[5].

Step-by-Step Execution:

  • Quenching: Quench the enzymatic reaction by adding 1 volume of ice-cold extraction buffer (1% ascorbic acid, 10% trichloroacetic acid) to precipitate proteins and stabilize the formyl group.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4 °C. Extract the supernatant.

  • Chromatography: Inject 10 μ L onto a C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in water (pH ~2.7). Rationale: Ensures the polyglutamate tail is fully protonated and uncharged for optimal C18 retention[5].

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 40% B over 15 minutes.

  • Detection: Use Electrospray Ionization (ESI) in positive mode. Monitor the specific MRM transitions for the pentaglutamate mass ( m/z corresponding to the parent ion pABA-Glu fragment).

Conclusion

The structural conformation of 10-formylpteroylpentaglutamate at physiological pH is a masterclass in biochemical engineering. Its highly anionic nature ensures an extended, soluble state in the cytosol, preventing aggregation. Yet, upon encountering target enzymes, the polyglutamate tail acts as a dynamic anchor, neutralizing its charge against basic residues, driving a massive entropic gain, and locking the cofactor into a highly specific, stabilized conformation. Mastering the handling and analysis of this molecule is paramount for scientists developing next-generation antifolate therapeutics.

References

  • 10-Formyltetrahydrofolate synthetase. Evidence for a conformational change in the enzyme upon binding of tetrahydropteroylpolyglutamates Source: PubMed / NIH URL:[Link][6]

  • Structural insights into binding of polyglutamylated tetrahydrofolate by serine hydroxymethyltransferase 8 from soybean Source: PMC / NIH URL:[Link][2][7]

  • Inhibition of 5,10-Methenyltetrahydrofolate Synthetase Source: PMC / NIH URL:[Link]

  • A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight Source: ACS Publications URL:[Link][1]

  • Folate – Analytical properties, bioavailability and stability in foods Source: ResearchGate URL:[Link]

  • Clinical determination of folates: recent analytical strategies and challenges Source: Ghent University (UGent) URL:[Link][5]

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Routing of 10-Formylpteroylpentaglutamate in Mitochondria

For Researchers, Scientists, and Drug Development Professionals Abstract Mitochondrial one-carbon (1C) metabolism is a critical hub for cellular biosynthesis and energy production, with 10-formylpteroylpentaglutamate (10...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial one-carbon (1C) metabolism is a critical hub for cellular biosynthesis and energy production, with 10-formylpteroylpentaglutamate (10-CHO-H4PteGlu5) positioned as a key intermediate. This guide provides a comprehensive technical overview of the synthesis, transport, and metabolic fate of 10-CHO-H4PteGlu5 within the mitochondrial matrix. We will delve into the enzymatic machinery responsible for its generation from serine, its role as a formyl donor for mitochondrial protein synthesis, and its contribution to the cytosolic 1C pool via formate export. This document will further detail established experimental protocols for the quantitative analysis of mitochondrial folate metabolism and discuss the implications of this pathway in disease and as a target for therapeutic intervention.

Introduction: The Centrality of Mitochondrial 1C Metabolism

Mitochondria are not only the powerhouses of the cell but also crucial sites for the metabolism of amino acids and the generation of essential biosynthetic precursors. One-carbon metabolism, the set of reactions that transfer one-carbon units, is compartmentalized between the cytosol and mitochondria.[1] The mitochondrial pathway is particularly significant as it is the primary source of 1C units for the entire cell, primarily derived from the catabolism of serine.[1][2] At the heart of this pathway lies 10-formylpteroylpentaglutamate, a polyglutamylated derivative of tetrahydrofolate that serves as a versatile carrier of a formyl group. Its metabolic routing is intricately linked to nucleotide biosynthesis, amino acid homeostasis, and the initiation of mitochondrial protein synthesis. Understanding the dynamics of 10-CHO-H4PteGlu5 metabolism is therefore fundamental to comprehending cellular proliferation, redox balance, and the metabolic adaptations of cancer cells.[3][4]

Biosynthesis of 10-Formylpteroylpentaglutamate in the Mitochondrial Matrix

The journey of the one-carbon unit to its incorporation into 10-CHO-H4PteGlu5 begins with the amino acid serine. The mitochondrial folate pool is maintained by the transport of cytosolic folates, primarily as monoglutamates, into the matrix via the mitochondrial folate transporter (MFT), also known as SLC25A32.[1][5] Once inside, these folates are polyglutamylated by the mitochondrial isoform of folylpoly-γ-glutamate synthetase (FPGS), a process that traps them within the organelle and enhances their affinity for 1C metabolic enzymes.[1]

The core biosynthetic pathway can be summarized in the following key enzymatic steps:

  • Serine Hydroxymethyltransferase 2 (SHMT2): Serine is transported into the mitochondria and serves as the principal one-carbon donor.[1] SHMT2 catalyzes the reversible transfer of the β-carbon of serine to tetrahydrofolate (H4PteGlun), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-H4PteGlun).[3][6]

  • Bifunctional Methylene-tetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD2/MTHFD2L): The 5,10-CH2-H4PteGlun is then oxidized to 5,10-methenyltetrahydrofolate (5,10-CH=H4PteGlun) by the dehydrogenase activity of either MTHFD2 or its isozyme MTHFD2L.[4][7][8] The same enzyme's cyclohydrolase activity subsequently hydrolyzes the methenyl intermediate to produce 10-formyltetrahydrofolate (10-CHO-H4PteGlun).[7][8] MTHFD2 is highly expressed in embryonic and cancerous tissues, while MTHFD2L is more ubiquitous in adult tissues.[4][7][9] MTHFD2 has been shown to utilize both NAD+ and NADP+, while MTHFD2L can also use both cofactors, providing metabolic flexibility.[4][7]

Diagram: Mitochondrial Synthesis of 10-Formylpteroylpentaglutamate

Mitochondrial_10_Formyl_THF_Synthesis Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine THF H4PteGlun THF->SHMT2 CH2_THF 5,10-CH2-H4PteGlun MTHFD2_2L MTHFD2/2L (Dehydrogenase) CH2_THF->MTHFD2_2L CH_THF 5,10-CH=H4PteGlun MTHFD2_2L_cyclo MTHFD2/2L (Cyclohydrolase) CH_THF->MTHFD2_2L_cyclo CHO_THF 10-CHO-H4PteGlun SHMT2->Glycine SHMT2->CH2_THF MTHFD2_2L->CH_THF MTHFD2_2L_cyclo->CHO_THF

Caption: Synthesis of 10-formyl-H4PteGlun in mitochondria.

Metabolic Fates of Mitochondrial 10-Formylpteroylpentaglutamate

Once synthesized, 10-CHO-H4PteGlu5 has several critical metabolic fates within and beyond the mitochondrion.

Formylation of Initiator Methionyl-tRNA

A primary role of 10-CHO-H4PteGlu5 is to serve as the formyl donor for the initiation of mitochondrial protein synthesis.[10] In a reaction catalyzed by methionyl-tRNA formyltransferase (MTFMT), the formyl group is transferred to methionyl-tRNA to form formylmethionyl-tRNA (fMet-tRNA).[11][12] This modified aminoacyl-tRNA is then recognized by the mitochondrial initiation factor 2 (IF-2) to begin the translation of the 13 proteins encoded by the mitochondrial genome.[10] While some studies in yeast suggest that formylation may not be strictly essential for mitochondrial translation, it is considered a key determinant for the efficiency of protein synthesis in mammals.[10][12][13]

Export of One-Carbon Units as Formate

A major function of mitochondrial 1C metabolism is to supply one-carbon units to the cytosol for nucleotide synthesis and other biosynthetic reactions.[2][14][15] This is achieved through the conversion of 10-CHO-H4PteGlu5 to formate, which can then be exported from the mitochondria.[16] Two enzymes compete for the utilization of mitochondrial 10-CHO-H4PteGlu5:

  • Mitochondrial C1-Tetrahydrofolate Synthase (MTHFD1L): This enzyme catalyzes the ATP-dependent synthesis of formate from 10-CHO-H4PteGlu5 and ADP.[2][16][17] The resulting formate is then transported to the cytosol.[16]

  • Aldehyde Dehydrogenase 1 Family Member L2 (ALDH1L2): This enzyme, also known as 10-formyltetrahydrofolate dehydrogenase, oxidizes 10-CHO-H4PteGlu5 to CO2 and H4PteGlu5, with the concomitant reduction of NADP+ to NADPH.[6][16][18]

The balance between these two enzymes likely plays a regulatory role in determining the fate of the mitochondrial one-carbon unit, either for export as formate or for complete oxidation to CO2.[16]

Diagram: Fates of Mitochondrial 10-Formylpteroylpentaglutamate

Fates_of_10_CHO_THF CHO_THF 10-CHO-H4PteGlun MTFMT MTFMT CHO_THF->MTFMT MTHFD1L MTHFD1L CHO_THF->MTHFD1L ALDH1L2 ALDH1L2 CHO_THF->ALDH1L2 Met_tRNA Met-tRNA Met_tRNA->MTFMT fMet_tRNA fMet-tRNA Protein_Synthesis Mitochondrial Protein Synthesis fMet_tRNA->Protein_Synthesis Formate Formate (exported) Cytosol Cytosolic 1C Pool Formate->Cytosol CO2 CO2 THF H4PteGlun MTFMT->fMet_tRNA MTHFD1L->Formate ALDH1L2->CO2 ALDH1L2->THF NADPH

Caption: Metabolic fates of 10-formyl-H4PteGlun in mitochondria.

Experimental Protocols for Studying Mitochondrial Folate Metabolism

Isolation of Functional Mitochondria

A critical first step for studying mitochondrial metabolism is the isolation of intact and functional organelles.

Protocol: Isolation of Mitochondria from Cultured Cells

  • Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors). Allow cells to swell on ice for 15-20 minutes.

  • Cell Lysis: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Gently wash the mitochondrial pellet with a mitochondrial isolation buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, pH 7.4, 1 mM EGTA).

  • Final Resuspension: Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

  • Quality Control: Assess mitochondrial integrity and purity by measuring the activity of marker enzymes (e.g., citrate synthase for the matrix, cytochrome c oxidase for the inner membrane) and by Western blotting for compartment-specific proteins.

Quantification of Mitochondrial Folate Derivatives

High-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection is the gold standard for the quantification of different folate species.

Protocol: HPLC Analysis of Mitochondrial Folates

  • Mitochondrial Lysis and Folate Extraction: Lyse the isolated mitochondria in a buffer containing a reducing agent (e.g., ascorbic acid and DTT) to protect the labile folate derivatives.

  • Enzymatic Deconjugation: Treat the extract with γ-glutamyl hydrolase (conjugase) to convert polyglutamylated folates to their monoglutamate forms for easier chromatographic separation.

  • Solid-Phase Extraction (SPE): Use a folate-specific SPE column to concentrate and purify the folate derivatives from the extract.

  • HPLC Separation: Inject the purified extract onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile).

  • Detection and Quantification: Detect the eluting folate species using an electrochemical detector or a tandem mass spectrometer. Quantify the different folate derivatives by comparing their peak areas to those of known standards.

Table 1: Key Enzymes in Mitochondrial 10-Formylpteroylpentaglutamate Metabolism
EnzymeGene NameFunctionCofactor(s)Activators/Inhibitors
Serine Hydroxymethyltransferase 2SHMT2Converts serine and H4PteGlun to glycine and 5,10-CH2-H4PteGlunPyridoxal phosphate
Methylene-THF Dehydrogenase/Cyclohydrolase 2MTHFD2Oxidizes 5,10-CH2-H4PteGlun to 10-CHO-H4PteGlunNAD+, NADP+
Methylene-THF Dehydrogenase/Cyclohydrolase 2-LikeMTHFD2LOxidizes 5,10-CH2-H4PteGlun to 10-CHO-H4PteGlunNAD+, NADP+Inhibited by inorganic phosphate (NADP+-dependent activity)[7][9]
Methionyl-tRNA FormyltransferaseMTFMTFormylates Met-tRNA to fMet-tRNA
Mitochondrial C1-THF SynthaseMTHFD1LConverts 10-CHO-H4PteGlun to formate and H4PteGlunATP
Aldehyde Dehydrogenase 1 Family Member L2ALDH1L2Oxidizes 10-CHO-H4PteGlun to CO2 and H4PteGlunNADP+

Therapeutic Implications and Future Directions

The central role of mitochondrial 1C metabolism in supporting cell proliferation, particularly in cancer, has made it an attractive target for drug development.[3][4] The upregulation of enzymes like MTHFD2 in various cancers is associated with poor prognosis.[3] Inhibitors targeting these enzymes are being actively investigated as potential anti-cancer agents.[19] For instance, the multi-targeted antifolate pemetrexed inhibits cytosolic enzymes involved in purine synthesis that utilize 10-formyl-THF.[19]

Future research will likely focus on developing more selective inhibitors of mitochondrial 1C metabolic enzymes to minimize off-target effects. A deeper understanding of the regulatory mechanisms that control the flux through this pathway and the interplay between the mitochondrial and cytosolic 1C pools will be crucial for designing effective therapeutic strategies. Furthermore, elucidating the precise mechanisms of formate transport across the mitochondrial membrane remains an important area of investigation.[16]

Conclusion

The metabolic routing of 10-formylpteroylpentaglutamate in mitochondria is a highly regulated and essential process that impacts numerous cellular functions. From its synthesis via the serine catabolic pathway to its utilization in mitochondrial protein synthesis and its role as a source of one-carbon units for the cytosol, 10-CHO-H4PteGlu5 stands as a critical node in cellular metabolism. The in-depth understanding of this pathway, facilitated by the experimental approaches outlined in this guide, will continue to provide valuable insights into fundamental cell biology and open new avenues for therapeutic intervention in diseases characterized by metabolic dysregulation.

References

  • Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27–42.
  • Tibbetts, A. S., & Appling, D. R. (2010). Compartmentalization of mammalian one-carbon metabolism. Annual Review of Nutrition, 30, 57–81.
  • Pike, S. T., et al. (2010). MTHFD2L is a novel mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase in adult tissues. The Journal of Biological Chemistry, 285(35), 27363–27370.
  • Kummer, E., & Ban, N. (2021). The ribosome in the powerhouse: The structure and function of the mitoribosome. Nature Reviews Molecular Cell Biology, 22(5), 331–347.
  • Strickland, M., et al. (2011). Mitochondrial C1-tetrahydrofolate synthase (MTHFD1L) supports the flow of mitochondrial one-carbon units into the methyl cycle in embryos. The Journal of Biological Chemistry, 286(48), 41538–41545.
  • Tucker, E. J., et al. (2011). Mutations in the human methionyl-tRNA formyltransferase gene (MTFMT) cause a Leigh-like syndrome. American Journal of Human Genetics, 88(6), 815–820.
  • Takeuchi, N., et al. (1998). A single tRNAMet is sufficient for both initiation and elongation of protein synthesis in mammalian mitochondria. The EMBO Journal, 17(10), 2906–2913.
  • Krupenko, S. A., & Krupenko, N. I. (2017). ALDH1L2 is the mitochondrial homolog of 10-formyltetrahydrofolate dehydrogenase. The Journal of Biological Chemistry, 292(30), 12434–12442.
  • Shin, M., et al. (2014). Mitochondrial MTHFD2L is a dual redox cofactor-specific methylenetetrahydrofolate dehydrogenase/methenyltetrahydrofolate cyclohydrolase expressed in both adult and embryonic tissues. The Journal of Biological Chemistry, 289(22), 15507–15517.
  • Ju, H. Q., et al. (2019). MTHFD2 stands out as a potential therapeutic target for cancer treatment.
  • Titus, S. A., & Moran, R. G. (2000). The mitochondrial folate transporter (MFT): cloning of a human gene encoding a carrier for the entry of folates into mitochondria. The Journal of Biological Chemistry, 275(47), 36811–36817.
  • Matherly, L. H., & Goldman, I. D. (2003). Membrane transport of folates. Vitamins and Hormones, 66, 403–456.
  • Bolusani, S., et al. (2011). Mammalian MTHFD2L encodes a mitochondrial methylenetetrahydrofolate dehydrogenase isozyme expressed in adult tissues. The Journal of Biological Chemistry, 286(7), 5176–5184.
  • Ducker, G. S., et al. (2016). Reversal of Cytosolic One-Carbon Flux Compensates for Loss of Mitochondrial Folate Metabolism. Cell Metabolism, 23(6), 1140–1153.
  • Yang, X. M., & MacKenzie, R. E. (1993). NAD-dependent methylenetetrahydrofolate dehydrogenase-methenyltetrahydrofolate cyclohydrolase is the mammalian homolog of the mitochondrial enzyme encoded by the yeast MIS1 gene. Biochemistry, 32(41), 11118–11123.
  • Momb, J., et al. (2013). MTHFD1L is a monofunctional 10-formyl-tetrahydrofolate synthetase in the mitochondrion. The Journal of Biological Chemistry, 288(11), 7765–7773.
  • Prasannan, P., et al. (2015). Functional coupling of the mitochondrial one-carbon and tricarboxylic acid cycles. The Journal of Biological Chemistry, 290(48), 28726–28736.
  • Li, Y., et al. (2000). Initiation of protein synthesis in Saccharomyces cerevisiae mitochondria without formylation of the initiator tRNA. Journal of Bacteriology, 182(10), 2873–2879.
  • Tedeschi, P. M., et al. (2013). MTHFD2 is a novel metabolic driver of tumor growth. Cancer Discovery, 3(12), 1364–1373.
  • Nilsson, R., et al. (2014).
  • Howard, J. A., et al. (2020). Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer. Clinical Cancer Research, 26(21), 5581–5590.
  • Meiser, J., et al. (2016). Serine- and one-carbon-metabolism in cancer. British Journal of Cancer, 115(9), 1019–1025.
  • Zheng, Y., et al. (2018). Mitochondrial one-carbon metabolism maintains redox balance during hypoxia.
  • Di Pietro, E., et al. (2017). Mitochondrial one-carbon metabolism and cancer. Cell and Tissue Research, 369(1), 109–119.
  • Pietzke, M., et al. (2020). The role of one-carbon metabolism in cancer. Seminars in Cancer Biology, 60, 186–198.
  • Baggott, J. E., & Tamura, T. (2001). Metabolism of 10-formyldihydrofolate in humans. Biomedicine & Pharmacotherapy, 55(8), 454–457.
  • Krupenko, N. I., & Krupenko, S. A. (2010). ALDH1L2 is the mitochondrial homolog of 10-formyltetrahydrofolate dehydrogenase. The Journal of Biological Chemistry, 285(30), 23056–23063.
  • Anderson, D. D., et al. (2011). MTHFD1L is a mitochondrial C1-tetrahydrofolate synthase that is essential for embryonic development. Molecular and Cellular Biology, 31(24), 4966–4975.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Extraction and Stabilization of Polyglutamated Folates

Target Analyte: 10-Formylpteroylpentaglutamate (10-CHO-PteGlu5) Audience: Researchers, Analytical Scientists, and Drug Development Professionals Field Application: Cellular Metabolism, Antifolate Drug Development, and Nu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 10-Formylpteroylpentaglutamate (10-CHO-PteGlu5) Audience: Researchers, Analytical Scientists, and Drug Development Professionals Field Application: Cellular Metabolism, Antifolate Drug Development, and Nutritional Biochemistry

Introduction & Mechanistic Overview

Folates exist in living cells as a dynamic pool of interconvertible derivatives that carry one-carbon units essential for nucleotide biosynthesis and methylation. In vivo, folates are predominantly polyglutamated—meaning they possess a tail of multiple glutamate residues (commonly 5 to 8) attached via γ-peptide linkages[1]. This polyglutamation is critical; it ensures cellular retention and drastically increases the binding affinity of folates to target enzymes like glycinamide ribonucleotide formyltransferase (GARFT) and thymidylate synthase (TS).

Extracting intact 10-formylpteroylpentaglutamate (10-CHO-PteGlu5) presents one of the most formidable challenges in analytical biochemistry due to two compounding factors:

  • Enzymatic Vulnerability: Upon cell lysis, compartmentalized γ-glutamyl hydrolase (GGH)—located in plant vacuoles or mammalian lysosomes—mixes with cytosolic and mitochondrial folates, rapidly cleaving the polyglutamate tail down to monoglutamates within minutes[2].

  • Chemical Instability: The 10-formyl group is notoriously labile. It is highly susceptible to pH-driven interconversions and oxidative degradation[3].

This application note outlines a self-validating, field-proven protocol designed to arrest enzymatic activity instantly while chemically stabilizing the 10-formyl group, ensuring the accurate quantification of the intact pentaglutamate vitamer.

Experimental Rationale: The Causality of the Method

To achieve a high-fidelity extraction of 10-CHO-PteGlu5, every step of the workflow must be mechanistically justified. Traditional "tri-enzyme" folate extractions intentionally use GGH (conjugase) to convert all folates to monoglutamates for simplified LC-MS/MS detection[4]. However, to profile the intact polyglutamate chain, we must invert this logic and absolutely inhibit GGH.

  • Immediate Thermal Denaturation: Cold extraction methods are insufficient because GGH remains partially active even at 4°C. By immediately subjecting the frozen tissue to a boiling extraction buffer (100°C for 10 min), GGH is irreversibly denatured before it can hydrolyze the PteGlu5 tail[5].

  • Strict pH Control (pH 6.5): The stability of 10-formyl folates is strictly pH-dependent. At a low pH (< 4.5), 10-formyl-THF rapidly dehydrates to form 5,10-methenyl-THF[6]. Conversely, at an alkaline pH (> 7.5), it is prone to oxidation and isomerization to 5-formyl-THF[3]. A 50 mM Phosphate buffer at pH 6.5 provides the optimal thermodynamic window to preserve the 10-formyl moiety[5].

  • Dual-Antioxidant Synergy: Ascorbic acid (1.0%) acts as a bulk aqueous radical scavenger. However, to specifically protect the highly oxidizable pteridine ring of tetrahydrofolates, a thiol-based reducing agent like β-mercaptoethanol (0.1%) must be co-administered[5].

Visualizing 10-Formyl Folate Instability

FolateStability A 10-Formyl-THF (Target Vitamer) B 5,10-Methenyl-THF (Artifact) A->B pH < 4.5 (Acidic) C 10-Formyl-DHF (Oxidation Product) A->C O2 Exposure (Lack of Antioxidants) B->A pH 6.0 - 7.0 (Neutral) D 5-Formyl-THF (Isomerization) B->D pH > 7.0 (Alkaline + Heat)

Figure 1: pH-dependent interconversion and oxidation pathways of 10-formyltetrahydrofolate.

Quantitative Data Summary: Optimization Parameters

The following table summarizes the causal relationship between extraction conditions and the structural integrity of 10-CHO-PteGlu5.

Environmental ConditionPrimary Effect on 10-CHO-PteGlu5Mitigation Strategy in Protocol
pH < 4.5 Rapid conversion to 5,10-methenyl-PteGlu5Use 50 mM Phosphate Buffer strictly adjusted to pH 6.5.
pH > 7.5 Oxidation to 10-formyl-DHF; Isomerization to 5-formylMaintain pH < 7.0; Avoid prolonged heat exposure post-lysis.
Cell Lysis at RT Rapid cleavage of pentaglutamate tail by GGHImmediate thermal denaturation (100°C) upon buffer addition.
Ambient Light Actinic degradation of the pteridine ringPerform all extraction steps under yellow or subdued light.
Oxygen Exposure Oxidation of the tetrahydrofolate ringAddition of 1% Ascorbic Acid and 0.1% β-mercaptoethanol.

Step-by-Step Extraction Protocol

Reagent Preparation
  • Extraction Buffer: 50 mM Potassium Phosphate, pH 6.5. Add 1.0% (w/v) L-ascorbic acid and 0.1% (v/v) β-mercaptoethanol immediately before use[5].

    • Critical Note: Ascorbic acid will significantly lower the pH of the buffer. You must verify and re-adjust the pH to 6.5 using KOH after adding the antioxidants.

Workflow Execution

Step 1: Tissue Cryopreservation & Pulverization

  • Rapidly harvest the biological sample and immediately flash-freeze in liquid nitrogen to halt all metabolic flux.

  • Pulverize the frozen tissue into a fine powder using a pre-chilled cryo-mortar and pestle. Do not allow the sample to thaw at any point during this step.

Step 2: Thermal Denaturation (GGH Inactivation) 3. Transfer 100 mg of the frozen tissue powder to a 1.5 mL microcentrifuge tube. 4. Immediately add 0.5 mL of the freshly prepared Extraction Buffer that has been pre-heated to 100°C . 5. Cap the tube and incubate in a dry bath at 100°C for exactly 10 minutes[5].

Step 3: Rapid Quenching & Clarification 6. Flash-cool the homogenate by submerging the tube in an ice-water bath for 10 minutes. This halts the thermal degradation of the heat-sensitive formyl folates[5]. 7. Centrifuge the sample at 13,000 × g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris. 8. Transfer the clarified supernatant to a fresh, light-protected (amber) tube.

Step 4: Solid Phase Extraction (SPE) Cleanup 9. Condition a Strong Anion Exchange (SAX) SPE cartridge with 1 mL of methanol, followed by 1 mL of Extraction Buffer. 10. Load the clarified supernatant. The highly negatively charged pentaglutamate tail of 10-CHO-PteGlu5 ensures strong retention on the SAX matrix. 11. Wash the column with 1 mL of 50 mM Phosphate Buffer (pH 6.5) to elute neutral and cationic interferences. 12. Elute the polyglutamated folates using 0.5 mL of Elution Buffer (5% NaCl in 50 mM Sodium Acetate, pH 5.0, containing 1% ascorbic acid).

Step 5: LC-MS/MS Analysis 13. Inject the eluate immediately into an LC-MS/MS system. Due to the highly polar nature of polyglutamates, a pHILIC column or a specialized end-capped C18 column with ion-pairing agents is recommended.

Visualizing the Workflow

ProtocolWorkflow S1 1. Tissue Cryopreservation Flash freeze in LN2 to halt metabolism S2 2. Buffer Addition Add 50mM Phosphate, pH 6.5 + 1% Ascorbate + 0.1% BME S1->S2 S3 3. Thermal Denaturation Boil at 100°C for 10 min to inactivate GGH S2->S3 S4 4. Rapid Cooling Flash cool on ice for 10 min S3->S4 S5 5. Clarification Centrifuge at 13,000 rpm, 4°C S4->S5 S6 6. SAX-SPE Cleanup Enrich polyglutamated folates S5->S6 S7 7. LC-MS/MS Analysis Quantify 10-CHO-PteGlu5 S6->S7

Figure 2: Optimized extraction workflow for preserving polyglutamated formyl folates.

Sources

Application

Advanced Radiolabeling and Tracking Protocols for 10-Formylpteroylpentaglutamate in One-Carbon Metabolism

Introduction & Biological Context In mammalian one-carbon (1C) metabolism, 10-formyltetrahydrofolate (10-CHO-THF) serves as the obligate single-carbon donor for de novo purine biosynthesis and is the primary substrate fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

In mammalian one-carbon (1C) metabolism, 10-formyltetrahydrofolate (10-CHO-THF) serves as the obligate single-carbon donor for de novo purine biosynthesis and is the primary substrate for the regulatory enzyme 10-formyltetrahydrofolate dehydrogenase (ALDH1L1 or 10-FTHFDH)[1],[2]. While commercially available monoglutamated folates are frequently used in rudimentary assays, they fail to recapitulate true intracellular dynamics. In vivo, folates are rapidly converted into polyglutamate derivatives by folylpoly- γ -glutamate synthetase (FPGS)[3].

The Causality of Polyglutamylation: The addition of a pentaglutamate tail (H 4​ PteGlu 5​ ) is not merely a mechanism for intracellular retention; it fundamentally alters the thermodynamic landscape of enzyme-substrate interactions. For example, ALDH1L1 binds the pentaglutamate form with a dissociation constant ( Kd​ ) of approximately 15–20 nM—forming a nearly irreversible complex that is 60-fold tighter than its affinity for the monoglutamate counterpart[2]. Consequently, utilizing radiolabeled 10-formylpteroylpentaglutamate (10-CHO-H 4​ PteGlu 5​ ) is strictly required for high-fidelity metabolic flux tracking, enzyme kinetic profiling, and drug screening targeting purine synthesis.

Pathway THF THF-Pentaglutamate MethyleneTHF 5,10-CH2-THF-Glu5 THF->MethyleneTHF SHMT1/2 FormylTHF 10-CHO-THF-Glu5 (Target Metabolite) THF->FormylTHF MTHFD1 Synthetase (+ Formate, ATP) MethenylTHF 5,10-CH+-THF-Glu5 MethyleneTHF->MethenylTHF MTHFD1/2/2L MethenylTHF->FormylTHF MTHFD1/2/2L Purines De Novo Purines (FGAR / FAICAR) FormylTHF->Purines GART / ATIC CO2 CO2 + THF-Glu5 FormylTHF->CO2 ALDH1L1 (10-FTHFDH)

Fig 1: 10-formyl-THF pentaglutamate routing in one-carbon metabolism.

Quantitative Comparison: Monoglutamate vs. Pentaglutamate

To highlight the necessity of the pentaglutamate tail in experimental design, the following table summarizes the kinetic and physiological differences between the two forms.

ParameterMonoglutamate (10-CHO-H 4​ PteGlu 1​ )Pentaglutamate (10-CHO-H 4​ PteGlu 5​ )
Intracellular Half-life ~71 minutes~1167 minutes
ALDH1L1 Affinity ( Kd​ ) > 1 μ M~15 - 20 nM
Membrane Permeability High (Effluxes rapidly)Near Zero (Intracellularly retained)
Primary Experimental Use Extracellular transport assaysIntracellular metabolic flux tracking
Data synthesized from comparative kinetic and cellular retention studies[2],[4].

Radiolabeling Strategies & Isotope Selection

The position of the radiolabel dictates the biological question that can be answered.

  • Formyl-Carbon Labeling ( [14C] or [3H] ): Derived from radiolabeled formate[5]. This is the gold standard for tracking 1C flux into purines (Carbon 2 and Carbon 8 of the purine ring) or its oxidation to CO 2​ [1].

  • Pterin Ring Labeling ( [3′,5′,9(n)−3H] ): Ideal for tracking the folate backbone during cellular uptake and catabolism (e.g., cleavage into p-aminobenzoylglutamate derivatives)[6].

  • Glutamate Tail Labeling ( [U−14C] -L-Glutamate): Used specifically to monitor the activity of FPGS and the dynamics of polyglutamate chain elongation or γ -glutamyl hydrolase-mediated degradation.

Protocol I: Chemoenzymatic Synthesis of [14C] -10-CHO-H 4​ PteGlu 5​

Causality & Rationale: Purely chemical formylation of tetrahydrofolate yields a racemic mixture of (6R) and (6S) diastereomers and often results in off-target N5-formylation. By utilizing the recombinant synthetase domain of MTHFD1 (10-formyltetrahydrofolate synthetase), we ensure absolute stereospecificity, generating only the biologically active (6S) isomer[7]. Furthermore, because reduced folates are highly susceptible to oxidation (forming inactive 10-formyl-dihydrofolate)[8], the entire procedure must be executed under strict anaerobic conditions with reducing agents[9].

Workflow Step1 1. Reaction Setup [14C]-Formate + ATP Step2 2. Incubation 37°C, Anaerobic Step1->Step2 Step3 3. Quenching Ascorbate/2-ME Step2->Step3 Step4 4. HPLC Purification Radiometric Detection Step3->Step4 Step5 5. Application Flux Tracking Step4->Step5

Fig 2: Chemoenzymatic workflow for synthesizing radiolabeled 10-CHO-THF-Glu5.

Step-by-Step Methodology
  • Reaction Assembly: In an anaerobic glove box (N 2​ /H 2​ atmosphere), prepare a 1 mL reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 50 mM KCl and 10 mM MgCl 2​

    • 5 mM ATP

    • 1 mM (6S)-THF-pentaglutamate (H 4​ PteGlu 5​ )

    • 1.5 mM [14C] -Sodium Formate (Specific activity: 50 mCi/mmol)

    • 0.1 M 2-mercaptoethanol (2-ME) to prevent pterin oxidation.

  • Enzymatic Catalysis: Initiate the reaction by adding 5 units of recombinant MTHFD1 synthetase domain.

  • Incubation: Incubate at 37°C for 60 minutes. The reaction is self-limiting and driven to completion by the excess of ATP and formate.

  • Quenching: Terminate the reaction by plunging the tube into an ice bath and adding 100 μ L of 10% (w/v) sodium ascorbate (pH 6.0).

  • HPLC Purification:

    • Inject the quenched mixture onto a Strong Anion Exchange (SAX) HPLC column (e.g., Partisil 10 SAX).

    • Elute using a linear gradient of 0.1 M to 1.0 M ammonium phosphate (pH 6.0) containing 1% sodium ascorbate.

    • Monitor via an inline radiometric flow detector. The [14C] -10-CHO-H 4​ PteGlu 5​ peak will elute significantly later than monoglutamate impurities due to the highly negatively charged pentaglutamate tail.

  • Storage: Collect the target fraction, purge with argon, and store at -80°C. Use within 2 weeks to avoid radiolytic and oxidative degradation.

Protocol II: In Vitro Purine Biosynthesis Flux Assay

Causality & Rationale: To definitively prove that a novel drug candidate inhibits de novo purine synthesis (e.g., targeting GART or ATIC), researchers must measure the direct incorporation of the formyl carbon into purine intermediates. This self-validating system uses the purified [14C] -10-CHO-H 4​ PteGlu 5​ from Protocol I to track the specific formylation of GAR to FGAR[1].

Step-by-Step Methodology
  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 50 mM KCl, and 1 mM DTT.

  • Substrate Addition: Add 50 μ M glycinamide ribonucleotide (GAR) and 10 μ M [14C] -10-CHO-H 4​ PteGlu 5​ .

  • Enzyme Initiation: Add purified GAR transformylase (GART) to a final concentration of 10 nM. Incubate at 37°C.

  • Time-Course Sampling: At 2, 5, 10, and 20 minutes, extract 20 μ L aliquots and quench immediately in 20 μ L of ice-cold 10% trichloroacetic acid (TCA).

  • Product Separation: Centrifuge to remove precipitated protein. Spot the supernatant onto PEI-cellulose TLC plates.

  • Development & Quantification: Develop the plates in 0.5 M LiCl. The unreacted [14C] -10-CHO-H 4​ PteGlu 5​ remains near the origin, while the [14C] -FGAR migrates. Quantify the radiolabeled FGAR using a phosphorimager to calculate the initial velocity ( V0​ ) of formyl transfer.

Protocol III: Cellular Tracking and Metabolite Extraction

Causality & Rationale: When tracking the metabolic fate of folates in living cells, harsh extraction methods (like boiling or extreme pH) will cause the formyl group to drop off or isomerize to 5,10-methenyl-THF. A cold, reductive extraction is mandatory to preserve the endogenous 10-formylpteroylpentaglutamate pool[9].

Step-by-Step Methodology
  • Isotope Feeding: Culture target cells (e.g., Jurkat or MCF-7) in folate-free RPMI medium supplemented with 10 nM [3H] -folic acid for 72 hours to allow complete cellular uptake and polyglutamylation by FPGS.

  • Washing: Rapidly wash the cell monolayer three times with ice-cold PBS to halt metabolism and remove extracellular radiolabel.

  • Reductive Extraction: Lyse the cells directly on the plate using 500 μ L of ice-cold extraction buffer: 50 mM HEPES, 1% sodium ascorbate, and 0.2 M 2-mercaptoethanol (pH 7.4).

  • Thermal Inactivation: Immediately heat the lysate at 100°C for exactly 3 minutes. Crucial Note: The presence of high concentrations of ascorbate and 2-ME protects the 10-formyl group during this brief boiling step, which is necessary to denature endogenous γ -glutamyl hydrolases that would otherwise cleave the pentaglutamate tail.

  • Clarification: Cool on ice and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via SAX-HPLC coupled to a radiometric detector to quantify the distribution of folate species and confirm the dominance of the 10-CHO-H 4​ PteGlu 5​ pool.

References

  • Cofactor role for 10-formyldihydrofolic acid - nih.gov.
  • Involvement of tetrahydrofolate cofactors in de novo purine ribonucleotide synthesis by adult Brugia pahangi and Dirofilaria immitis - nih.gov.
  • Simple method for the quantitative analysis of endogenous folate catabolites p-aminobenzoylglutamate (pABG) and its acetamido (apABG)
  • Properties of Tetrahydropteroylpentaglutamate Bound to 10-Formyltetrahydrofol
  • Levofolinate calcium, Levoleucovorin calcium, Isovorin-药物合成数据库 - drugfuture.com.
  • Intracellular metabolism of 5-formyl tetrahydrofolate in human breast and colon cell lines - openaire.eu.
  • Synthesis of (6R)- and (6S)
  • The Analysis of Folate and its Metabolic Precursors in Biological Samples - researchg
  • Formate: The Neglected Member of One-Carbon Metabolism - researchg

Sources

Method

Application Note: Preparation and Validation of 10-Formylpteroylpentaglutamate Standards for LC-MS/MS

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Metabolism Researchers. The Analytical Challenge: Polyglutamation and Oxidation States Intracellular folates predominantly exist as polyglutam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Metabolism Researchers.

The Analytical Challenge: Polyglutamation and Oxidation States

Intracellular folates predominantly exist as polyglutamates—typically containing a tail of five to eight glutamate residues—which facilitates cellular retention and enhances binding affinity to key enzymes in one-carbon metabolism[1]. The biologically active one-carbon donor for de novo purine synthesis is 10-formyl-tetrahydrofolate (10-CHO-THF). However, the reduced tetrahydro-pyrazine ring of 10-CHO-THF is notoriously unstable, rapidly oxidizing during sample extraction to 10-formyl-dihydrofolate and subsequently to the fully oxidized 10-formylfolic acid derivative (10-CHO-PteGlu)[2].

To achieve accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers must account for these degradation artifacts. Utilizing a fully oxidized, stable standard like 10-formylpteroylpentaglutamate (10-CHO-PteGlu5) allows for the precise tracking of this oxidation pool and serves as a highly reliable surrogate or internal standard for Stable Isotope Dilution Assays (SIDA)[3].

OxidationPathway N1 10-Formyl-THF-Glu5 (Unstable Active Pool) N2 10-Formyl-DHF-Glu5 (Intermediate) N1->N2 Oxidation (-2H) N3 10-CHO-PteGlu5 (Stable Standard) N1->N3 Extraction Artifact N2->N3 Oxidation (-2H)

Fig 1: Oxidation pathway from active 10-formyl-THF to stable 10-CHO-PteGlu5.

Mechanistic Chemistry of N10-Formylation

The synthesis of 10-CHO-PteGlu5 relies on the chemical formylation of the pteroylpentaglutamate (PteGlu5) backbone. Formic acid alone is insufficiently electrophilic to rapidly formylate the sterically hindered N10 secondary amine. By introducing acetic anhydride , the reagents undergo an in situ dehydration reaction to form acetic formic anhydride , a highly reactive mixed anhydride[4].

Causality Check: Why run the reaction at 60 °C instead of reflux? While early methods for monoglutamates utilized boiling reflux[4], applying extreme heat to polyglutamates induces the hydrolysis of the delicate γ -glutamyl peptide bonds. Maintaining the reaction strictly at 60 °C for 3 hours provides the optimal thermodynamic balance—ensuring complete N10-formylation while preserving the intact pentaglutamate tail[3].

Self-Validating Synthesis Protocol

The following protocol is engineered as a self-validating system. By integrating an intermediate UV-Vis spectroscopic checkpoint, the analyst can confirm molecular transformation prior to committing to time-intensive preparative HPLC.

SynthesisWorkflow A Pteroylpentaglutamate (PteGlu5) Starting Material B Chemical Formylation (Formic Acid + Acetic Anhydride, 60°C) A->B C Vacuum Evaporation & Washing (Removal of Volatiles) B->C D Preparative HPLC Purification (C18, Formic Acid/MeCN) C->D E Lyophilization (Yields Dry Powder) D->E F 10-CHO-PteGlu5 Standard (LC-MS/MS Ready) E->F

Fig 2: Chemical synthesis and purification workflow for 10-CHO-PteGlu5.

Phase 1: Mixed Anhydride Formylation
  • Reagent Preparation: In a fume hood, carefully mix 5.0 mL of 98% formic acid with 1.0 mL of acetic anhydride in a glass reaction vial. Note: This reaction is exothermic; perform the initial mixing in an ice bath.

  • Substrate Addition: Dissolve 10 mg of high-purity Pteroylpentaglutamate (PteGlu5) into the formylating mixture.

  • Thermal Incubation: Seal the vial and heat the solution at 60 °C for exactly 3 hours under continuous magnetic stirring[3].

Phase 2: In-Process Quality Control (UV-Vis Validation)

Before proceeding to purification, validate the formylation via the pH-dependent chromophoric shift inherent to the N10-formylpteridine ring[4].

  • Extract a 5 µL aliquot of the reaction mixture and dilute it into 1.0 mL of 0.1 M NaOH (pH 11).

  • Scan the UV-Vis absorbance from 200 nm to 400 nm against a blank buffer.

  • Validation Criteria: The spectrum must exhibit distinct absorption maxima at 255 nm and 366 nm . If the peaks remain characteristic of unformylated folic acid (256 nm and 365 nm without the distinct N10-formyl profile), extend the incubation by 30 minutes.

Phase 3: Isolation and Purification
  • Evaporation: Transfer the validated reaction mixture to a rotary evaporator. Evaporate to dryness in vacuo at 25 °C to prevent thermal degradation of the product[4].

  • Reconstitution: Redissolve the crude tan-yellow residue in 1.0 mL of 50% aqueous formic acid[3].

  • Preparative HPLC: Inject the reconstituted sample onto a Preparative C18 Reverse-Phase column.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 5% B to 40% B over 30 minutes.

  • Lyophilization: Collect the fractions corresponding to the 10-CHO-PteGlu5 peak (monitored at 265 nm) and lyophilize immediately to yield the pure standard as a dry powder.

Mass Spectrometry Integration & Data Presentation

For LC-MS/MS applications, polyglutamated folates are highly hydrophilic and are best retained using either Ion-Pairing Reversed-Phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. Positive electrospray ionization (ESI+) is recommended, as it yields an abundant quasimolecular ion [M+H]+ with minimal spontaneous fragmentation[3].

During Collision-Induced Dissociation (CID), the primary fragmentation pathway for 10-CHO-PteGlu5 involves the cleavage of the C9-N10 bond, yielding the characteristic pterin ring fragment, or the sequential neutral loss of terminal glutamate residues ( −129 Da per residue).

Table 1: UV-Vis Spectroscopic Validation Parameters
Buffer ConditionpH LevelPrimary Maximum ( λmax​1 )Secondary Maximum ( λmax​2 )
Phosphate Buffer7.0265 nm350 nm
Sodium Hydroxide11.0255 nm366 nm

Data synthesized from established spectroscopic profiles of 10-formylfolic acid derivatives[4].

Table 2: LC-MS/MS MRM Optimization for Formyl Folates
Analyte StandardChemical FormulaMonoisotopic MassPrecursor Ion [M+H]+ Primary Product Ion (m/z)Suggested CE
10-CHO-PteGlu1 (Monoglutamate) C20​H19​N7​O7​ 469.13 Da470.1295.1 / 176.125 eV
10-CHO-PteGlu5 (Pentaglutamate) C40​H47​N11​O19​ 985.31 Da986.3176.1 / 857.240 eV

Note: The mass of the pentaglutamate is calculated by adding four additional glutamate residues ( 4×129.04 Da ) to the monoglutamate backbone.

Conclusion

The preparation of 10-formylpteroylpentaglutamate provides mass spectrometrists with a robust, oxidation-resistant standard for profiling complex intracellular folate pools. By utilizing the acetic formic anhydride mechanism at a controlled 60 °C, researchers can achieve high-yield N10-formylation without compromising the critical polyglutamate tail. Integrating UV-Vis checkpoints ensures a self-validating workflow, ultimately enhancing the trustworthiness of downstream LC-MS/MS quantitative data.

References

  • 5, ResearchGate. 2.1, PMC - NIH. 3.2, Analytical Chemistry - ACS Publications.

  • 4, Benchchem. 5.3, Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Application

Measuring 10-Formylpteroylpentaglutamate in Cell Lysates: An Application Note and Protocol

Introduction: The Significance of 10-Formylpteroylpentaglutamate in Cellular Metabolism 10-Formylpteroylpentaglutamate (10-fTHF) is a vital intermediate in one-carbon metabolism, a complex network of interconnected bioch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 10-Formylpteroylpentaglutamate in Cellular Metabolism

10-Formylpteroylpentaglutamate (10-fTHF) is a vital intermediate in one-carbon metabolism, a complex network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine and glycine), and for cellular methylation reactions.[1][2] As the most oxidized form of folate-bound one-carbon units, 10-fTHF serves as the direct donor of formyl groups for the de novo synthesis of purines, which are fundamental building blocks of DNA and RNA.[3] The precise regulation of 10-fTHF levels is critical for cell proliferation, DNA integrity, and overall cellular homeostasis. Dysregulation of one-carbon metabolism, and by extension 10-fTHF pools, has been implicated in various pathological conditions, including cancer, cardiovascular disease, and neurodegenerative disorders.[4][5] Therefore, the accurate quantification of 10-fTHF in cell lysates is of paramount importance for researchers, scientists, and drug development professionals seeking to understand cellular physiology and to develop novel therapeutic strategies targeting metabolic pathways.

This application note provides a comprehensive guide to the measurement of 10-formylpteroylpentaglutamate in cell lysates, with a focus on a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. We will delve into the underlying principles of the methodology, offer a detailed step-by-step protocol, and provide insights into potential challenges and their solutions.

Principle of the Method

The quantification of 10-fTHF in cell lysates presents several analytical challenges due to the inherent instability of folate species, their low intracellular concentrations, and their existence as a heterogeneous pool of polyglutamated forms. Folates are susceptible to degradation through oxidation, light exposure, and changes in pH.[6] Furthermore, different folate vitamers can interconvert during sample processing.[7] The presented method is designed to address these challenges through a combination of meticulous sample handling, efficient extraction, and highly selective and sensitive LC-MS/MS detection.

The core principles of this protocol are:

  • Rapid Cell Lysis and Stabilization: Immediate lysis of cells in a protective buffer is crucial to halt enzymatic activity and prevent the degradation and interconversion of folates. The use of antioxidants, such as ascorbic acid, is essential to maintain the reduced state of labile folates.[6][8][9]

  • Enzymatic Deconjugation: Intracellular folates, including 10-fTHF, are predominantly present as polyglutamates.[10] These polyglutamate tails enhance intracellular retention and are the preferred substrates for many enzymes.[10] For accurate quantification by LC-MS/MS, these polyglutamate chains must be cleaved to their monoglutamate forms using a γ-glutamyl hydrolase (GGH), also known as conjugase.[8][11][12]

  • Protein Precipitation and Solid-Phase Extraction (SPE): Cellular proteins can interfere with the analysis and must be removed. This is typically achieved by precipitation with an organic solvent like methanol or by adjusting the pH to the isoelectric point.[8] Subsequent solid-phase extraction can be employed for further sample cleanup and concentration of the analytes.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful analytical technique offers high sensitivity and specificity for the quantification of low-abundance metabolites like 10-fTHF.[14] The separation of different folate vitamers is achieved by liquid chromatography, followed by their detection and quantification using tandem mass spectrometry based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.[15][16]

Experimental Workflow

The overall experimental workflow for the quantification of 10-fTHF in cell lysates is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting lysis Rapid Lysis & Stabilization cell_harvest->lysis Immediate processing deconjugation Enzymatic Deconjugation lysis->deconjugation Addition of GGH precipitation Protein Precipitation deconjugation->precipitation e.g., Methanol spe Solid-Phase Extraction (SPE) precipitation->spe Cleanup & Concentration lcms LC-MS/MS Analysis spe->lcms data_processing Data Processing & Quantification lcms->data_processing

Figure 1. Experimental workflow for 10-fTHF quantification.

Detailed Protocol

This protocol is designed for the analysis of 10-fTHF in cultured mammalian cells. It is recommended to optimize specific parameters for different cell types and experimental conditions.

Materials and Reagents
  • Cell Culture: Adherent or suspension cells of interest.

  • Reagents for Lysis and Extraction:

    • Phosphate-buffered saline (PBS), ice-cold

    • Methanol, LC-MS grade, pre-chilled to -80°C

    • Acetonitrile, LC-MS grade

    • Extraction Buffer: 100 mM Ammonium Acetate (pH 7.85) containing 1% (w/v) Ascorbic Acid and 0.2% (v/v) 2-Mercaptoethanol. Prepare fresh.[8]

    • γ-Glutamyl Hydrolase (GGH) from rat serum or recombinant source.

  • Internal Standard: ¹³C₅-labeled 10-formyl-tetrahydrofolate (¹³C₅-10-fTHF) or other suitable stable isotope-labeled folate standard.

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water, LC-MS grade.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile, LC-MS grade.

Step-by-Step Methodology

1. Cell Harvesting and Quenching

  • For Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of pre-chilled (-80°C) methanol to cover the cell monolayer and immediately place the plate on dry ice to quench metabolic activity.

  • For Suspension Cells:

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in a small volume of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge again and aspirate the supernatant.

    • Add pre-chilled (-80°C) methanol to the cell pellet and vortex briefly to resuspend.

2. Cell Lysis and Extraction

  • Scrape the adherent cells in the presence of methanol and transfer the cell suspension to a microcentrifuge tube. For suspension cells, proceed with the methanol suspension.

  • Sonicate the samples on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell lysis.

  • Add a known amount of the internal standard (e.g., ¹³C₅-10-fTHF) to each sample.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

3. Enzymatic Deconjugation

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of fresh Extraction Buffer.

  • Add GGH to a final concentration of approximately 0.5 mg/mL.[8]

  • Incubate the samples at 37°C for 30-60 minutes.[8][9] The optimal incubation time may need to be determined empirically.

4. Final Sample Preparation for LC-MS/MS

  • After incubation, stop the enzymatic reaction by adding 4 volumes of ice-cold methanol.

  • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any further precipitates.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under nitrogen.

  • Reconstitute the final extract in a suitable volume (e.g., 50-100 µL) of Mobile Phase A for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for your specific instrument and application.

Parameter Value
LC Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient 0-2 min: 2% B; 2-8 min: 2-50% B; 8-9 min: 50-95% B; 9-10 min: 95% B; 10-11 min: 95-2% B; 11-15 min: 2% B
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of standards. For 10-formyl-THF, a potential transition is m/z 472.1 -> 325.1
Internal Standard Monitor the corresponding transition for the stable isotope-labeled standard.

Data Analysis

Quantification is based on the ratio of the peak area of the endogenous 10-fTHF to the peak area of the known amount of the internal standard. A standard curve should be prepared using known concentrations of 10-fTHF to determine the absolute concentration in the samples.

One-Carbon Metabolism and the Role of 10-fTHF

To better understand the significance of measuring 10-fTHF, it is helpful to visualize its position within the one-carbon metabolic network.

one_carbon Serine Serine Glycine Glycine Serine->Glycine SHMT Glycine->Serine SHMT THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD dUMP dUMP dTMP dTMP (DNA Synthesis) Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD Purines Purine Synthesis (DNA/RNA) Formyl_THF->Purines dUMP->dTMP TYMS

Figure 2. Simplified schematic of one-carbon metabolism highlighting 10-fTHF.

Troubleshooting and Considerations

  • Folate Instability: Work quickly and keep samples on ice or at 4°C whenever possible. Prepare buffers containing antioxidants fresh daily. Protect samples from light.[6][17]

  • Incomplete Deconjugation: Ensure the activity of the GGH enzyme. The pH and incubation time are critical for optimal deconjugation.[11][12]

  • Interconversion of Folates: The interconversion between 10-formyl-THF and 5,10-methenyl-THF can occur, especially at low pH.[7] Maintaining a slightly basic pH during extraction can help minimize this.

  • Matrix Effects: Cell lysates are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. The use of a stable isotope-labeled internal standard is crucial to correct for these effects.[13]

  • Low Abundance: If the signal for 10-fTHF is low, consider increasing the starting cell number or optimizing the solid-phase extraction step for better concentration.

Conclusion

The accurate measurement of 10-formylpteroylpentaglutamate is essential for advancing our understanding of one-carbon metabolism and its role in health and disease. The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the reliable quantification of this critical metabolite in cell lysates. By carefully considering the principles of folate chemistry and implementing the recommended procedures, researchers can obtain high-quality data to fuel their scientific discoveries.

References

  • Gregory JF 3rd. Enzymatic deconjugation of erythrocyte polyglutamyl folates during preparation for folate assay: investigation with reversed-phase liquid chromatography. Clinical Chemistry. 1989;35(5):845-849.
  • Wright DJ, Finglas PM, Southon S. Enzymatic deconjugation of erythrocyte polyglutamyl folates during preparation for folate assay: investigation with reversed-phase liquid chromatography. Clinical Chemistry. 1996;42(3):478-481.
  • Moco S, et al.
  • Zhang T, et al. Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method. Metabolites. 2024;14(3):186.
  • Ito S, et al. Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry. Journal of Agricultural and Food Chemistry. 2025;73(15):4567-4574.
  • Arcontrib S, et al. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery.
  • Fazili Z, Pfeiffer CM. A Practical Approach to Red Blood Cell Folate Analysis. Methods in Molecular Biology. 2011;682:343-352.
  • Centers for Disease Control and Prevention.
  • Wang S, et al. A rapid LC-MS/MS method for the simultaneous quantification of 10 key folate cycle intermediates in human plasma. Journal of Pharmaceutical and Biomedical Analysis. 2026;268:117178.
  • Wang S, et al. A rapid LC-MS/MS method for the simultaneous quantification of 10 key folate cycle intermediates in human plasma. Request PDF.
  • World Health Organization. Red blood cell (RBC) folate - Micronutrient Survey Manual & Toolkit. Published October 12, 2016.
  • Beckman Coulter.
  • LGC. The determination of folate in food using HPLC with selective affinity extraction. GOV.UK.
  • Midttun Ø, Ueland PM. Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. Clinical Chemistry. 2011;57(5):735-743.
  • Jones AD, et al. Quantitation of Total Folate in Whole Blood Using LC-MS/MS. Analytical Chemistry. 2005;77(18):5864-5870.
  • Creative Proteomics.
  • O'Broin S, Kelleher B. Microbiological Assay for Serum, Plasma, and Red Cell Folate Using Cryopreserved, Microtiter Plate Method. Methods in Enzymology. 1997;281:45-56.
  • Zhang Y, et al. One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades. Reaction Chemistry & Engineering. 2021;6(10):1838-1845.
  • Ringling C, Rychlik M. Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries. Frontiers in Chemistry. 2017;5:87.
  • Ducker GS, Rabinowitz JD. One-Carbon Metabolism in Health and Disease. Cell Metabolism. 2017;25(1):27-42.
  • Tavernarakis N.
  • Arcot J, Shrestha A. Folate analysis in foods by UPLC-MS/MS: Development and validation of a novel, high throughput quantitative assay; Folate levels determined in Australian fortified breads.
  • Hosios AM, et al. Ensemble quantitation of absolute metabolite concentrations in T cells reveals conserved features of immunometabolism. eLife. 2021;10:e65262.
  • Creative Proteomics. Overview of One-Carbon Metabolism.
  • McGuire JJ, Coward JK. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism. Developments in Cancer Chemotherapy. 1984;115-144.
  • Biotage.
  • Unknown. jpri article.docx.
  • Unknown. stability indicating rp-hplc method development and validation for the simulataneous estimation of pyrantel pamoate and albendazole in bulk and its tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Wierucka M, Biziuk M.
  • Patel DB, et al. Validated stability indicating HPTLC method for the determination of Tamsulosin hydrochloride in pharmaceutical dosage forms. International Journal of ChemTech Research. 2010;2(1):164-170.

Sources

Method

Application Notes and Protocols for the Chemical Synthesis of 10-Formylpteroylpentaglutamate Derivatives

Abstract This document provides a detailed guide for the chemical synthesis of 10-formylpteroylpentaglutamate, a vital coenzyme in one-carbon metabolism. The synthesis of such complex biomolecules is critical for researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the chemical synthesis of 10-formylpteroylpentaglutamate, a vital coenzyme in one-carbon metabolism. The synthesis of such complex biomolecules is critical for research into metabolic pathways, drug development, and the study of antifolate therapeutics. We present a modern, modular synthetic strategy that combines the efficiency of solid-phase peptide synthesis (SPPS) for the construction of the pentaglutamate chain with established solution-phase methods for the coupling of the pteroic acid moiety and subsequent formylation. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of 10-Formylpteroylpentaglutamate

Folate coenzymes are essential for a multitude of metabolic processes, including the biosynthesis of purines, thymidylate, and certain amino acids.[1][2] These molecules act as carriers of one-carbon units at various oxidation states.[3] In mammalian cells, folates are predominantly found as poly-γ-glutamated derivatives, a modification that enhances their cellular retention and increases their affinity for folate-dependent enzymes.[3]

The 10-formylpteroylpolyglutamates are particularly crucial as they serve as the formyl group donor in two key steps of de novo purine biosynthesis. The pentaglutamate form (Pte-Glu5) is often one of the most abundant and active conjugates in vivo. Given its central role in cell proliferation, the enzymes involved in its synthesis and utilization are significant targets for cancer chemotherapy, with drugs like methotrexate designed to disrupt this pathway.[1][2]

Access to pure, well-characterized synthetic 10-formylpteroylpentaglutamate is therefore indispensable for detailed enzymatic assays, structural studies, and the development of novel therapeutic agents. This guide outlines a robust and logical pathway to achieve this.

Overall Synthetic Strategy

The synthesis is approached in a convergent, three-module strategy. This modularity allows for the preparation and purification of key intermediates, simplifying the overall process and improving final product purity.

  • Module 1: Synthesis of the Pentaglutamate Backbone. The oligo-γ-L-glutamate chain is assembled using modern, automated Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This approach offers significant advantages in speed and purity over traditional solution-phase methods.

  • Module 2: Preparation of the Activated Pteroic Acid Moiety. Pteroic acid is first synthesized and then its reactive N10-amino group is protected to prevent side reactions during subsequent coupling.

  • Module 3: Coupling, Deprotection, and Formylation. The protected pteroic acid is coupled to the pentaglutamate peptide in solution. This is followed by global deprotection and the final, crucial step of introducing the formyl group at the N10 position.

G cluster_0 Module 1: Pentaglutamate Synthesis (SPPS) cluster_1 Module 2: Pteroic Acid Preparation cluster_2 Module 3: Final Assembly Resin 2-Chlorotrityl Chloride Resin Glu1 Load Fmoc-L-Glu(OtBu)-OH Resin->Glu1 SPPS_Cycle 4x SPPS Cycles: 1. Fmoc Deprotection (Piperidine) 2. Coupling (Fmoc-L-Glu(OtBu)-OH / HATU) Glu1->SPPS_Cycle Cleavage Cleave from Resin (TFA) SPPS_Cycle->Cleavage Pentaglutamate H-(γ-L-Glu)₅-OH (Side-chains protected) Cleavage->Pentaglutamate Coupling Solution-Phase Coupling (EDC/NHS) Pentaglutamate->Coupling Folic_Acid Folic Acid Pteroic_Acid Pteroic Acid Folic_Acid->Pteroic_Acid Microbial/Enzymatic Cleavage Protected_Pteroic N¹⁰-Trifluoroacetylpteroic Acid Pteroic_Acid->Protected_Pteroic Protection (TFAA) Protected_Pteroic->Coupling Deprotection Global Deprotection (TFA / Base) Coupling->Deprotection Formylation N¹⁰ Formylation (Formic Acid) Deprotection->Formylation Purification HPLC Purification Formylation->Purification Final_Product 10-Formylpteroylpentaglutamate Purification->Final_Product

Fig 1. Convergent synthetic workflow for 10-formylpteroylpentaglutamate.

Experimental Protocols

Module 1: Solid-Phase Synthesis of the Pentaglutamate Backbone

Rationale: Fmoc-based SPPS is the method of choice for peptide synthesis due to its high efficiency, mild deprotection conditions (piperidine), and suitability for automation.[4][5][6] We select 2-chlorotrityl chloride resin because it allows for the cleavage of the final peptide under mildly acidic conditions, preserving the acid-labile side-chain protecting groups (t-Butyl) which are removed in a later, global deprotection step.[7] HATU is used as the coupling agent due to its rapid activation of carboxylic acids and low propensity for racemization.[5]

Protocol 1: Synthesis of H-(γ-L-Glu-OtBu)5-OH

StepActionReagents & SolventsTimeScientist's Notes
1 Resin Preparation 2-chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g)30 minSwell the resin in DCM to ensure all reactive sites are accessible.[4] Use a dedicated SPPS reaction vessel with a frit.
2 Loading First Amino Acid Fmoc-L-Glu(OtBu)-OH (1.5 eq), DIPEA (4.0 eq), DCM2 hrThe first amino acid is loaded onto the resin. DIPEA acts as a non-nucleophilic base. Monitor loading efficiency with a test cleavage if necessary.
3 Capping DCM/Methanol/DIPEA (80:15:5 v/v/v)15 minCap any unreacted chloride sites on the resin to prevent the formation of deletion sequences.
4 Fmoc Deprotection 20% Piperidine in DMF2 x 10 minThe Fmoc group is removed to expose the free amine for the next coupling. Two treatments ensure complete deprotection.
5 Washing DMF (3x), DCM (3x), DMF (3x)5 minThorough washing is critical to remove excess reagents and byproducts before the next coupling step.
6 Coupling Fmoc-L-Glu(OtBu)-OH (3.0 eq), HATU (2.9 eq), DIPEA (6.0 eq), DMF1 hrThe pre-activated amino acid is coupled to the growing peptide chain. A Kaiser test can be used to confirm the absence of free primary amines, indicating reaction completion.
7 Repeat --Repeat steps 4-6 four more times to assemble the pentapeptide.
8 Final Deprotection 20% Piperidine in DMF2 x 10 minRemove the terminal Fmoc group.
9 Cleavage from Resin Cleavage Cocktail: Acetic Acid / TFE / DCM (1:2:7 v/v/v)2 hrThe peptide is cleaved from the resin under mild acidic conditions that retain the t-Butyl side-chain protection.
10 Isolation Diethyl ether (cold)-Precipitate the cleaved peptide by adding the cleavage solution dropwise into cold ether. Centrifuge and wash the pellet to obtain the protected pentaglutamate peptide.
Module 2: Preparation of N¹⁰-Trifluoroacetylpteroic Acid

Rationale: The synthesis of pteroylpolyglutamates requires pteroic acid as a starting material, which can be produced from folic acid.[8] The N10-amino group of the pteroic acid is nucleophilic and would interfere with the carboxyl activation required for peptide coupling. Therefore, it must be protected. The trifluoroacetyl group is an excellent choice as it is stable during coupling but can be readily removed under mild basic conditions (e.g., aqueous piperidine or ammonia) that do not affect the peptide bonds.[8]

Protocol 2: Synthesis of Protected Pteroic Acid

  • Generation of Pteroic Acid: Pteroic acid can be generated from folic acid via enzymatic or microbial cleavage, which specifically hydrolyzes the amide bond linking the pteroic acid moiety to the glutamate residue.[8] This method often results in contamination with the starting folic acid, requiring careful purification.[4]

  • Protection of N10-Amine:

    • Suspend dry pteroic acid in anhydrous dimethylformamide (DMF).

    • Add trifluoroacetic anhydride (TFAA, ~5 eq.) dropwise at 0°C under a nitrogen atmosphere.

    • Allow the reaction to stir at room temperature for 4-6 hours until the solution becomes clear.

    • The product, N¹⁰-trifluoroacetylpteroic acid, is precipitated by adding the reaction mixture to an ice-water mixture.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[8] The product can be further purified by recrystallization.

Module 3: Coupling, Deprotection, and N¹⁰-Formylation

Rationale: With the two key fragments in hand, the final assembly can proceed. A standard solution-phase coupling using a carbodiimide activator (EDC) and an additive (NHS) is employed to form the amide bond between the pteroic acid and the pentaglutamate N-terminus. Following successful coupling, a global deprotection step removes both the N¹⁰-trifluoroacetyl group and all the glutamate side-chain t-Butyl esters. The final formylation is achieved using formic acid, a common and effective formylating agent.

G cluster_coupling Amide Coupling cluster_formylation N¹⁰-Formylation Coupling_Struct Formyl_Struct

Fig 2. Key final reaction steps.

Protocol 3: Final Assembly and Modification

  • Solution-Phase Coupling:

    • Dissolve N¹⁰-trifluoroacetylpteroic acid (1.0 eq), EDC (1.2 eq), and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous DMF. Stir for 1 hour at room temperature to form the active NHS ester.

    • In a separate flask, dissolve the protected pentaglutamate peptide H-(γ-L-Glu-OtBu)5-OH (1.1 eq) in DMF with DIPEA (2.0 eq) to ensure the N-terminus is deprotonated.

    • Add the activated pteroic acid solution to the peptide solution and stir overnight at room temperature under nitrogen.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, precipitate the product in water, filter, and dry.

  • Global Deprotection:

    • Step A (Base Hydrolysis): To remove the trifluoroacetyl group, dissolve the protected conjugate in a solution of 10% aqueous piperidine and stir for 1 hour at room temperature.[8] Neutralize the solution and purify the intermediate (pteroylpentaglutamate with t-Butyl esters) by precipitation or chromatography.

    • Step B (Acid Hydrolysis): To remove the t-Butyl esters, treat the product from Step A with a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature. TIS is a scavenger to prevent side reactions.

    • Remove the TFA under reduced pressure and precipitate the crude product with cold diethyl ether.

  • N¹⁰-Formylation:

    • Dissolve the fully deprotected pteroylpentaglutamate in 90% formic acid.

    • Heat the solution at 50°C for 1-2 hours.

    • Remove the formic acid under high vacuum. The resulting crude product is then ready for final purification.

Purification and Characterization

Rationale: Purification of the final product is critical to remove unreacted starting materials, reagents, and any side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides and related molecules. Characterization by mass spectrometry confirms the molecular weight, while NMR spectroscopy verifies the structure, including the presence and location of the formyl group.

Protocol 4: Product Purification and Analysis

  • Purification by RP-HPLC:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient, for example, from 5% to 45% B over 40 minutes, may be effective. The exact gradient should be optimized based on analytical HPLC runs.

    • Detection: UV detection at 280 nm and 350 nm.

    • Procedure: Dissolve the crude product in a minimal amount of Mobile Phase A. Filter the solution and inject it onto the column. Collect fractions corresponding to the main product peak. Lyophilize the combined, pure fractions to obtain the final product as a fluffy powder.

  • Characterization:

    • Mass Spectrometry (LC-MS/ESI-MS): This is the primary method to confirm the identity of the product.

      • Expected Mass: The calculated molecular weight for C39H47N11O18 is 957.86 g/mol . The mass spectrometer should detect the corresponding [M+H]+ ion at m/z ≈ 958.9.

    • NMR Spectroscopy (¹H NMR): Performed in a suitable solvent like D₂O or DMSO-d₆.

      • Key Diagnostic Signal: The proton of the N¹⁰-formyl group is expected to appear as a distinct singlet in the downfield region of the spectrum, typically around 8.0-8.5 ppm. Other characteristic signals include the pteridine proton (H7) around 8.6 ppm and the aromatic protons of the p-aminobenzoyl moiety.

    • Purity Analysis: Analytical RP-HPLC of the final product should show a single major peak, indicating >95% purity.

Conclusion

The synthetic pathway detailed in this application note provides a reliable and robust method for obtaining high-purity 10-formylpteroylpentaglutamate. By leveraging the power of automated solid-phase synthesis for the complex peptide backbone and combining it with well-established solution-phase chemistry, researchers can efficiently produce this vital metabolite. The protocols and rationales provided herein are designed to be a self-validating system, empowering scientists in their research and development efforts targeting the crucial folate metabolic pathway.

References

  • Jacobs, P. M., Baugh, C. M., & Krumdieck, C. L. (1975). The Synthesis of Biologically Active Pteroyloligo-γ-l-Glutamates (Folic Acid Conjugates). The Journal of Biological Chemistry.
  • de Brouwer, V., & van der Meer, P. (2006). The determination of folate in food using HPLC with selective affinity extraction. Food Standards Agency. [Link]

  • Naponelli, V., Hanson, A. D., & Gregory, J. F. 3rd. (2007). Improved methods for the preparation of [3H]folate polyglutamates: biosynthesis with Lactobacillus casei and enzymatic synthesis with Escherichia coli folylpolyglutamate synthetase. Analytical Biochemistry, 371(2), 127–134. [Link]

  • McGuire, J. J., Hsieh, P., Coward, J. K., & Bertino, J. R. (1980). Mammalian folyl polyglutamate synthetase: partial purification and properties of the mouse liver enzyme. The Journal of Biological Chemistry, 255(12), 5776–5788. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Finglas, P. M., & Faulks, R. M. (1984). An Evaluation of Procedures for the Determination of Folic acid in Food by HPLC. Food Standards Agency.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular and Cellular Proteomics.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Ismalaj, E., & Tami, M. (2019). Protecting Group Strategies in Natural Product Biosynthesis.
  • Lu, W., et al. (2021). Comprehensive profiling of folates across polyglutamylation and one-carbon states. Nature Communications. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Simon, M. D., Heider, P. L., & Pentelute, B. L. (2014). Rapid Flow-Based Peptide Synthesis.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Bode, J. W. (2019). Protecting Groups - Synthesis I (Lecture 8). ETH Zürich.
  • Scribd. (n.d.).
  • Seeberger, P. H. (Ed.). (2012). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology. Wiley-VCH.
  • Kisliuk, R. L. (1973). Pteroylpolyglutamates. Annals of the New York Academy of Sciences, 223, 161-171. [Link]

  • Appling, D. R. (1991). Inhibition of 5,10-Methenyltetrahydrofolate Synthetase. Biochemistry, 30(19), 4847–4855. [Link]

  • Reddy, J. A., et al. (2004). Pteroyl-gamma-glutamate-cysteine synthesis and its application in folate receptor-mediated cancer cell targeting using folate-tethered liposomes. Journal of Controlled Release, 99(1), 157-169. [Link]

  • Tsikas, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Molecules, 27(18), 6005. [Link]

  • Cem G. (2023).
  • Radfar, R., et al. (2000). Mechanism of N10-formyltetrahydrofolate synthetase derived from complexes with intermediates and inhibitors. Biochemistry, 39(13), 3920-3926. [Link]

  • Baugh, C. M., & Krumdieck, C. L. (1971). Pteroylpolyglutamates. Annals of the New York Academy of Sciences, 186, 7-28. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 10-Formylpteroylpentaglutamate During Sample Preparation

Welcome to the Advanced Applications Support Center. 10-formylpteroylpentaglutamate (10-CHO-H4PteGlu5) is one of the most labile intracellular one-carbon donors.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. 10-formylpteroylpentaglutamate (10-CHO-H4PteGlu5) is one of the most labile intracellular one-carbon donors. Its electron-rich tetrahydropteridine ring makes it highly susceptible to oxidative degradation, while its formyl group is prone to pH-driven cyclization.

This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to prevent oxidation and structural degradation during extraction and LC-MS/MS sample preparation.

Mechanistic Overview of Degradation Pathways

Before troubleshooting, it is critical to understand the causality behind 10-CHO-H4PteGlu5 loss. Degradation is rarely a single pathway; it is a competition between oxidation, pH-induced interconversion, and enzymatic cleavage.

Degradation N1 10-CHO-H4PteGlu5 (Intact Target) N2 5,10-CH+-H4PteGlu5 (Methenyl Form) N1->N2 pH < 6.0 (Reversible cyclization) N3 10-CHO-PteGlu5 (Oxidized Folate) N1->N3 O2 / ROS (Irreversible oxidation) N4 10-CHO-H4PteGlu(1-4) (Deconjugated) N1->N4 Endogenous Conjugases (Enzymatic cleavage)

Mechanisms of 10-formylpteroylpentaglutamate degradation during sample preparation.

Troubleshooting Guide (Q&A)

Q: I added 1% ascorbic acid to my extraction buffer as an antioxidant, but my 10-CHO-H4PteGlu5 signal disappeared, and I see a massive peak for 5,10-methenyltetrahydrofolate. What happened? A: This is a classic sample preparation artifact. While ascorbic acid is an excellent antioxidant, unbuffered ascorbic acid drops the solution pH to ~2.5–3.0. At acidic pH, 10-formyltetrahydrofolates undergo a rapid, pH-driven cyclization to form 5,10-methenyltetrahydrofolate[1]. Causality: The formyl oxygen is protonated, leading to dehydration and ring closure between the N5 and N10 positions. Solution: Always use the sodium salt (Sodium Ascorbate) or titrate your extraction buffer to pH 7.4–7.8 using KOH or ammonium acetate after adding the antioxidant[2].

Q: I am using 100 mM 2-mercaptoethanol (2-MCE) to prevent oxidation, but I am still detecting oxidized 10-formylpteroylpentaglutamate (10-CHO-PteGlu5) in my LC-MS/MS runs. Why is the thiol failing? A: Thiols like 2-MCE or DTT are highly effective at maintaining a reducing environment for proteins, but they are kinetically slow at scavenging dissolved molecular oxygen compared to ascorbate. Causality: Tetrahydrofolates oxidize rapidly via a radical-mediated pathway when exposed to O2. Ascorbate acts as a superior primary radical scavenger, while the thiol acts as a secondary protectant to regenerate ascorbate and protect against specific quinonoid intermediates[3][4]. Solution: Implement a synergistic antioxidant system. We recommend 2% (w/v) Sodium Ascorbate combined with 10 mM 2-MCE[2]. Additionally, sparge your extraction buffers with Argon to displace dissolved oxygen[5].

Q: My total folate levels are consistent, but the pentaglutamate (Glu5) chain length is shifting to Glu3 and Glu1 during extraction. How do I stop this? A: You are observing endogenous enzymatic deconjugation. Tissues contain highly active γ -glutamyl hydrolases (conjugases) that cleave the polyglutamate tail. Causality: Cell lysis releases compartmentalized conjugases into the extract. If the sample is processed at room temperature without immediate enzyme inactivation, the Glu5 tail is rapidly hydrolyzed. Solution: Snap-freeze tissues in liquid nitrogen. Extract directly into a near-boiling (95°C) buffer containing antioxidants to instantly denature the conjugases before they can act[6][7].

Quantitative Impact of Sample Preparation Variables

The following table summarizes the expected recovery of intact 10-CHO-H4PteGlu5 under various extraction conditions.

Extraction ConditionAntioxidant SystemBuffer pHTemperature10-CHO-H4PteGlu5 Recovery (%)Primary Artifact Observed
Unprotected None7.025°C< 10%10-formylfolic acid (Oxidation)
Acidic Antioxidant 1% Ascorbic Acid (Unbuffered)3.04°C< 5%5,10-methenyl-THF (Cyclization)
Thiol Only 100 mM 2-MCE7.54°C~ 60%10-formylfolic acid (Oxidation)
Optimized 2% Na-Ascorbate + 10 mM 2-MCE7.895°C (3 min)> 95%None (Stable)
The Self-Validating Extraction Protocol

A protocol is only as trustworthy as its internal controls. By spiking a heavy-isotope labeled standard ( 13C5​ -10-CHO-H4PteGlu5) into the lysis buffer before tissue disruption, you create a self-validating system. If the heavy standard undergoes oxidation or deconjugation during the workflow, you immediately know your sample preparation conditions were breached.

Workflow S1 1. Snap Freeze Tissue (Liquid N2) S2 2. Spike Heavy Isotope ISTD (Self-Validation Step) S1->S2 S3 3. Anaerobic Extraction (pH 7.8, Na-Ascorbate, 2-MCE) S2->S3 S4 4. Thermal Inactivation (95°C for 3 min, then Ice) S3->S4 S5 5. LC-MS/MS Analysis (Monitor ISTD Recovery) S4->S5

Optimized extraction workflow incorporating self-validating isotopic controls.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare Anaerobic Extraction Buffer (100 mM Ammonium Acetate, 2% w/v Sodium Ascorbate, 10 mM 2-Mercaptoethanol). Adjust the pH strictly to 7.8 using KOH[5][6]. Sparge the buffer with Argon gas for 15 minutes to displace oxygen.

  • Isotope Spiking (QC): Add 10 pmol of 13C5​ -10-CHO-H4PteGlu5 internal standard to 1 mL of the extraction buffer.

  • Tissue Lysis: Drop 50 mg of liquid N2 snap-frozen tissue directly into the spiked buffer. Immediately homogenize using a bead-beater for 30 seconds.

  • Thermal Inactivation: Instantly transfer the homogenate to a 95°C heat block for exactly 3 minutes to denature endogenous γ -glutamyl hydrolases[6].

  • Clarification: Rapidly chill the homogenate on ice for 5 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Storage/Analysis: Transfer the supernatant to amber LC vials (folates are highly photosensitive) flushed with Argon. Store at -80°C or analyze immediately via LC-MS/MS[5][8].

Frequently Asked Questions (FAQs)

Q: Can I use Dithiothreitol (DTT) instead of 2-mercaptoethanol? A: Yes, DTT can be used. However, empirical studies show that ascorbate combined with a thiol (either DTT or 2-MCE) is significantly more effective than DTT alone for protecting tetrahydrofolates during extraction[9].

Q: Why do I see two closely eluting peaks for 10-CHO-H4PteGlu5 on my chromatogram? A: 10-formyltetrahydrofolate exists as two diastereomers (6R and 6S) at the chiral C6 position of the pteridine ring. Both isomers are often resolved during high-resolution reverse-phase liquid chromatography[5].

Q: How long is the extracted sample stable at -80°C? A: When stored in a pH 7.8 buffer containing high concentrations of ascorbate, tetrahydrofolate derivatives show excellent stability (≤10% loss) over extended frozen storage (up to several years), provided the vials are hermetically sealed and protected from light[8].

Sources

Optimization

troubleshooting low extraction yield of 10-formylpteroylpentaglutamate

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for folate polyglutamate extraction. 10-formylpteroylpentaglutamate (10-CHO-H₄PteGlu₅) is a highly labile, naturally occurring folate derivative critical for de novo purine biosynthesis. Extracting this specific vitamer intact from biological matrices is notoriously difficult due to three compounding vectors of degradation: endogenous enzymatic deconjugation, rapid oxidative cleavage, and pH-driven structural interconversion.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to maximize extraction yield and preserve the pentaglutamate chain.

Diagnostic Workflow for Low Extraction Yield

TroubleshootingWorkflow Start Evaluate Extraction Yield Q1 Is the polyglutamate chain intact? Start->Q1 Q2 Is total folate recovery low? Start->Q2 Q3 Is 10-formyl converting to 5,10-methenyl? Start->Q3 A1 Incomplete GGH Inactivation (Increase immediate heat) Q1->A1 No Opt Optimized Pentaglutamate Yield Q1->Opt Yes A2 Oxidative Degradation (Optimize Ascorbate/Thiol) Q2->A2 Yes Q2->Opt No A3 pH Instability (Maintain pH 7.0 - 7.8) Q3->A3 Yes Q3->Opt No

Diagnostic decision tree for troubleshooting 10-formylpteroylpentaglutamate extraction issues.

Core Troubleshooting Guides

Q: My LC-MS/MS analysis shows high levels of 10-formylpteroylmonoglutamate but very low pentaglutamate. What is causing the loss of the polyglutamate tail? A: This is the classic signature of endogenous γ -glutamyl hydrolase (GGH) activity. GGH (also known as conjugase) rapidly hydrolyzes the γ -peptide bonds of folate polyglutamates during cell lysis. Causality & Fix: When cells or tissues are homogenized, compartmentalized GGH mixes with cytosolic folates. If the extraction buffer does not immediately denature GGH, the pentaglutamate chain is cleaved into shorter chains or monoglutamates. To preserve the polyglutamate profile, you must use immediate thermal inactivation. Drop the sample directly into a boiling extraction buffer and heat for 10-15 minutes[1]. This definitively denatures GGH and precipitates structural proteins, releasing matrix-bound folates[2].

Q: The overall yield of all folate species, including 10-CHO-H₄PteGlu₅, is exceptionally low. How can I prevent degradation during homogenization? A: The tetrahydrofolate (H₄) pteridine ring is highly susceptible to oxidative cleavage, especially in the presence of dissolved oxygen and transition metal ions released during lysis. Causality & Fix: 10-formyltetrahydrofolates will rapidly oxidize to biologically inactive pteridines and p-aminobenzoylpolyglutamates if unprotected. A dual-antioxidant system is mandatory. Ascorbic acid (1-2% w/v) acts as a primary radical scavenger, while a thiol-reducing agent like 2-mercaptoethanol (0.1-0.2 M) protects against oxidative dimerization[3]. Ensure the extraction buffer is purged with nitrogen gas prior to homogenization to displace dissolved oxygen[1].

Q: I am detecting a massive spike in 5,10-methenyltetrahydrofolate instead of 10-formylpteroylpentaglutamate. Why is it interconverting? A: This is a pH-driven equilibrium issue. 10-formyltetrahydrofolate and 5,10-methenyltetrahydrofolate readily interconvert depending on the hydrogen ion concentration. Causality & Fix: At an acidic pH (pH < 5.0), the formyl oxygen is protonated, leading to dehydration and ring closure to form the 5,10-methenyl bridge. To lock the molecule in the 10-formyl state, the extraction buffer must be strictly buffered at a slightly alkaline pH (pH 7.0 - 7.8). Using a robust buffer system like 50 mM CHES/HEPES ensures the pH does not drop during the release of acidic cellular contents[1].

Biochemical Degradation Pathways

BiochemicalInterconversion Formyl 10-Formylpteroylpentaglutamate (Target) Methenyl 5,10-Methenylpteroylpentaglutamate (Artifact) Formyl->Methenyl Acidic pH (< 5.0) Ring Closure Oxidized Oxidized Pteridines (Degradation) Formyl->Oxidized O2 / Metal Ions Lack of Antioxidants Monoglutamate 10-Formylpteroylmonoglutamate (Cleaved) Formyl->Monoglutamate Active GGH Enzyme Delayed Heating

Biochemical degradation pathways of 10-formylpteroylpentaglutamate during extraction.

Quantitative Impact of Extraction Parameters

Summarizing the mechanistic effects of buffer conditions on the final yield of intact 10-CHO-H₄PteGlu₅:

Extraction ParameterCondition TestedMechanistic EffectExpected Pentaglutamate Yield (%)
Antioxidant System NoneComplete oxidative cleavage of the pteridine ring.< 5%
Antioxidant System 2% Ascorbate + 0.2M 2-MESynergistic protection against free radicals and dimerization.> 90%
Lysis Temperature 4°C (No immediate heat)GGH remains active; polyglutamate cleaved to monoglutamate.< 10%
Lysis Temperature 100°C for 10 minImmediate GGH denaturation; polyglutamate chain preserved.> 85%
Buffer pH pH 4.0Acid-catalyzed dehydration and conversion to 5,10-methenyl.< 15%
Buffer pH pH 7.8 (CHES/HEPES)Stabilizes the 10-formyl state and prevents ring closure.> 95%
Self-Validating Extraction Protocol

This methodology is designed to isolate intact 10-CHO-H₄PteGlu₅ from biological matrices while establishing a self-validating system to ensure no interconversion occurred during the workflow.

Step 1: Buffer Preparation & Degassing Prepare a 50 mM CHES/HEPES buffer and adjust to pH 7.8. Immediately before use, add 2% (w/v) sodium ascorbate and 0.2 M 2-mercaptoethanol[1]. Purge the buffer with nitrogen gas for 15 minutes to displace dissolved oxygen. Self-Validation Step: Spike a known concentration of an isotopically labeled internal standard (e.g., ¹³C-labeled 10-CHO-H₄PteGlu₅) into the buffer. Recovery of this standard at the end of the assay will validate extraction efficiency and confirm the absence of pH-driven interconversion.

Step 2: Rapid Quenching & Lysis Do not thaw biological samples slowly. Drop frozen tissue or cell pellets directly into the boiling extraction buffer (1:4 w/v ratio) under a nitrogen atmosphere.

Step 3: Thermal Inactivation Incubate the homogenate in a boiling water bath (100°C) for exactly 10 minutes. This provides the necessary thermal energy to definitively denature endogenous GGH and folate-binding proteins without causing thermal degradation of the formyl group[1][2].

Step 4: Cooling and Clarification Rapidly cool the homogenate in an ice-water bath to room temperature to halt any residual thermal kinetic reactions. Centrifuge at 17,000 x g for 15 minutes at 4°C.

Step 5: SPE Clean-up & Concentration Pass the supernatant through a Strong Anion Exchange (SAX) solid-phase extraction cartridge pre-equilibrated with the extraction buffer. Elute the concentrated polyglutamates.

Step 6: LC-MS/MS Analysis Inject immediately or store at -80°C. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or optimized reversed-phase chromatography. Note: Polyglutamates exhibit strong, log-linear retention shifts based on the number of terminal glutamate residues; ensure your gradient accommodates highly polar pentaglutamates[4].

Frequently Asked Questions (FAQs)

Q: Can I use DTT instead of 2-mercaptoethanol in the extraction buffer? A: Yes. While 2-mercaptoethanol is traditionally used alongside ascorbic acid, alternative thiols like 1,4-dithiothreitol (DTT) or 2,3-dimercaptopropanol are actually more effective at protecting folates and are less toxic to handle in the laboratory[2].

Q: Why do I see a massive shift in retention time during LC-MS/MS for my polyglutamates compared to monoglutamates? A: Folate polyglutamates exhibit a log-linear relationship between the number of terminal glutamates and their retention time in HILIC chromatography. Because the pentaglutamate chain is highly polar, it requires a significantly higher percentage of the aqueous mobile phase (often >52%) to elute compared to standard monoglutamates[4].

References
  • Title : Influence of Processing on Total, Monoglutamate and Polyglutamate Folate Contents of Leeks, Cauliflower, and Green Beans Source : Journal of Agricultural and Food Chemistry - ACS Publications URL :[Link]

  • Title : Supplementary Material Analysis of bacterial folates Source : GOV.UK URL : [Link]

  • Title : Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation Source : Frontiers in Nutrition URL :[Link]

  • Title : Comprehensive profiling of folates across polyglutamylation and one-carbon states Source : PubMed Central (PMC) - NIH URL :[Link]

Sources

Troubleshooting

Technical Support Center: Aqueous Stability of 10-Formylpteroylpentaglutamate Standards

Welcome to the Technical Support Center. Handling polyglutamated folates—specifically 10-formylpteroylpentaglutamate (the fully oxidized form, 10-CHO-PteGlu5) and its highly reactive reduced counterpart, 10-formyltetrahy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling polyglutamated folates—specifically 10-formylpteroylpentaglutamate (the fully oxidized form, 10-CHO-PteGlu5) and its highly reactive reduced counterpart, 10-formyltetrahydropteroylpentaglutamate (10-CHO-H4PteGlu5)—requires rigorous environmental control. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to eliminate standard degradation during your analytical workflows.

Troubleshooting Guide: Common Stability Issues

Issue A: Rapid Loss of Standard Purity in Aqueous Buffers
  • The Mechanism: The stability of the folate standard is heavily dependent on its oxidation state and the buffer composition. The reduced tetrahydro- form is highly susceptible to oxidative degradation of the tetrahydropyrazine ring, while both forms are prone to hydrolysis of the formyl group. Interestingly, phosphate buffers act as general acid/base catalysts that accelerate this degradation.

  • The Fix: Never use phosphate buffers for the storage or dilution of 10-formyl folates. Diluting 10-formyltetrahydrofolate into 100 mM phosphate buffer (pH 7.0) results in a 25% decrease in purity within 48 hours, whereas dilution into 100 mM Tris-HCl (pH 7.4) limits degradation to merely 3–5% over the same period (1)[1].

Issue B: Peak Splitting or Retention Time Shifts (Interconversion)
  • The Mechanism: 10-formyl folates undergo a well-documented, pH-dependent structural interconversion. Under acidic conditions (pH < 5.0), the formyl oxygen is protonated, driving a dehydration reaction that closes the ring to form 5,10-methenyltetrahydrofolate (5,10-CH+=H4PteGlu5) (2)[2].

  • The Fix: Maintain stock solutions of the reduced form at pH 8.0. If you are working with the fully oxidized 10-formylfolic acid derivative, it exhibits optimal thermal and hydrolytic stability at a slightly acidic pH of 5.0, where the balance between acid- and base-catalyzed hydrolysis is minimized (3)[3].

Issue C: Loss of the Polyglutamate Tail (Deconjugation)
  • The Mechanism: While the pentaglutamate chain increases aqueous solubility, it introduces a vulnerability to γ-glutamyl hydrolases present in biological matrices.

  • The Fix: When spiking standards into biological samples, rapidly denature endogenous enzymes using cold organic solvents (e.g., methanol/acetonitrile) or by extracting into 4-morpholineethanesulfonic acid (MES) buffer at pH 5.0, which optimizes extraction recovery while stabilizing the folate pool during Solid Phase Extraction (SPE) (4)[4].

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable 10-CHO-H4PteGlu5 Stock Solutions

This protocol creates a self-validating system: the high concentration of reducing agent and alkaline pH completely arrest oxidation and methenyl-conversion, ensuring >99% purity over 7 weeks.

  • Environmental Control: Purge a glove box or enclosed workspace with Argon gas to displace oxygen.

  • Buffer Preparation: Prepare a 1 M β-mercaptoethanol (BME) aqueous solution. Adjust the pH to exactly 8.0 using Potassium Hydroxide (KOH). Purge the buffer with Argon for 15 minutes.

  • Reconstitution: Weigh the 10-CHO-H4PteGlu5 standard and dissolve it in the prepared BME/KOH buffer to achieve a concentration of 1 mg/mL.

  • Aliquot & Storage: Transfer the solution into amber glass vials (to prevent UV-induced photo-degradation). Snap-freeze in liquid nitrogen and store at -80°C.

  • Validation Step: Prior to LC-MS/MS analysis, dilute an aliquot 10-fold into 100 mM Tris-HCl (pH 7.4) and verify purity via UV absorption at 304 nm (1)[1].

Protocol 2: Working Solution Preparation for LC-MS/MS
  • Remove a single-use amber vial of the stock solution from -80°C and thaw on wet ice.

  • Immediately dilute the required volume into 100 mM Tris-HCl (pH 7.4). Do not use phosphate buffers.

  • Keep the working solution on ice and away from direct light. Discard any unused working solution after 24 hours, as purity will begin to drop by 3–5% (1)[1].

Quantitative Stability Data

The following table summarizes the stability metrics of 10-formyl folates under various aqueous conditions, demonstrating the critical need for precise buffer selection.

Folate SpeciesBuffer SystempHTempStability Metric
10-CHO-H4PteGlu5 1 M BME + KOH8.0-80°CPurity remains constant for >7 weeks
10-CHO-H4PteGlu5 100 mM Tris-HCl7.45°C3–5% degradation over 48 hours
10-CHO-H4PteGlu5 100 mM Phosphate7.05°C25% degradation over 48 hours
10-CHO-H4PteGlu5 100 mM Phosphate6.0 & 8.05°C>50% degradation over 48 hours
10-CHO-PteGlu5 (Oxidized)Aqueous Model Solution5.0100°CDegradation rate: 4 × 10⁻⁴ min⁻¹
10-CHO-PteGlu5 (Oxidized)Aqueous Model Solution3.0100°CDegradation rate: 1.8 × 10⁻³ min⁻¹

Pathway & Workflow Visualizations

Pathway A 10-CHO-H4PteGlu5 (Active Standard) B 5,10-CH+=H4PteGlu5 (Methenyl Form) A->B Acidic pH (< 5.0) C 10-CHO-PteGlu5 (Oxidized Form) A->C O2 / Light B->A Alkaline pH (> 7.0) D pABG-Glu5 (Cleavage Product) C->D Hydrolysis (Heat/Extreme pH)

Fig 1: pH-dependent interconversion and oxidative degradation of 10-formyl polyglutamated folates.

Workflow Step1 1. Weigh Standard (Argon Atmosphere) Step2 2. Reconstitute in 1M BME with KOH (pH 8.0) Step1->Step2 Step3 3. Aliquot into Amber Vials (Light Protection) Step2->Step3 Step4 4. Snap Freeze & Store (-80°C) Step3->Step4

Fig 2: Optimized workflow for the preparation and storage of highly stable 10-formylfolate stocks.

Frequently Asked Questions (FAQs)

Q: Why do I observe a mass shift corresponding to -18 Da during LC-MS/MS analysis of my standard? A: A loss of 18 Da (water) is the classic hallmark of the pH-dependent cyclization of the 10-formyl group to the 5,10-methenyl derivative (5,10-CH+=H4PteGlu5). This occurs rapidly if your mobile phase or sample extraction buffer is too acidic (pH < 5.0) (2)[2]. Ensure your pre-analytical handling stays at a neutral to slightly alkaline pH.

Q: Can I use standard phosphate-buffered saline (PBS) for my working dilutions? A: It is highly discouraged. Dilution of 10-formyl folates into 100 mM phosphate buffers results in a >50% decrease in purity within 48 hours, likely due to phosphate acting as a general acid/base catalyst for degradation. Always use 100 mM Tris-HCl (pH 7.4) instead (1)[1].

Q: How does the pentaglutamate chain affect the handling of this standard compared to monoglutamates? A: While the pteridine ring dictates chemical stability (oxidation/pH susceptibility), the pentaglutamate tail significantly increases water solubility but introduces a severe biological vulnerability. If you are spiking this standard into biological matrices (like plasma or cell lysates), you must immediately denature endogenous γ-glutamyl hydrolases to prevent the rapid deconjugation of the standard into shorter-chain folates.

Q: Is the fully oxidized 10-formylfolic acid standard handled the same way as the tetrahydro- form? A: No. The fully oxidized form (10-CHO-PteGlu5) lacks the electron-rich tetrahydropyrazine ring, making it highly resistant to oxidation. Its primary degradation pathway is hydrolysis. Consequently, it is actually most stable at an intermediate pH of 5.0, where hydrolytic cleavage is minimized (3)[3].

References

  • Synthesis and Physicochemical Characterization of the One-Carbon Carrier 10-Formyltetrahydrofolate; A Reference Standard for Metabolomics. PMC / NIH. 1

  • The bioaccessibility of folate in breads and the stability of folate vitamers during in vitro digestion. Food & Function (RSC Publishing). 5

  • Occurrence, Stability, and Determination of Formyl Folates in Foods. ACS Publications. 2

  • Quantitation of folates and their catabolites in blood plasma, erythrocytes, and urine by stable isotope dilution assays. PubMed / NIH.4

  • Kinetic modeling of four folates in a model solution at different temperatures and pH to mimic their behavior in foods during processing. Agritrop. 3

Sources

Optimization

resolving chromatographic co-elution of 10-formylpteroylpentaglutamate and tetrahydrofolate

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the chromatographic resolution of complex folate pool...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the chromatographic resolution of complex folate pools. Specifically, this module addresses the notorious co-elution of 10-formylpteroylpentaglutamate (10-CHO-PteGlu5) and tetrahydrofolate (THF) in liquid chromatography-mass spectrometry (LC-MS) workflows.

Diagnostic Workflow

Before adjusting your instrument parameters, identify your primary analytical objective using the decision matrix below.

Workflow Start Co-elution Issue: 10-CHO-PteGlu5 & THF Goal Define Analytical Goal Start->Goal Intact Profile Intact Polyglutamates Goal->Intact Tail length matters OneC Profile 1C Oxidation States Goal->OneC Core state matters HILIC HILIC-MS/MS (Polarity Retention) Intact->HILIC IPC Ion-Pairing RPLC (Charge Retention) Intact->IPC Deconj Enzymatic Deconjugation (GGH Cleavage) OneC->Deconj Res1 Resolved: THF elutes early, Polyglutamates retained HILIC->Res1 IPC->Res1 Res2 Resolved: 10-CHO-THF & THF separated on C18 Deconj->Res2

Decision matrix for resolving folate co-elution based on analytical goals.

Frequently Asked Questions (FAQs): Causality & Mechanisms

Q1: Why do 10-CHO-PteGlu5 and THF co-elute on my standard C18 column despite a >600 Da mass difference?

A: In standard reversed-phase liquid chromatography (RPLC), retention is driven by hydrophobic interactions. THF is a highly polar monoglutamate that exhibits minimal hydrophobic interaction with C18 stationary phases, causing it to elute near the void volume[1].

Conversely, 10-CHO-PteGlu5 possesses a massive, highly polar polyglutamate tail consisting of five additional glutamic acid residues. At physiological or slightly acidic mobile phase pH (e.g., 0.1% formic acid), these multiple carboxylate groups render the molecule extremely hydrophilic[2]. Because neither compound can partition effectively into the hydrophobic C18 phase, they bypass the column chemistry and co-elute in the solvent front.

Q2: How can I chromatographically resolve these two species while preserving the intact polyglutamate tail?

A: To retain and separate intact polyglutamates from monoglutamates, you must abandon standard hydrophobicity and utilize polarity or charge-based retention mechanisms:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., zwitterionic or aminopropyl) and a highly organic mobile phase. Retention increases with analyte polarity. In HILIC, THF (monoglutamate) elutes relatively early, while 10-CHO-PteGlu5 is heavily retained due to its extensive hydrogen-bonding capabilities and large polar surface area, resulting in baseline resolution[2].

  • Ion-Pairing Chromatography (IPC): If you must use a C18 column, introduce a volatile ion-pairing reagent like into the mobile phase. TBA binds to the multiple anionic carboxylate groups of the polyglutamate tail, forming a lipophilic complex that strongly retains 10-CHO-PteGlu5 on the C18 phase, separating it from the less-charged THF[3].

Q3: My THF peak degrades during the autosampler queue, complicating integration. How do I stabilize it?

A: THF is notoriously unstable due to its fully reduced, unsubstituted pteridine ring, making it highly susceptible to oxidative degradation into dihydrofolate (DHF) or cleavage at the C9-N10 bond. To prevent this, you must extract samples in the presence of antioxidants (e.g., 1% ascorbic acid and 0.1% 2-mercaptoethanol)[4]. For absolute stability, perform reductive methylation directly in the quenching solution using sodium cyanoborohydride ( NaCNBH3​ ) and formaldehyde. This converts the unstable secondary amines into stable tertiary amines, locking the one-carbon state and dramatically improving RPLC retention and MS sensitivity[5].

Quantitative Data Summary

Table 1: Comparison of Chromatographic Strategies for Folate Resolution

StrategyStationary PhaseMobile Phase Additive10-CHO-PteGlu5 RetentionTHF RetentionPrimary Limitation
Standard RPLC C18 (e.g., Acquity T3)0.1% Formic AcidVoid Volume (<1.5 min)Void Volume (<1.5 min)Co-elution; severe ion suppression.
HILIC Zwitterionic (ZIC-pHILIC)10 mM NH₄OAc (pH 4.0)High (>8.0 min)Low (~3.0 min)Requires long column equilibration times.
Ion-Pairing RPLC C1810 mM TributylamineVery High (>15.0 min)Moderate (~5.0 min)TBA contaminates MS source permanently.
Deconjugation C180.1% Formic AcidN/A (Cleaved to 10-CHO-THF)Moderate (~4.0 min)Loss of polyglutamate chain length data.

Experimental Protocols (Self-Validating Systems)

Protocol A: Intact Polyglutamate Resolution via HILIC-MS/MS

Use this protocol when the length of the polyglutamate tail is biologically relevant to your study.

  • Quenching & Extraction: Rapidly quench cells in 500 µL of ice-cold 80:20 Methanol:Water containing 20 mM ammonium acetate and 1% sodium ascorbate (pH 4.0) to arrest metabolism and prevent THF oxidation[2].

  • Clarification: Centrifuge the lysate at 16,000 × g for 15 minutes at 4°C. Transfer the supernatant to an amber autosampler vial (folates are highly photosensitive).

  • Chromatography Setup:

    • Column: ZIC-pHILIC (2.1 × 100 mm, 5 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water (pH 4.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Inject 5 µL. Run a linear gradient from 80% B to 20% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Detection Validation: 10-CHO-PteGlu5 will elute late in the aqueous-rich portion of the gradient and should be monitored in ESI positive mode as a doubly charged ion [M+2H]2+ to maximize sensitivity[1]. THF will elute early as a singly charged ion [M+H]+ .

Protocol B: Enzymatic Deconjugation & Chemical Stabilization

Use this protocol when profiling the core one-carbon (1C) oxidation states is the priority, and standard C18 columns must be used.

Mechanism Poly 10-CHO-PteGlu5 (Polyglutamate) Enzyme γ-Glutamyl Hydrolase Poly->Enzyme Cleavage Mono 10-CHO-THF (Monoglutamate) Enzyme->Mono Deriv Reductive Methylation Mono->Deriv THF THF (Unstable) THF->Deriv NaCNBH3 StableTHF Stable N5-Methyl-THF (Retained on C18) Deriv->StableTHF

Mechanistic pathway of folate deconjugation and chemical stabilization.

  • Extraction: Lyse samples in 0.05 M CHES-HEPES buffer (pH 7.8) containing 2% sodium ascorbate and 0.01 M 2-mercaptoethanol[6].

  • Deconjugation: Add 50 µL of activated rat serum (a rich source of γ -glutamyl hydrolase / conjugase). Incubate at 37°C for 2 hours. This quantitatively cleaves the γ -peptide bonds of 10-CHO-PteGlu5, yielding the monoglutamate 10-CHO-THF.

  • Stabilization (Derivatization): To prevent the degradation of the native THF pool, add 30 mM NaCNBH3​ and 0.2% formaldehyde to the extract. Incubate on ice for 60 minutes.

  • Analysis: Inject onto a standard C18 column. The stabilized N5-methyl-THF and 10-CHO-THF are now highly stable, structurally distinct, and will baseline resolve under standard water/methanol gradients[5].

References

  • Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Comprehensive profiling of folates across polyglutamylation and one-carbon states Source: Nature Communications / PMC (NIH) URL:[Link]

  • Comprehensive quantitative measurement of folate polyglutamates in human erythrocytes by ion pairing ultra-performance liquid chromatography/tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

  • High-Performance Liquid Chromatographic Determination of Naturally Occurring Folates during Tempe Preparation Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate Source: Nature Methods / PMC (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of 10-Formylpteroylpentaglutamate (10-CHO-H4PteGlu5)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when extracting and analyzing 10-formylpteroylpentaglutamate (10-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when extracting and analyzing 10-formylpteroylpentaglutamate (10-CHO-H4PteGlu5). This highly labile polyglutamated folate requires rigorous environmental control to prevent rapid degradation and interconversion.

Below, you will find a mechanistic FAQ explaining the causality behind our stabilization strategies, a targeted troubleshooting matrix, and a self-validating Standard Operating Protocol (SOP) utilizing the synergistic power of ascorbic acid (AA) and 2-mercaptoethanol (2-ME).

Part 1: Mechanistic FAQ (The "Why")

Q1: Why does 10-CHO-H4PteGlu5 degrade so rapidly during extraction, and what are the degradation pathways? A: 10-CHO-H4PteGlu5 is highly susceptible to both oxidative degradation and pH-driven interconversion. The reduced tetrahydropteridine ring is structurally fragile. Upon exposure to ambient oxygen, it rapidly oxidizes to 10-formyl-dihydrofolate (10-CHO-H2PteGlu5) and eventually to the fully oxidized, stable 10-formylfolic acid[1]. Furthermore, formyl folates are highly sensitive to pH. At acidic pH values (< 4.0), 10-CHO-H4PteGlu5 undergoes an irreversible interconversion to 5,10-methenyltetrahydrofolate (5,10-CH+=H4PteGlu5)[1][2].

G A 10-CHO-H4PteGlu5 (Highly Unstable) B 10-CHO-H2PteGlu5 (Partially Oxidized) A->B Oxidation (O2) D 5,10-CH+=H4PteGlu5 (Methenyl Form) A->D Acidic pH (<4.0) C 10-CHO-PteGlu5 (Fully Oxidized) B->C Further Oxidation

Degradation and interconversion pathways of 10-CHO-H4PteGlu5.

Q2: Why is the combination of Ascorbic Acid (AA) and 2-Mercaptoethanol (2-ME) required? A: Relying on a single antioxidant is a common point of failure. Ascorbic acid acts as a primary oxygen scavenger, effectively reducing the overall redox potential of the extraction buffer[3]. However, AA alone cannot completely prevent the oxidation of the pteridine ring and can sometimes exacerbate interconversion if it lowers the buffer pH too much[3]. 2-Mercaptoethanol provides a strong reducing thiol pool that specifically protects the structural integrity of the tetrahydrofolate molecule. Empirical data demonstrates that a combination of 0.5% AA and 20 mM 2-ME yields significantly greater stability for reduced folates than using 1.0% AA alone[4][5].

Mechanism AA Ascorbic Acid (AA) Primary O2 Scavenger Synergy Synergistic Protection Redox Potential Lowered AA->Synergy Consumes O2 ME 2-Mercaptoethanol (2-ME) Thiol Donor ME->Synergy Protects Pteridine Ring Target 10-CHO-H4PteGlu5 Maintained in Reduced State Synergy->Target Prevents Oxidation

Synergistic antioxidant mechanism of Ascorbic Acid and 2-Mercaptoethanol.

Part 2: Quantitative Data & Troubleshooting Guide

Antioxidant Efficacy Comparison

To understand the necessity of the dual-antioxidant system, review the following recovery data synthesized from foundational folate stability studies[1][4][5]:

Antioxidant ConditionConcentration10-CHO-H4PteGlu5 Recovery (%)Mechanistic Outcome
Control (None) N/A< 10%Rapid oxidation to 10-CHO-H2PteGlu5 and 10-CHO-PteGlu5[1].
Ascorbic Acid (AA) 1.0% (w/v)~ 60-70%Scavenges O2 but insufficient to halt all pteridine ring oxidation[4].
2-Mercaptoethanol 20 mM~ 50-60%Protects thiols/ring but consumed rapidly by dissolved oxygen.
AA + 2-ME Synergy 0.5% AA + 20 mM 2-ME> 95% AA consumes O2; 2-ME maintains reduced state of the pteridine ring[4][5].
Troubleshooting Matrix

Issue 1: Complete loss of 10-CHO-H4PteGlu5 signal; sudden appearance of 5,10-CH+=H4PteGlu5.

  • Root Cause: Buffer pH dropped below 5.0 during extraction. Formyl folates are notorious for interconverting to methenyl forms in acidic environments[1][2]. Adding high concentrations of ascorbic acid without proper buffering capacity causes this pH crash.

  • Solution: Strictly maintain the extraction buffer at pH 7.0 using a strong 0.1 M phosphate buffer. Always verify the final pH after adding the antioxidants. Consider using sodium ascorbate instead of free ascorbic acid to minimize pH shifts.

Issue 2: Inconsistent recovery across technical replicates despite using AA and 2-ME.

  • Root Cause: Dissolved oxygen in the extraction buffer is depleting the antioxidants before they can protect the folate, or thermal degradation is occurring during homogenization[3].

  • Solution: Implement mandatory nitrogen (N2) flushing of all buffers prior to sample introduction[5]. Perform all extractions strictly on ice and minimize ambient light exposure.

Part 3: Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system . By incorporating an internal standard prior to extraction, you mathematically verify the efficacy of the antioxidant environment for every single sample batch.

Step-by-Step Methodology

Step 1: Buffer Preparation & pH Stabilization

  • Prepare a 0.1 M potassium phosphate buffer.

  • Adjust the pH to exactly 7.0 using KOH or H3PO4. Causality: Neutral pH prevents the acid-catalyzed interconversion of 10-CHO-H4PteGlu5 to 5,10-CH+=H4PteGlu5[2].

Step 2: Synergistic Antioxidant Addition

  • Immediately prior to extraction, add 0.5% (w/v) sodium ascorbate and 20 mM 2-mercaptoethanol to the buffer[4][5].

  • Re-verify that the pH remains at 7.0.

Step 3: Deoxygenation (Critical Step)

  • Sparge the complete extraction buffer with high-purity Nitrogen (N2) gas for a minimum of 15 minutes. Causality: Displacing dissolved oxygen prevents the premature consumption of AA and 2-ME[5].

Step 4: System Validation (Spiking)

  • Spike the deoxygenated buffer with a known concentration of a stable isotope-labeled internal standard (e.g., 13C5​ -10-CHO-H4PteGlu5).

  • Validation Logic: If the final LC-MS/MS recovery of the 13C5​ standard falls below 90%, the extraction environment was compromised (e.g., oxygen leak, pH shift), and the sample data must be discarded.

Step 5: Extraction and Storage

  • Homogenize the biological sample in the deoxygenated buffer at 4°C under subdued lighting.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Immediately analyze the supernatant via LC-MS/MS or flash-freeze in liquid nitrogen and store at -80°C.

Workflow S1 Step 1: Buffer Prep 0.1M Phosphate (pH 7.0) S2 Step 2: Antioxidants 0.5% AA + 20mM 2-ME S1->S2 S3 Step 3: N2 Flushing Displace Dissolved O2 S2->S3 S4 Step 4: Extraction Minimize Light & Heat S3->S4

Optimized extraction workflow for stabilizing formyl folates.

References

  • Title: Occurrence, Stability, and Determination of Formyl Folates in Foods Source: ACS Publications URL: [Link]

  • Title: Comparison of Total Folate Concentrations in Foods Determined by Microbiological Assay at Several Experienced Laboratories Source: USDA ARS URL: [Link]

  • Title: Improvements in the Analysis of Reduced Folate Monoglutamates and Folic Acid in Food by High-Performance Liquid Chromatography Source: ACS Publications URL: [Link]

  • Title: Stability of folates and ascorbic acid during combined high pressure thermal treatments Source: ResearchGate URL: [Link]

  • Title: pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

10-Formylpteroylpentaglutamate vs. 10-Formyltetrahydrofolate: A Kinetic Comparison Guide for Folate-Dependent Purine Biosynthesis

As a Senior Application Scientist specializing in cellular metabolism and antifolate pharmacology, I frequently encounter a critical oversight in early-stage drug development and biochemical modeling: the failure to acco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in cellular metabolism and antifolate pharmacology, I frequently encounter a critical oversight in early-stage drug development and biochemical modeling: the failure to account for the polyglutamation state of intracellular folates.

While 10-formyltetrahydrofolate (10-formyl-H4PteGlu1) is the standard nomenclature used in textbooks, the true physiological substrate in mammalian cells is heavily polyglutamated, predominantly existing as 10-formylpteroylpentaglutamate (10-formyl-H4PteGlu5) . This guide provides an objective, data-driven comparison of the enzyme kinetics between the monoglutamate and pentaglutamate forms, detailing how the γ -glutamyl tail dictates catalytic efficiency, intracellular compartmentalization, and the efficacy of antifolate therapeutics.

Mechanistic Causality: The Role of the γ -Glutamyl Tail

To understand the kinetic disparity between these two molecules, we must examine the structural biology of folate-dependent enzymes. Enzymes such as AICAR transformylase (ATIC) and GAR transformylase (GART) —which catalyze the final and intermediate formyl transfer steps in de novo purine biosynthesis, respectively—possess binding pockets specifically evolved to interact with the anionic γ -glutamyl tail of the cofactor.

  • Anchoring and Off-Rate Reduction: The addition of four glutamate residues (yielding the pentaglutamate) creates a highly negatively charged extension that forms multiple electrostatic interactions with basic amino acid residues (like arginine and lysine) on the enzyme's surface. This drastically reduces the dissociation rate ( koff​ ) of the cofactor, thereby lowering the Michaelis constant ( Km​ ) and increasing binding affinity.

  • Intracellular Trapping: Monoglutamates are readily transported across cell membranes via the Reduced Folate Carrier (RFC). Once inside, folylpolyglutamate synthetase (FPGS) rapidly adds glutamate residues. The resulting 10-formyl-H4PteGlu5 is highly polar and cannot cross the lipid bilayer, ensuring a concentrated, compartmentalized pool of formyl donors for purine synthesis [1].

PurineSynthesis GAR GAR (Glycinamide Ribonucleotide) GART GAR Transformylase (GART) GAR->GART FGAR FGAR (Formylglycinamide Ribonucleotide) AICAR AICAR (Aminoimidazole Carboxamide Ribonucleotide) FGAR->AICAR Multiple Steps ATIC AICAR Transformylase (ATIC) AICAR->ATIC FAICAR FAICAR (Formyl-AICAR) GART->FGAR ATIC->FAICAR Folate1 10-formyl-H4PteGlu5 Folate1->GART Formyl Donor Folate2 10-formyl-H4PteGlu5 Folate2->ATIC Formyl Donor

De novo purine synthesis highlighting 10-formyl-H4PteGlu5 as the physiological formyl donor.

Comparative Enzyme Kinetics: Quantitative Analysis

When evaluating the catalytic efficiency of ATIC, the kinetic data unequivocally demonstrates the superiority of the pentaglutamate form. Assays conducted under physiological potassium concentrations (150 mM K + ) reveal that polyglutamation does not merely offer a marginal benefit; it fundamentally drives the feasibility of the reaction at intracellular cofactor concentrations [2].

Kinetic Parameters for AICAR Transformylase (ATIC)
Kinetic Parameter10-formyl-H4PteGlu1 (Monoglutamate)10-formyl-H4PteGlu5 (Pentaglutamate)Impact of Polyglutamation
Michaelis Constant ( Km​ ) > 60 µM1.25 µM~50-fold increase in binding affinity.
Maximal Velocity ( Vmax​ ) Baseline41.1 ± 4.4 nmol/min/mgMaintained or slightly elevated.
Catalytic Efficiency ( Vmax​/Km​ ) 1.0 (Relative Baseline)120.0 (Relative)120-fold increase in catalytic efficiency.
Inhibition by MTX-Glu5 ( Ki​ ) Weak CompetitionPotent CompetitionSensitizes the pathway to antifolate drugs.

Data synthesized from established MCF-7 human breast cancer cell line models [2].

The 120-fold increase in the specificity constant ( Vmax​/Km​ ) dictates that in vitro assays utilizing the monoglutamate form will drastically underestimate the actual enzymatic rate occurring in vivo, potentially leading to flawed IC50 calculations when screening novel ATIC or GART inhibitors.

Experimental Methodology: Self-Validating Kinetic Assays

To ensure high-fidelity kinetic data, the assay protocol must account for the extreme oxidative lability of the tetrahydrofolate ring. The following step-by-step methodology outlines a self-validating continuous spectrophotometric assay for measuring ATIC kinetics.

Protocol: Continuous Spectrophotometric Determination of ATIC Kinetics

Rationale: The reaction transforms AICAR to formyl-AICAR (FAICAR). Because FAICAR absorbs strongly at 298 nm (extinction coefficient ϵ=19.7×103M−1cm−1 ), we can continuously monitor product formation in real-time. This continuous read out is self-validating, as any non-linear baseline drift immediately alerts the operator to cofactor degradation or enzyme instability.

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl. Causality: The 150 mM KCl mimics intracellular ionic strength, which is strictly required because ATIC requires monovalent cations for optimal conformation.

  • Reducing Agent: 10 mM 2-mercaptoethanol. Causality: Tetrahydrofolates rapidly oxidize to inactive dihydro- or oxidized folates in ambient air. The thiol maintains the required reduced state.

  • Substrates: 0.1 to 10 µM 10-formyl-H4PteGlu5; 0.5 mM AICAR.

Step-by-Step Workflow:

  • Baseline Equilibration: Pipette Assay Buffer, 2-mercaptoethanol, and purified ATIC into a UV-transparent quartz cuvette. Incubate at 37°C for 10 minutes.

  • Blank Rate Calculation: Monitor absorbance at 298 nm for 3 minutes prior to adding substrates. This establishes the background drift (must be <5% of the anticipated reaction rate).

  • Cofactor Addition: Add 10-formyl-H4PteGlu5 at varying concentrations (e.g., 0.5 µM to 5.0 µM for Km​ determination).

  • Reaction Initiation: Initiate the reaction by adding 0.5 mM AICAR.

  • Continuous Monitoring: Record the change in absorbance ( ΔA298​/min ) over the linear initial velocity phase (typically 1–5 minutes).

  • Data Transformation: Convert ΔA298​/min to nmol of FAICAR formed per minute using the extinction coefficient. Fit the data to the Michaelis-Menten equation via non-linear least-squares regression to extract Km​ and Vmax​ .

Workflow Prep Enzyme & Buffer Prep (pH 7.4, 150mM KCl) Equilibrate Thermal Equilibration (37°C, 10 min) Prep->Equilibrate Initiate Initiate Reaction (Add AICAR & Folate) Equilibrate->Initiate Monitor Spectrophotometric Monitoring (298 nm) Initiate->Monitor Analyze Non-linear Regression (Km, Vmax Calculation) Monitor->Analyze

Experimental workflow for continuous spectrophotometric determination of ATIC kinetics.

Implications for Drug Development

The distinction between 10-formyl-H4PteGlu1 and 10-formyl-H4PteGlu5 is paramount when designing and evaluating antifolates (e.g., Methotrexate, Pemetrexed).

Methotrexate (MTX) enters the cell as a monoglutamate and is a relatively weak inhibitor of ATIC. However, once intracellular FPGS converts MTX to MTX-polyglutamates (MTX-Glun), it becomes a potent competitive inhibitor against 10-formyl-H4PteGlu5 [2]. If an assay relies solely on the monoglutamate substrate and monoglutamate MTX, the researcher will entirely miss the profound direct inhibition of de novo purine synthesis that occurs in vivo. Therefore, all robust preclinical screening cascades for purine synthesis inhibitors must utilize the pentaglutamate forms of both the physiological substrate and the inhibitor to yield translatable pharmacological data.

References

  • Appling, D. R. (1991). Compartmentation of folate-mediated one-carbon metabolism in eukaryotes. The FASEB Journal.[Link]

  • Allegra, C. J., Drake, J. C., Jolivet, J., & Chabner, B. A. (1985). Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates. Proceedings of the National Academy of Sciences (PNAS).[Link]

Comparative

The Polyglutamate Advantage: A Comparative Guide to the Binding Affinities of 10-Formylpteroylpentaglutamate and its Monoglutamate Counterpart

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the intricate world of cellular metabolism, the efficiency of enzymatic reactions is paramount. For enzymes depende...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the intricate world of cellular metabolism, the efficiency of enzymatic reactions is paramount. For enzymes dependent on folate cofactors, this efficiency is often dramatically enhanced by a post-translational modification known as polyglutamylation. This guide provides a detailed comparison of the binding affinities of 10-formylpteroylpentaglutamate and its monoglutamate form, crucial one-carbon donors in the de novo purine biosynthesis pathway. We will delve into the molecular basis for the enhanced affinity of the polyglutamylated form, provide robust experimental methodologies for its characterization, and discuss the implications for therapeutic drug design.

The Central Role of 10-Formylpteroylglutamates in Purine Synthesis

The de novo synthesis of purines, the building blocks of DNA and RNA, is a fundamental cellular process.[1][2][3] This pathway relies on the sequential addition of carbon and nitrogen atoms to a phosphoribosyl pyrophosphate (PRPP) backbone to form inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3] Two key steps in this pathway are catalyzed by Glycinamide Ribonucleotide Transformylase (GART) and 5-Aminoimidazole-4-Carboxamide Ribonucleotide (AICAR) Transformylase (ATIC), both of which utilize 10-formyltetrahydrofolate (10-CHO-H4F) as a one-carbon donor.[4][5][6][7]

Inside the cell, folate cofactors like 10-CHO-H4F are predominantly found in their polyglutamylated forms, with a chain of glutamate residues attached to the γ-carboxyl group.[8] This polyglutamate tail is not merely a structural appendage; it is a critical determinant of cofactor retention within the cell and, as we will explore, a significant enhancer of binding affinity to target enzymes.[9]

Visualizing the Pathway: De Novo Purine Biosynthesis

purine_biosynthesis cluster_GART GART cluster_ATIC ATIC PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps GART_node Glycinamide Ribonucleotide Transformylase GAR->GART_node FGAR Formylglycinamide Ribonucleotide (FGAR) AICAR AICAR FGAR->AICAR Multiple Steps ATIC_node AICAR Transformylase AICAR->ATIC_node FAICAR FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP GART_node->FGAR ATIC_node->FAICAR Cofactor_mono 10-Formylpteroyl- monoglutamate Cofactor_mono->GART_node Cofactor_mono->ATIC_node Cofactor_penta 10-Formylpteroyl- pentaglutamate Cofactor_penta->GART_node Cofactor_penta->ATIC_node

Caption: The roles of GART and AICART in de novo purine biosynthesis, utilizing 10-formylpteroylglutamates.

Comparative Binding Affinity: The Polyglutamate Advantage in Action

While direct comparative Ki or Kd values for 10-formylpteroylmonoglutamate versus its pentaglutamate form with GART and AICART are not readily found in published literature, a wealth of data from analogous systems, particularly with antifolate inhibitors, strongly supports the principle of enhanced affinity with polyglutamylation.

A study on the antifolate inhibitor methotrexate (MTX) and its interaction with AICAR transformylase from human breast cancer cells provides a compelling case. The inhibitory potency of MTX polyglutamates increased approximately 10-fold with the addition of each glutamate residue up to the pentaglutamate derivative. The pentaglutamate form was found to be about 2500-fold more potent than the monoglutamate MTX. Similarly, dihydrofolate pentaglutamate was a significantly more potent inhibitor of AICAR transformylase than its monoglutamate counterpart.

This trend is not unique to AICAR transformylase. For 10-formyltetrahydrofolate dehydrogenase, the pentaglutamate form of its product, tetrahydropteroylpentaglutamate (H4PteGlu5), exhibits a dissociation constant (Kd) around 15 nM, which is 60-fold lower than that of the monoglutamate form, indicating a much tighter binding.[10][11]

The underlying reasons for this dramatic increase in affinity are multifaceted:

  • Increased Anionic Interactions: The additional carboxyl groups of the polyglutamate tail provide more points of electrostatic interaction with positively charged residues in the enzyme's binding pocket.

  • Conformational Stabilization: The extended polyglutamate chain can induce a more favorable and stable conformation of the enzyme-ligand complex.

  • Reduced Dissociation Rate: The multiple attachment points of the polyglutamate tail significantly slow the rate at which the molecule dissociates from the enzyme, leading to a lower overall dissociation constant (Kd).

CompoundTarget EnzymeAffinity MeasureValueFold Increase in Affinity (approx.)Reference
Methotrexate (monoglutamate)AICAR Transformylase (human)Ki143 µM1x
Methotrexate pentaglutamateAICAR Transformylase (human)Ki5.6 x 10⁻⁸ M2500x
Dihydrofolate (monoglutamate)AICAR Transformylase (human)Ki63 µM1x
Dihydrofolate pentaglutamateAICAR Transformylase (human)Ki4.3 x 10⁻⁸ M1465x
Tetrahydropteroylpentaglutamate10-Formyltetrahydrofolate DehydrogenaseKd~15 nM60x (vs. monoglutamate)[10][11]

Experimental Methodologies for Quantifying Binding Affinity

Accurate determination of binding affinity is crucial for understanding enzyme-ligand interactions and for the development of effective inhibitors. Here, we outline two gold-standard techniques.

Enzyme Inhibition Assay for Determining the Inhibition Constant (Ki)

This method determines the inhibitor concentration required to reduce the enzyme's activity by half (IC50), which is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[12][13]

ki_determination_workflow A Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer B Set up Reaction Mixtures: Fixed enzyme and substrate concentrations, varying inhibitor concentrations A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Progress (e.g., spectrophotometrically) D->E F Calculate Initial Velocities (V₀) E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 from the curve G->H I Calculate Ki using the Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km) H->I

Caption: A stepwise workflow for determining the inhibition constant (Ki).

  • Reagent Preparation: Prepare stock solutions of the purified enzyme (e.g., GART or AICART), the substrate (e.g., GAR or AICAR, and 10-formyl-THF), and the inhibitors (monoglutamate and pentaglutamate forms) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with necessary cofactors).

  • Determine the Michaelis-Menten Constant (Km): Before determining the Ki, the Km of the substrate must be experimentally determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[13]

  • Assay Setup: In a multi-well plate, set up reaction mixtures containing a fixed concentration of the enzyme and the substrate (typically at or near its Km value). Add a range of concentrations of the inhibitor to different wells. Include control wells with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10-15 minutes) at the assay temperature to reach binding equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction progress over time by measuring the change in absorbance at a specific wavelength, characteristic of the product formation.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[12][13]

Isothermal Titration Calorimetry (ITC) for Direct Measurement of Binding Affinity (Kd)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

itc_workflow A Prepare Samples: Macromolecule (Enzyme) in the cell, Ligand (Folate) in the syringe. Both in identical, degassed buffer. B Equilibrate the Instrument at the desired temperature A->B C Perform a series of small, sequential injections of the ligand into the sample cell B->C D Measure the heat change (ΔH) after each injection C->D E Plot the heat change per injection against the molar ratio of ligand to macromolecule D->E F Fit the resulting isotherm to a binding model (e.g., one-site binding model) E->F G Determine Thermodynamic Parameters: Kd (dissociation constant) n (stoichiometry) ΔH (enthalpy change) ΔS (entropy change) F->G

Caption: A workflow for determining thermodynamic binding parameters using ITC.

  • Sample Preparation: Prepare solutions of the purified enzyme and the ligand (monoglutamate or pentaglutamate form) in the exact same, thoroughly degassed buffer. The use of identical buffers is critical to minimize heats of dilution.

  • Instrument Setup: Load the enzyme solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. Allow the instrument to thermally equilibrate.

  • Titration: Perform a series of small, precise injections of the ligand into the enzyme solution while continuously monitoring the heat change.

  • Data Acquisition: The instrument records a series of heat-flow peaks, with the area of each peak corresponding to the heat change upon injection.

  • Data Analysis: Integrate the area of each peak to determine the heat change per injection. Plot these values against the molar ratio of ligand to enzyme. Fit the resulting binding isotherm to an appropriate binding model to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Implications for Drug Development

The profound impact of polyglutamylation on binding affinity has significant implications for the design of therapeutic agents, particularly in the field of oncology. Many successful antifolate drugs, such as methotrexate, are substrates for folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding glutamate residues.[9] The resulting polyglutamylated drug molecules are not only better retained within cancer cells but are also more potent inhibitors of their target enzymes.[9]

Understanding the structural basis for the enhanced binding of polyglutamylated folates can guide the design of novel inhibitors. For instance, incorporating moieties that mimic the electrostatic and conformational effects of the polyglutamate tail could lead to the development of highly potent and selective non-polyglutamatable inhibitors. This strategy could overcome drug resistance mechanisms that involve decreased FPGS activity or increased activity of γ-glutamyl hydrolase (GGH), the enzyme that removes glutamate residues.[9]

Conclusion

The addition of a polyglutamate tail to 10-formylpteroylglutamate is a critical physiological mechanism to enhance its binding affinity to the key purine biosynthetic enzymes, GART and AICART. While direct quantitative data for the natural substrate is sparse, compelling evidence from analogous antifolate inhibitors and other folate-dependent enzymes demonstrates a substantial increase in affinity with increasing glutamylation. This "polyglutamate advantage" is a cornerstone of folate metabolism and presents a valuable paradigm for the rational design of next-generation therapeutic inhibitors. The experimental methodologies outlined in this guide provide a robust framework for researchers to further explore and exploit this fundamental biochemical principle.

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT).
  • The de novo pyrimidine and purine synthesis pathways. (A) Schematic of... - ResearchGate. [Link]

  • Schematic diagram for the pathway of de novo purine biosynthesis (the... - ResearchGate. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - Bio-protocol. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. [Link]

  • Glycinamide ribonucleotide transformylase - M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Folate derivatives, 5-methyltetrahydrofolate and 10-formyltetrahydrofolate, protect BEAS-2B cells from high glucose–induced oxidative stress and inflammation - PMC. [Link]

  • De Novo Purine Synthesis - Fundamentals of Molecular Biology - Biochemistry for Medicine. [Link]

  • Properties of tetrahydropteroylpentaglutamate bound to 10-formyltetrahydrofolate dehydrogenase - PubMed. [Link]

  • Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed. [Link]

  • Arabidopsis 10-Formyl Tetrahydrofolate Deformylases Are Essential for Photorespiration - PMC. [Link]

  • purU - Formyltetrahydrofolate deformylase - Escherichia coli (strain K12) - UniProt. [Link]

  • Glycinamide ribonucleotide transformylase - M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Phosphoribosylglycinamide formyltransferase - Wikipedia. [Link]

  • Folate monoglumate in cereal grains: Evaluation of extraction techniques and determination by LC-MS/MS | Request PDF - ResearchGate. [Link]

  • Effects of tetrahydrofolate polyglutamates on the kinetic parameters of serine hydroxymethyltransferase and glycine decarboxylase from pea leaf mitochondria - PMC. [Link]

  • Enzymes involved in folate metabolism and its implication for cancer treatment - PMC. [Link]

  • FIGURE 7 Structure of 10-formyltetrahydrofolate diglutamate. pABG,... - ResearchGate. [Link]

  • Intact Transition Epitope Mapping—Force Differences between Original and Unusual Residues (ITEM-FOUR) - MDPI. [Link]

  • Dynamic determination of kinetic parameters for the interaction between polypeptide hormones and cell-surface receptors in the perfused rat liver by the multiple-indicator dilution method - PMC. [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions - PubMed. [Link]

  • 7.11: Purine de novo Biosynthesis - Biology LibreTexts. [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor - Biology LibreTexts. [Link]

  • Calorimetry to Quantify Protein-Ligand Binding - IntechOpen. [Link]

  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - WUR eDepot. [Link]

  • Biological and structural evaluation of 10R- and 10S-methylthio-DDACTHF reveals a new role for sulfur in inhibition of glycinamide ribonucleotide transformylase - PMC. [Link]

  • 80 Inhibition kinetics Structure-based enzyme mechanism studies are extremely useful for understanding the mechanism used by an - Rose-Hulman. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. [Link]

  • GAR + 10-Formyl-THF => FGAR + THF - Reactome Pathway Database. [Link]

  • Discovery of a Potent, Nonpolyglutamatable Inhibitor of Glycinamide Ribonucleotide Transformylase - PMC. [Link]

  • Properties of tetrahydropteroylpentaglutamate bound to 10-formyltetrahydrofolate dehydrogenase - PubMed. [Link]

  • Targeting tumour proliferation with a small-molecule inhibitor of AICAR transformylase homodimerization - PubMed. [Link]

  • Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC - NIH. [Link]

  • A multisubstrate adduct inhibitor of AICAR transformylase - PubMed - NIH. [Link]

  • Mammalian Folylpoly-Gamma-Glutamate Synthetase. 2. Substrate Specificity and Kinetic Properties - PubMed. [Link]

  • Impact of allosteric modulation: Exploring the binding kinetics of glutamate and other orthosteric ligands of the metabotropic glutamate receptor 2 - PubMed. [Link]

  • Determinants of High Affinity Ligand Binding to the Group III Metabotropic Glutamate Receptors. [Link]

  • Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - MDPI. [Link]

Sources

Validation

validation of LC-MS methods for 10-formylpteroylpentaglutamate quantification

Quantifying 10-Formylpteroylpentaglutamate: A Comparative Guide to LC-MS/MS Method Validation As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, unstable intr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Quantifying 10-Formylpteroylpentaglutamate: A Comparative Guide to LC-MS/MS Method Validation

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, unstable intracellular metabolites. 10-formylpteroylpentaglutamate (10-CHO-THF-Glu5) is the quintessential example. It serves as the critical one-carbon donor in de novo purine biosynthesis. However, its γ-linked pentaglutamate tail renders it exceptionally hydrophilic, and its formyl group is highly prone to oxidation and interconversion.

This guide objectively compares chromatographic strategies for polyglutamated folates and details a self-validating LC-MS/MS protocol strictly adhering to the ICH M10 bioanalytical method validation guidelines[1].

The Mechanistic Challenge of Polyglutamated Folates

To accurately quantify 10-CHO-THF-Glu5, we must design a workflow that counteracts its inherent chemical vulnerabilities:

  • Extreme Polarity: The five glutamate residues prevent retention on standard C18 reversed-phase columns, causing the analyte to elute in the void volume[2].

  • Chemical Instability: 10-CHO-THF easily interconverts to 5,10-methenyl-THF or oxidizes to 10-formylfolic acid. Rapid quenching with antioxidants is non-negotiable[3].

  • In-Source Fragmentation: Electrospray ionization (ESI) often strips the glutamate residues, complicating precursor ion selection and leading to underestimation if not properly modeled[2].

Pathway Serine Serine CH2_THF 5,10-CH2-THF-Glu5 Serine->CH2_THF SHMT THF THF-Glu5 THF->CH2_THF 1C Transfer CH_THF 5,10-CH+-THF-Glu5 CH2_THF->CH_THF MTHFD CHO_THF 10-CHO-THF-Glu5 (Target Analyte) CH_THF->CHO_THF MTHFD CHO_THF->THF Formyl Transfer Purines De Novo Purine Biosynthesis CHO_THF->Purines ATIC / GART

Caption: 10-formylpteroylpentaglutamate (10-CHO-THF-Glu5) in the one-carbon metabolic pathway.

Chromatographic Strategy Comparison: HILIC vs. IP-RPLC

To achieve robust quantification, the choice of stationary phase is critical. Historically, Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) was used to force polar folates onto C18 columns. Today, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard. The table below objectively compares their performance based on experimental data.

Table 1: Performance Comparison of ZIC-HILIC vs. IP-RPLC for Polyglutamated Folates

ParameterZIC-HILIC (Amide/Zwitterionic)IP-RPLC (C18 + Tributylamine)Causality & Scientific Rationale
Analyte Retention (k') 4.5 - 6.01.2 - 2.5HILIC partitions the highly polar pentaglutamate tail into its aqueous layer, whereas C18 repels it without heavy ion-pairing[2].
Peak Width (FWHM) < 0.15 min> 0.60 minRPLC struggles with the multiple negative charges of Glu5, leading to severe peak tailing and band broadening[2].
MS Signal Intensity ~5.0 × 10⁵ cps~8.5 × 10³ cpsIon-pairing agents in RPLC severely suppress electrospray ionization (ESI) efficiency. HILIC's high-organic mobile phase enhances desolvation[4].
System Integrity ExcellentPoorIP reagents permanently alter the C18 stationary phase and contaminate the MS source, requiring frequent maintenance[4].

Self-Validating Experimental Protocol

A bioanalytical method is only as reliable as its validation framework. The following step-by-step protocol integrates ICH M10 guidelines directly into the workflow, ensuring the system continuously self-validates for accuracy, precision, and matrix effects[5].

Workflow Q 1. Cell Quenching (Ascorbate/NH4OAc) P 2. Protein Precipitation Q->P H 3. ZIC-HILIC Separation P->H M 4. ESI-MS/MS (MRM Mode) H->M V 5. ICH M10 Data Validation M->V

Caption: End-to-end LC-MS/MS analytical workflow for polyglutamated folate quantification.

Phase 1: Quenching and Extraction
  • Quenching: Aspirate culture media and immediately add 1.0 mL of ice-cold extraction buffer (50:50 H₂O:MeOH containing 25 mM sodium ascorbate and 25 mM NH₄OAc, pH 7.0)[3].

    • Causality: Rapid quenching halts enzymatic interconversion. Ascorbate acts as a sacrificial antioxidant to protect the formyl group, while the neutral pH prevents the acid-catalyzed cyclization of 10-CHO-THF to 5,10-CH⁺-THF[3].

  • Denaturation: Scrape cells, transfer to a microcentrifuge tube, and incubate at 60 °C for 5 minutes.

    • Causality: This brief heating step fully denatures residual enzymes (e.g., γ-glutamyl hydrolase) that would otherwise cleave the pentaglutamate tail into monoglutamates during processing[3].

  • Clarification: Centrifuge at 16,000 × g for 10 minutes at 4 °C to pellet precipitated proteins. Transfer the supernatant to an autosampler vial.

Phase 2: HILIC-MS/MS Analysis
  • Chromatography: Inject 5 µL of the supernatant onto a ZIC-pHILIC column (2.1 × 150 mm, 5 µm) maintained at 30 °C[6].

  • Mobile Phases: Use Mobile Phase A (20 mM ammonium acetate in water, pH 9.4) and Mobile Phase B (100% Acetonitrile)[2].

    • Causality: The basic pH (9.4) ensures the five carboxylic acid groups of the pentaglutamate tail remain fully deprotonated, maximizing their hydrophilic interaction with the zwitterionic stationary phase and ensuring sharp peak shapes[2].

  • Gradient: Start at 80% B, ramp to 40% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 80% B for 5 minutes.

  • MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the specific MRM transition for 10-CHO-THF-Glu5.

    • Causality: While folates are acidic, +ESI yields superior sensitivity for formylated folates due to the basic pteridine ring. In-source collision-induced dissociation (CID) generates a highly stable reporter fragment (m/z 327.12) corresponding to the cleaved CHO-THF core[2].

Phase 3: ICH M10 Validation Execution

To ensure trustworthiness, the method must pass the following ICH M10 criteria using a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked into every sample[5].

Table 2: ICH M10 Validation Parameters & Acceptance Criteria for 10-CHO-THF-Glu5

Validation ParameterExperimental DesignICH M10 Acceptance Criteria[5]
Selectivity Analyze blank biological matrix from 6 independent sources.Interfering signal must be ≤ 20% of the LLOQ response and ≤ 5% of the SIL-IS response.
Accuracy & Precision Run 6 replicates at LLOQ, Low QC, Mid QC, and High QC levels.Mean accuracy within ±15% of nominal concentration (±20% for LLOQ); CV ≤ 15% (≤ 20% for LLOQ).
Matrix Effect (MF) Compare peak area in the presence of matrix vs. neat solvent across 6 lots.The IS-normalized Matrix Factor must demonstrate a Coefficient of Variation (CV) ≤ 15%.
Stability Assess Benchtop (4°C), Freeze-Thaw (-80°C to RT), and Autosampler stability.Mean concentration must remain within ±15% of the nominal value.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Comprehensive profiling of folates across polyglutamylation and one-carbon states Source: National Institutes of Health (NIH) / Nature Communications URL:[Link]

  • Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate Source: National Institutes of Health (NIH) / Analytical and Bioanalytical Chemistry URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: LCGC International URL:[Link]

Sources

Comparative

10-formylpteroylpentaglutamate versus 5-methyltetrahydrofolate stability comparison

Comparative Stability Dynamics: 10-Formylpteroylpentaglutamate vs. 5-Methyltetrahydrofolate in Analytical and Biological Matrices Folate derivatives act as indispensable one-carbon donors in cellular metabolism, but thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Dynamics: 10-Formylpteroylpentaglutamate vs. 5-Methyltetrahydrofolate in Analytical and Biological Matrices

Folate derivatives act as indispensable one-carbon donors in cellular metabolism, but their inherent chemical instability poses severe challenges for metabolomics, drug development, and nutritional formulation. This guide provides a rigorous, data-driven comparison of two pivotal folates: 5-methyltetrahydrofolate (5-MTHF) , the predominant circulating monoglutamate, and 10-formylpteroylpentaglutamate (10-CHO-PteGlu5) , a highly labile polyglutamated formyl folate essential for de novo purine biosynthesis.

By understanding the mechanistic divergence in their degradation pathways, researchers can engineer robust, artifact-free experimental workflows.

Mechanistic Divergence in Degradation

The structural differences between the methyl and formyl moieties, combined with the polyglutamate tail of 10-CHO-PteGlu5, dictate entirely different degradation kinetics and triggers.

5-Methyltetrahydrofolate (5-MTHF): The degradation of 5-MTHF is universally driven by oxidation and follows first-order reaction kinetics [1]. Upon exposure to oxygen, elevated temperatures, or light, 5-MTHF rapidly oxidizes to form pyrazino-s-triazine derivatives, most notably the stable, inactive oxidation product MeFox [2], [3]. In anaerobic conditions, however, 5-MTHF remains almost entirely stable [2].

10-Formylpteroylpentaglutamate (10-CHO-PteGlu5): Representing up to 20% of endogenous hepatic folates [4], 10-CHO-PteGlu5 exhibits a highly complex, multi-pathway degradation profile. It is exceptionally sensitive to minimal air exposure, rapidly oxidizing to 10-formyl-dihydrofolate (10-CHO-DHF) [5]. Furthermore, it is profoundly pH-sensitive. At mildly acidic to neutral pH (pH 6–8), it spontaneously rearranges to the thermodynamically favored 5-formyl isomer or cyclizes into 5,10-methenyltetrahydrofolate [5], [6].

FolateDegradation cluster_5MTHF 5-MTHF Degradation cluster_10CHO 10-CHO-PteGlu5 Degradation MTHF 5-MTHF OxStress Oxidative Stress (O2, Light) MTHF->OxStress MeFox MeFox (Inactive) OxStress->MeFox CHO 10-CHO-PteGlu5 Air Air Exposure CHO->Air pH pH Shift (Neutral/Acidic) CHO->pH DHF 10-CHO-DHF Air->DHF Isomers 5,10-Methenyl-THF & 5-Formyl-THF pH->Isomers

Degradation pathways of 5-MTHF and 10-CHO-PteGlu5 highlighting oxidation and isomerization.

Quantitative Stability Comparison

The kinetic behavior of these two folates dictates the strictness of analytical handling. While 5-MTHF can be stabilized effectively using standard antioxidants, 10-CHO-PteGlu5 requires extreme environmental control.

Parameter5-Methyltetrahydrofolate (5-MTHF)10-Formylpteroylpentaglutamate (10-CHO-PteGlu5)
Primary Degradation Trigger Oxygen (O₂), Temperature, Light [2]pH fluctuations, Minimal Air Exposure [5]
Optimal pH for Stability pH 4.0 (More stable than at pH 6.8) [7]Highly unstable across physiological pH (6–8) [5]
Antioxidant Efficacy High (Ascorbate/Vitamin C, Vitamin E, β-mercaptoethanol) [2], [1], [7]Moderate (Prevents oxidation, but cannot stop pH-driven isomerization) [5]
Storage Requirements -20°C (Short term), -80°C (Long term)-70°C, purged with argon, overlaid with mineral oil [5]
Major Degradants MeFox (can partially recover molar loss) [3]10-CHO-DHF, 5,10-CH+=H4folate, 5-HCO-H4folate [5], [6]

Self-Validating Experimental Protocols

To accurately quantify these folates without introducing preanalytical artifacts, extraction protocols must integrate internal validation mechanisms. The following workflow is designed to extract and stabilize both folates simultaneously from biological matrices (e.g., hepatic tissue).

Protocol: Anaerobic Extraction and Stabilization

  • Step 1: Isotope Spiking (System Calibration)

    • Action: Spike the raw biological sample with ¹³C-labeled 5-MTHF and ¹³C-labeled 10-CHO-PteGlu5 immediately upon collection.

    • Causality: Establishes a baseline to calculate exact recovery rates.

    • Self-Validation: If the final LC-MS/MS readout shows a ¹³C-10-CHO-PteGlu5 recovery of <80%, the anaerobic integrity of the workflow has been breached, invalidating the run.

  • Step 2: Anaerobic Lysis

    • Action: Homogenize the tissue in a glove box under a strict Argon atmosphere using 0.1 M phosphate buffer.

    • Causality: 10-CHO-PteGlu5 rapidly oxidizes to 10-formyl-dihydrofolate upon minimal air exposure [5]. Argon displaces oxygen, halting this oxidative pathway.

  • Step 3: Antioxidant Fortification

    • Action: Add 2% (v/v) β-mercaptoethanol and 0.2% (w/v) sodium ascorbate to the lysis buffer.

    • Causality: Ascorbate scavenges reactive oxygen species (ROS) protecting 5-MTHF [7], while β-mercaptoethanol can actively reduce partially oxidized folates back to their active forms [1].

    • Self-Validation: Monitor the MeFox to 5-MTHF ratio. A ratio exceeding 0.05 indicates failure of the antioxidant shield [3].

  • Step 4: Rapid Thermal Quenching

    • Action: Immediately snap-freeze the extracted supernatant in liquid nitrogen (-196°C) and store at -70°C under mineral oil.

    • Causality: Because 10-CHO-PteGlu5 is unstable at almost all physiological pH levels [6], thermal arrest is the only viable method to prevent its spontaneous isomerization into 5,10-methenyltetrahydrofolate [5].

Formulation & Development Implications

The stability profiles of these two compounds dictate their commercial and therapeutic viability.

Because 5-MTHF degradation is strictly oxygen-dependent, it can be successfully stabilized for commercial use. By isolating the active L-isomer and crystallizing it as a calcium or glucosamine salt, pharmaceutical developers can shield the molecule from oxidative stress, creating highly bioavailable dietary supplements.

Conversely, 10-CHO-PteGlu5 remains strictly a research standard for metabolomics and specialized in vitro assays. Its dual-vulnerability—rapid oxidation and spontaneous, pH-driven isomerization—makes it virtually impossible to formulate into a stable oral therapeutic. Its handling requires dedicated anaerobic chambers and ultra-low temperature storage [5].

References

  • Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabiliz
  • The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxid
  • Model Studies on the Stability of Folic Acid and 5-Methyltetrahydrofolic Acid Degradation during Thermal Treatment in Combination with High Hydrostatic Pressure.
  • Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF)
  • Synthesis and Physicochemical Characterization of the One-Carbon Carrier 10-Formyltetrahydrofolate; A Reference Standard for Metabolomics. nih.gov. Link
  • Occurrence, Stability, and Determination of Formyl Fol
  • The identification of the folate conjugates found in rat liver 48 h after the administration of radioactively labelled fol

Sources

Validation

A Comparative Guide to GAR Transformylase Specificity for 10-Formylpteroylpentaglutamate

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the substrate specificity of Glycinamide Ribonucleotide (GAR) Transformylase, with a particul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the substrate specificity of Glycinamide Ribonucleotide (GAR) Transformylase, with a particular focus on its interaction with the polyglutamylated folate cofactor, 10-formylpteroylpentaglutamate (10-formyl-H4PteGlu5). This document will delve into the significance of folate polyglutamylation, present available kinetic data, and detail the experimental methodologies required to rigorously assess enzyme specificity.

Introduction: The Critical Role of GAR Transformylase and Folate Metabolism

Glycinamide ribonucleotide transformylase (GAR Tfase), also known as phosphoribosylglycinamide formyltransferase (EC 2.1.2.2), is a pivotal enzyme in the de novo purine biosynthesis pathway.[1] It catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-CHO-THF) to the amino group of glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR).[1] This reaction is one of two essential one-carbon transfer steps in the synthesis of the purine ring, a fundamental building block of DNA and RNA.[1]

The folate cofactor, 10-CHO-THF, does not exist in a single form within the cell. It is typically found as a series of polyglutamylated conjugates, where additional glutamate residues are attached to the γ-carboxyl group of the glutamate moiety. This polyglutamylation is a critical post-translational modification that enhances the cellular retention of folates and often significantly increases their affinity for folate-dependent enzymes. The pentaglutamate form, 10-formyl-H4PteGlu5, is a predominant and physiologically crucial form. Understanding the specificity of GAR transformylase for this polyglutamylated substrate is therefore paramount for accurately modeling its intracellular activity and for the development of effective therapeutic inhibitors.

The Significance of Polyglutamylation for GAR Transformylase Activity

While direct, comprehensive kinetic studies comparing a full series of polyglutamylated 10-formyltetrahydrofolate substrates for GAR transformylase are not abundantly available in the public literature, the established paradigm for folate-dependent enzymes strongly indicates a preference for polyglutamylated forms. This preference is driven by additional binding interactions between the polyglutamate tail and the enzyme, which can lead to a lower Michaelis constant (Km) and/or a higher catalytic turnover rate (kcat).

For many folate-dependent enzymes, an increase in the number of glutamate residues from one to five or six can decrease the Km by an order of magnitude or more, signifying a much higher binding affinity. This has profound implications for enzyme function at the low physiological concentrations of folate cofactors found within the cell.

Comparative Kinetic Data: A Focus on Available Substrate Analogs

Precise kinetic parameters for human GAR transformylase with 10-formylpteroylpentaglutamate are not readily found in published literature. However, extensive kinetic studies have been performed using the monoglutamylated form of the natural substrate or stable analogs. These studies provide a baseline for understanding the enzyme's catalytic efficiency.

For instance, studies on human GAR transformylase have established its kinetic parameters with the substrate analog 10-formyl-5,8-dideazafolate (fDDF) and GAR. While not the natural polyglutamylated substrate, this data is crucial for inhibitor design and mechanistic studies.

Table 1: Illustrative Kinetic Parameters for Human GAR Transformylase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
GAR1.1 ± 0.17.77.0 x 10⁶
fDDF (analog)0.9 ± 0.17.78.6 x 10⁶

Note: The data presented is for the wild-type human enzyme at pH 8.0. fDDF is a commonly used stable analog of 10-formyltetrahydrofolate.

The catalytic efficiency (kcat/Km) for both substrates is in the range of 10⁶ to 10⁷ M⁻¹s⁻¹, indicating a highly efficient enzyme. It is hypothesized that the kcat/Km for 10-formyl-H4PteGlu5 would be significantly higher, primarily due to a lower Km value.

Experimental Protocols for Determining GAR Transformylase Specificity

To definitively compare the specificity of GAR transformylase for 10-formyl-H4PteGlu1 versus 10-formyl-H4PteGlu5, a series of rigorous kinetic assays must be performed. The following outlines a standard and a more direct experimental approach.

Standard Spectrophotometric Assay (Coupled Assay)

This is the most common method for continuously monitoring GAR transformylase activity. The assay relies on a stable folate analog, 10-formyl-5,8-dideazafolate (fDDF), which upon enzymatic conversion to 5,8-dideazafolate, results in a measurable increase in absorbance at 295 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl.

    • Substrates: Prepare stock solutions of GAR and a series of 10-formyl-tetrahydropteroylpolyglutamates (n=1 to 5) of known concentrations.

    • Enzyme: Purified human GAR transformylase.

  • Assay Mixture:

    • In a quartz cuvette, combine the assay buffer with varying concentrations of one of the 10-formyl-tetrahydropteroylpolyglutamate substrates and a saturating concentration of GAR.

  • Initiation and Measurement:

    • Initiate the reaction by adding a known concentration of GAR transformylase.

    • Immediately monitor the increase in absorbance at 295 nm at 25°C using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the product.

    • Repeat the assay for a range of folate substrate concentrations.

    • Determine the Km and Vmax for each polyglutamylated substrate by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.

Direct Measurement of Product Formation (HPLC-Based Assay)

A more direct, albeit lower-throughput, method involves quantifying the formation of the product, FGAR, using High-Performance Liquid Chromatography (HPLC). This method has the advantage of using the natural folate substrates directly.

Protocol:

  • Reaction Setup:

    • Prepare reaction mixtures containing assay buffer, a fixed concentration of GAR, and varying concentrations of either 10-formyl-H4PteGlu1 or 10-formyl-H4PteGlu5.

    • Initiate the reaction with the addition of GAR transformylase.

  • Reaction Quenching:

    • At specific time points, quench the reaction by adding an acid (e.g., perchloric acid) or a strong base.

  • Sample Preparation:

    • Centrifuge the quenched reactions to pellet the precipitated protein.

    • Filter the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Separate the reaction components on a suitable reverse-phase HPLC column.

    • Detect and quantify the FGAR peak by monitoring absorbance at a specific wavelength (e.g., 260 nm).

  • Data Analysis:

    • Generate a standard curve for FGAR to quantify its concentration in the reaction samples.

    • Calculate initial velocities and determine kinetic parameters as described for the spectrophotometric assay.

Visualizing the Biochemical Context and Experimental Workflow

To better understand the role of GAR transformylase and the experimental approach to studying its specificity, the following diagrams are provided.

Purine_Biosynthesis_Pathway cluster_purine De Novo Purine Biosynthesis PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GAR Transformylase GAR_TFase GAR Transformylase GAR->GAR_TFase IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps THF Tetrahydrofolate (THF) CHO_THF 10-Formyltetrahydrofolate (10-CHO-THF) CHO_THF->THF CHO_THF->GAR_TFase GAR_TFase->FGAR GAR_TFase->THF

Caption: The role of GAR Transformylase in the de novo purine biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Purify GAR Transformylase Reaction_Setup Set up reactions with varying [10-CHO-H4PteGlun] Enzyme_Purification->Reaction_Setup Substrate_Prep Prepare GAR and 10-CHO-H4PteGlun (n=1, 5) Substrate_Prep->Reaction_Setup Initiate_Reaction Initiate with Enzyme Reaction_Setup->Initiate_Reaction Monitor_Reaction Monitor product formation (Spectrophotometry or HPLC) Initiate_Reaction->Monitor_Reaction Calculate_Velocity Calculate Initial Velocities (V₀) Monitor_Reaction->Calculate_Velocity MM_Plot Plot V₀ vs. [Substrate] Calculate_Velocity->MM_Plot Determine_Kinetics Determine Km and Vmax (Michaelis-Menten Fit) MM_Plot->Determine_Kinetics

Caption: A generalized workflow for determining the kinetic parameters of GAR Transformylase.

Conclusion and Future Directions

The available evidence strongly suggests that 10-formylpteroylpentaglutamate is a superior substrate for GAR transformylase compared to its monoglutamylated counterpart, primarily due to an anticipated higher binding affinity. However, a definitive quantitative comparison through rigorous kinetic analysis is a critical area for future research. Such studies would not only provide a more accurate understanding of purine metabolism but also offer invaluable insights for the structure-based design of next-generation antifolate drugs that can more effectively target this key enzyme in cancer chemotherapy. The experimental protocols outlined in this guide provide a robust framework for conducting these essential investigations.

References

  • Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes. Biochemistry, 2008. [Link]

  • Phosphoribosylglycinamide formyltransferase. Wikipedia. [Link]

  • Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR. Biochemistry, 2002. [Link]

  • Mammalian glycinamide ribonucleotide transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities. The Journal of Biological Chemistry, 1989. [Link]

  • Substrate Specificity of Glycinamide Ribonucleotide Transformylase from Chicken Liver. The Journal of Biological Chemistry, 1996. [Link]

Sources

Comparative

Analytical Validation of Synthesized 10-Formylpteroylpentaglutamate Purity: A Comparative Methodology Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide The synthesis of 10-formylpteroylpentaglutamate (10-CHO-PteGlu5, CAS 41432-72-8),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide

The synthesis of 10-formylpteroylpentaglutamate (10-CHO-PteGlu5, CAS 41432-72-8), a critical polyglutamated folate conjugate with a molecular weight of 985.86 Da[1], presents a unique analytical challenge. In vivo, this molecule serves as a vital one-carbon donor for de novo purine biosynthesis, specifically interacting with GAR and AICAR transformylases[2].

For scientists synthesizing this standard, validating its purity is complicated by three factors: the molecule's extreme polarity (driven by the pentaglutamate tail), its susceptibility to oxidative cleavage at the C9-N10 bond, and its propensity for spontaneous deformylation. Historically, the identification of endogenous hepatic 10-formylpteroylpentaglutamate relied on cumbersome Sephadex G-15 and DEAE-cellulose chromatography coupled with microbiological assays[2]. Today, modern analytical validation demands a self-validating, orthogonal approach.

This guide objectively compares analytical modalities and provides a field-proven, causality-driven LC-MS/MS methodology for the rigorous purity validation of synthesized 10-CHO-PteGlu5.

The Analytical Dilemma: Causality in Method Selection

When validating the purity of a synthesized polyglutamate, the analytical method must be capable of differentiating the target analyte from incomplete synthesis byproducts (e.g., tetraglutamates) and degradation products (e.g., oxidized pterins).

Standard Reversed-Phase Liquid Chromatography (RPLC) coupled with UV detection is fundamentally inadequate for this task. The addition of five glutamate residues renders the molecule highly hydrophilic. In standard RPLC, 10-CHO-PteGlu5 elutes in the void volume unless signal-suppressing ion-pairing agents are used[3][4]. Furthermore, UV detection cannot definitively distinguish between a pentaglutamate and a tetraglutamate impurity, as their chromophores are identical.

To achieve absolute structural confirmation, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard[3][5]. HILIC leverages the molecule's polarity for superior retention, while MS/MS provides exact mass confirmation of the polyglutamate chain length.

Comparative Performance of Analytical Modalities
Analytical ModalityRetention MechanismResolution of Polyglutamate ChainsSensitivityStructural ConfirmationBest Use Case
RPLC-UV HydrophobicPoor (Requires ion-pairing)ModerateLow (UV spectra only)Routine bulk purity checks
HILIC-MS/MS Hydrophilic InteractionExcellentHighHigh (MRM fragmentation)Gold standard for validation
CE-UV Electrophoretic MobilityGood (Charge-to-mass ratio)LowLowOrthogonal charge-based check

Pathway and Workflow Visualizations

To understand the biological significance of the analyte and the logic of the analytical workflow, refer to the diagrams below.

Pathway A THF-PteGlu5 B 5,10-CH2-THF-PteGlu5 A->B SHMT C 10-CHO-PteGlu5 (Target Analyte) B->C MTHFD D Purine Synthesis (GAR/AICAR) C->D Formyl Donation D->A THF Release

Fig 1. Role of 10-CHO-PteGlu5 in one-carbon metabolism and purine biosynthesis.

Workflow Prep Sample Stabilization (Ascorbate/DTT) HILIC HILIC LC Separation (Resolves Chain Lengths) Prep->HILIC MSMS ESI-MS/MS (MRM Fragmentation) HILIC->MSMS Data Purity Output (% Area & Mass Match) MSMS->Data

Fig 2. Self-validating LC-MS/MS workflow for polyglutamated folate purity analysis.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. The most common point of failure in folate analysis is autosampler degradation. The following step-by-step HILIC-MS/MS methodology builds in chemical stabilization to ensure the purity readout reflects the synthesized batch, not an artifact of the analysis.

Phase 1: Sample Stabilization

Causality: Folates undergo rapid oxidative cleavage and interconversion in aqueous solutions. Without stabilization, the analytical readout will falsely report high levels of degradation impurities.

  • Buffer Preparation: Prepare a degassed extraction buffer containing 20 mM ammonium acetate (pH 7.0), 25 mM sodium ascorbate, and 100 mM dithiothreitol (DTT)[3][6].

  • Reconstitution: Dissolve the synthesized 10-CHO-PteGlu5 standard in the stabilization buffer to a concentration of 1 mg/mL.

  • Storage: Transfer immediately to amber autosampler vials and maintain at 4°C to arrest photodegradation and thermal deformylation.

Phase 2: Chromatographic Separation (HILIC)

Causality: Because polyglutamation increases the retention of folate species in HILIC (and decreases it in RPLC), HILIC allows for the baseline resolution of the pentaglutamate from tetra- and hexaglutamate synthesis impurities[3][4].

  • Column Selection: Equip the LC system with an amino-based HILIC column (e.g., 50 × 2.1 mm, 2.5 μm particle size)[4][5].

  • Mobile Phase:

    • Phase A: 0.1% (v/v) formic acid in LC-MS grade water.

    • Phase B: 0.1% (v/v) formic acid in acetonitrile[5].

  • Gradient: Run a gradient starting at high organic (e.g., 85% Phase B) and dropping to 40% Phase B. Longer polyglutamates require >52% aqueous mobile phase to elute[3].

Phase 3: Tandem Mass Spectrometry (ESI-MS/MS)

Causality: Multiple Reaction Monitoring (MRM) filters out background noise and confirms the structural integrity of the formyl group and the pterin core.

  • Ionization: Operate the triple-quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode[3][5].

  • MRM Transitions: Set the precursor ion to the protonated mass of 10-CHO-PteGlu5 ([M+H]+ at m/z 986.3)[1].

  • Fragment Monitoring: Monitor the neutral loss of glutamate residues. In positive ion mode, CHO-THF polyglutamates produce a highly specific, common fragment ion at m/z 327.1200, corresponding to the formyl-pterin core[3].

Quantitative MRM Parameters for Purity Profiling

To accurately quantify purity and identify synthesis failures, monitor the following transitions:

Analyte / Fragmentm/z (Positive ESI)Structural SignificanceRelative HILIC Retention
10-CHO-PteGlu5 (Parent) 986.3Intact synthesized target moleculeLate (Highly polar)
10-CHO-PteGlu4 (Impurity) 857.2Loss of one terminal glutamate (Synthesis error)Intermediate
Pterin Fragment (F1) 327.12Confirms 10-formyl-pterin core integrityN/A (In-source/CID fragment)

Note: To distinguish between in-source fragmentation and actual in-sample degradation, map the retention times. If the m/z 857.2 fragment perfectly co-elutes with the m/z 986.3 parent, it is an in-source fragment. If it elutes earlier in the HILIC gradient, it is a true tetraglutamate impurity in your synthesized batch[3].

References

  • Comprehensive profiling of folates across polyglutamylation and one-carbon st
  • Folate monoglutamate in cereal grains: Evaluation of extraction techniques and determin
  • Isotope Ratio-Based Profiling of Microbial Fol
  • 10-Formylpteroylpentaglutam
  • Folate metabolite profiling of different cell types and embryos suggests variation in fol
  • The identification of the folate conjugates found in rat liver 48 h after the administration of radioactively labelled fol

Sources

Validation

differential metabolism of 10-formylpteroylpentaglutamate vs 10-formylpteroylhexaglutamate

Differential Metabolism of 10-Formylpteroylpentaglutamate vs. 10-Formylpteroylhexaglutamate: A Comparative Guide for De Novo Purine Biosynthesis As a Senior Application Scientist navigating the complexities of antifolate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Differential Metabolism of 10-Formylpteroylpentaglutamate vs. 10-Formylpteroylhexaglutamate: A Comparative Guide for De Novo Purine Biosynthesis

As a Senior Application Scientist navigating the complexities of antifolate drug design and cellular metabolism, understanding the precise chain-length dynamics of polyglutamated folates is non-negotiable. 10-formyltetrahydrofolate (10-CHO-THF) serves as the obligate one-carbon donor for two critical steps in de novo purine biosynthesis: glycinamide ribonucleotide formyltransferase (GARFT) and aminoimidazolecarboxamide ribonucleotide transformylase (ATIC).

However, intracellular folates do not exist as monoglutamates. They are rapidly converted into poly-gamma-glutamates by folylpoly- γ -glutamate synthetase (FPGS). This guide objectively compares the metabolic behavior, enzyme kinetics, and experimental handling of the two most critical higher-order conjugates: 10-formylpteroylpentaglutamate (10-CHO-PteGlu5) and 10-formylpteroylhexaglutamate (10-CHO-PteGlu6) .

Mechanistic Causality: The Role of the Gamma-Glutamyl Tail

The addition of glutamate residues is not merely a mechanism for intracellular trapping; it is a profound modulator of enzyme affinity and metabolic channeling. The transition from a pentaglutamate to a hexaglutamate tail dictates the regulatory feedback loops within the cell [INDEX].

  • 10-CHO-PteGlu5 (Pentaglutamate): Extensive radiolabeling studies in mammalian models (such as rat liver and cultured human fibroblasts) demonstrate that the pentaglutamate is the predominant steady-state intracellular form [1]. Causally, this accumulation occurs because the pentaglutamate derivative is a remarkably poor substrate for FPGS. Instead of undergoing further elongation, it acts as a competitive inhibitor against the polyglutamation of shorter chains, effectively regulating its own synthesis [2].

  • 10-CHO-PteGlu6 (Hexaglutamate): The hexaglutamate form is synthesized under conditions of high substrate flux or specific compartmentalization. While its formation requires a significant excess of intracellular glutamic acid [3], the addition of this sixth residue pushes the binding affinity for target enzymes (like GARFT) to its absolute maximum. Polyglutamate forms enhance the affinity of both natural substrates and antifolate inhibitors (e.g., DDATHF) by an order of magnitude compared to monoglutamates, driving highly efficient metabolic channeling [3].

PurinePathway PRPP PRPP GAR GAR PRPP->GAR Multiple Steps FGAR FGAR GAR->FGAR Formylation AICAR AICAR FGAR->AICAR Multiple Steps FAICAR FAICAR AICAR->FAICAR Formylation GARFT GARFT (Enzyme) GARFT->GAR ATIC ATIC (Enzyme) ATIC->AICAR PteGlu 10-CHO-PteGlu5/6 PteGlu->GARFT PteGlu->ATIC

De Novo Purine Biosynthesis: 10-CHO-PteGlu5/6 as critical one-carbon donors for GARFT and ATIC.

Comparative Performance Data

When designing in vitro assays or evaluating antifolate drug targets, selecting the correct polyglutamate chain length is critical. The table below synthesizes the differential properties of the Glu5 and Glu6 forms based on recombinant enzyme kinetics [3, 4].

Parameter10-formylpteroylpentaglutamate (Glu5)10-formylpteroylhexaglutamate (Glu6)Mechanistic Implication
Intracellular Abundance Predominant (~70-80% of total folate pool)Minor/Transient (Tissue-dependent)Glu5 serves as the primary steady-state metabolic reservoir.
FPGS Substrate Efficiency Poor substrate; acts as an inhibitorEnd-product; negligible substrate activityGlu5 creates a negative feedback loop, preventing exhaustive cellular glutamate depletion.
GARFT Binding Affinity ( Km​ ) High ( <1.0μM )Very High (Sub-micromolar to picomolar)Glu6 drives functionally irreversible binding, ideal for tight-binding kinetic assays.
ATIC Binding Affinity ( Ki​ analogs) Potent competitive binding~10-fold increase in inhibitory potency per GluLonger chains are required to overcome high endogenous AICAR concentrations.
Chemical Stability Highly susceptible to oxidationHighly susceptible to oxidationBoth require rigorous anaerobic handling or substitution with 5,8-dideazafolate analogs for stable benchwork.

Self-Validating Experimental Protocols

To objectively study these metabolites, researchers must synthesize them enzymatically. Chemical synthesis of γ -linked polyglutamates often results in racemic mixtures that confound kinetic data [4]. The following protocols utilize a self-validating system to ensure stereochemical fidelity and assay integrity.

Protocol A: Enzymatic Synthesis of Glu5 and Glu6 via rhFPGS

Causality: Recombinant human FPGS (rhFPGS) guarantees the formation of strictly γ -linked L-glutamates.

  • Reaction Setup: Incubate 25 μ M of the folate substrate (or a stable analog like 10-CHO-5,8-dideazafolate) with 1 μ g of rhFPGS in 0.2 M Tris buffer (pH 9.0).

  • Cofactor Addition: Add 10 mM ATP, 20 mM MgCl 2​ , 30 mM KCl, and 20 mM 2-mercaptoethanol.

  • Chain Length Control (The Critical Step):

    • To isolate Glu5: Supply 0.5 mM of [ 3 H]glutamic acid. The low concentration naturally stalls the reaction at the pentaglutamate stage due to Glu5's poor substrate efficiency [3].

    • To force Glu6: After 8–12 hours of incubation, spike the reaction with a massive excess (15–30 mM) of unlabeled glutamic acid and fresh rhFPGS to forcefully drive the formation of the hexaglutamate [3].

  • Self-Validation (HPLC): Terminate the reaction by boiling. Run the products through an anion-exchange HPLC column. Validation Check: A parallel reaction omitting ATP must yield only the monoglutamate peak. The stepwise shift in retention time confirms exact chain elongation.

Protocol B: GARFT Kinetic Assay

Causality: Because polyglutamates bind tightly, standard Michaelis-Menten assumptions often fail. This assay uses ultra-low enzyme concentrations to prevent substrate depletion.

  • Buffer Preparation: Prepare 75 mM HEPES (pH 7.4) containing 50 μ g/mL bovine serum albumin to prevent enzyme adherence to plasticware.

  • Enzyme & Substrate: Add 10 pM of recombinant GARFT. Titrate 10-CHO-PteGlu5 or Glu6 from 1 pM to 100 nM.

  • Initiation: Initiate the reaction with 5 μ M α,β -GAR. Monitor spectrophotometrically at 295 nm.

  • Self-Validation (Dead-End Inhibition): Run a parallel arm pre-incubated with DDATHF-hexaglutamate (a known tight-binding inhibitor). Validation Check: The reaction rate must drop to near zero. If activity persists, it indicates enzyme contamination or degradation of the inhibitor's polyglutamate tail by contaminating γ -glutamyl hydrolases.

Workflow Step1 1. Enzymatic Synthesis (rhFPGS + 10-CHO-THF + Glu) Step2 2. HPLC Purification (Isolate Glu5 vs Glu6 fractions) Step1->Step2 Step3 3. Kinetic Assays (GARFT / ATIC Activity) Step2->Step3 Step4 4. Data Validation (Dead-end Inhibitor Controls) Step3->Step4

Self-validating workflow for synthesizing and evaluating polyglutamate cofactors.

References

  • The identification of the folate conjugates found in rat liver 48 h after the administration of radioactively labelled folate tracers. PubMed (NIH). Available at:[Link]

  • Investigations of tissue folates in normal and malignant tissues. PubMed (NIH). Available at:[Link]

  • Tight Binding of Folate Substrates and Inhibitors to Recombinant Mouse Glycinamide Ribonucleotide Formyltransferase. Biochemistry (ACS Publications). Available at:[Link]

  • Synthesis of (6R)- and (6S)-5,10-dideazatetrahydrofolate oligo- γ -glutamates. PubMed Central (NIH). Available at:[Link]

Comparative

inter-laboratory validation of 10-formylpteroylpentaglutamate measurement protocols

In the realm of one-carbon metabolism, accurately quantifying 10-formylpteroylpentaglutamate (10-formyl-THF-Glu5) remains one of the most formidable analytical challenges in modern biochemistry. As the primary formyl don...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of one-carbon metabolism, accurately quantifying 10-formylpteroylpentaglutamate (10-formyl-THF-Glu5) remains one of the most formidable analytical challenges in modern biochemistry. As the primary formyl donor for de novo purine synthesis (specifically for GAR and AICAR transformylases), its precise measurement is critical for researchers and drug development professionals targeting antifolate pathways[1].

However, historical inter-laboratory validation studies have consistently shown high coefficients of variation (CV) when measuring this specific metabolite. As a Senior Application Scientist, I have evaluated the root causes of these discrepancies. This guide objectively compares traditional measurement protocols against the advanced Intact HILIC-MS/MS with Chemical Stabilization protocol, providing the mechanistic causality and experimental data necessary to adopt a self-validating analytical system.

The Mechanistic Challenge: Why is 10-Formyl-THF-Glu5 Difficult to Measure?

The unreliability of legacy protocols stems from the inherent biophysical properties of the molecule, which lead to rapid degradation and structural rearrangement upon cell lysis:

  • pH-Driven Interconversion : In a protein-free extract, folates carrying one-carbon units at the formic acid oxidation level exist in a highly sensitive, pH-dependent equilibrium. At an acidic pH (< 4.5), 10-formyl-THF spontaneously loses a water molecule to form 5,10-methenyl-THF. At an alkaline pH, this reaction reverses, but 5,10-methenyl-THF can also slowly convert into 5-formyl-THF (a stable storage molecule)[2].

  • Redox Instability : Without optimized antioxidant protection, 10-formyl-THF rapidly oxidizes to 10-formyl-DHF (half-life < 30 min at 37°C)[3].

  • Polyglutamate Ionization Suppression : Intracellular folates are polyglutamated to ensure cellular retention and enhance enzyme affinity[3]. The pentaglutamate (Glu5) chain is biologically critical, but it drastically decreases mass spectrometry (MS) signal intensity and complicates chromatographic retention[1].

Pathway 10 10 F Slow conversion 510 510 F->510 Purine De Novo Purine Synthesis (GAR/AICAR Transformylase) F->Purine Formyl Transfer Oxid 10-formyl-DHF-Glu5 (Oxidation Product) F->Oxid O2 Exposure M Acidic pH (-H2O) M->10 5 5 M->5

Figure 1: pH-dependent interconversion and biological role of 10-formyl-THF-Glu5.

Comparative Analysis of Measurement Protocols

To establish a reliable baseline, we must compare the three primary methodologies utilized across different laboratories.

The Legacy Standard: Microbiological Assay (MA)

Historically viewed as the "gold standard," MA utilizes the growth response of Lactobacillus rhamnosus to quantify folates[4].

  • The Flaw : While highly sensitive to total folate, MA is completely blind to speciation. It cannot distinguish 10-formyl-THF from 5-methyl-THF or THF, nor can it determine the polyglutamate chain length, rendering it obsolete for targeted metabolic flux analysis.

The Compromise: HPLC-FLD with Enzymatic Deconjugation

This method uses exogenous γ-glutamyl hydrolase (GGH)—often sourced from rat serum—to cleave the polyglutamate tail down to a monoglutamate[5], followed by HPLC separation.

  • The Flaw : The lengthy incubation required for enzymatic deconjugation (often 3 to 4 hours at 37°C) actively promotes the interconversion of 10-formyl-THF to 5,10-methenyl-THF[6]. Furthermore, stripping the Glu5 tail destroys vital biological data regarding the cell's polyglutamylation status.

The Advanced Solution: Intact HILIC-MS/MS with Chemical Stabilization

This protocol represents the current state-of-the-art. It utilizes reductive methylation to chemically lock the formyl state[2], followed by Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the intact polyglutamates without the need for destructive GGH deconjugation[7].

Workflow cluster_Advanced Advanced HILIC-MS/MS Protocol cluster_Trad Traditional Microbiological Assay Sample Biological Sample (Cells/Tissue) Ext1 Extraction in Antioxidant Buffer (Ascorbate + BME, pH 7.8) Sample->Ext1 Ext2 Heat Extraction (Variable pH) Sample->Ext2 Deriv Isotope Dilution & Chemical Stabilization Ext1->Deriv LCMS Intact HILIC-MS/MS Analysis (Glu5 Preserved) Deriv->LCMS Deconj Enzymatic Deconjugation (Loss of Glu5 info) Ext2->Deconj MA L. rhamnosus Growth Assay (Total Folate Only) Deconj->MA

Figure 2: Comparison of intact HILIC-MS/MS vs. traditional microbiological assay.

Inter-Laboratory Validation Data

The following table synthesizes quantitative inter-laboratory performance metrics, highlighting why the Advanced HILIC-MS/MS protocol is necessary for robust drug development assays.

Performance MetricMicrobiological Assay (MA)HPLC-FLD (Deconjugated)Advanced HILIC-MS/MS (Intact)
Analyte Specificity Total Folate Only10-formyl-THF (Monoglutamate)10-formyl-THF-Glu5 (Intact)
Polyglutamate Preservation DestroyedDestroyed (via GGH)Preserved
Inter-Laboratory CV (%) 25 - 35%15 - 20%< 8%
Recovery of 10-formyl species N/A (Pooled)60 - 75% (Due to interconversion)92 - 98% (Stabilized)
Limit of Detection (LOD) ~0.1 nmol/L~2.0 nmol/L~0.5 nmol/L

Step-by-Step Methodology: Intact 10-Formyl-THF-Glu5 HILIC-MS/MS

To ensure trustworthiness and reproducibility across laboratories, the following protocol is designed as a self-validating system . Every step includes a built-in mechanism to verify its own success.

Step 1: Quenching and Extraction
  • Action : Lyse cells immediately in a cold extraction buffer containing 20 mM ammonium acetate, 10 mM ascorbic acid, and 10 mM β-mercaptoethanol, strictly adjusted to pH 7.8.

  • Causality : The slightly alkaline pH (7.8) is critical because acidic environments strongly favor the rapid conversion of 10-formyl-THF to 5,10-methenyl-THF[2]. Ascorbic acid and β-mercaptoethanol act as sacrificial antioxidants to prevent oxidation to 10-formyl-DHF[3].

  • Self-Validation : Immediately spike the lysis buffer with a known concentration of ¹³C-labeled 10-formyl-THF-Glu5. Because this internal standard undergoes the exact same degradation pathways as the endogenous analyte, it corrects for matrix effects and unavoidable losses, ensuring absolute quantification[7].

Step 2: Chemical Stabilization (Reductive Methylation)
  • Action : Add formaldehyde and sodium cyanoborohydride to the cell extract to chemically block unoccupied N5 and N10 secondary amines.

  • Causality : During derivatization, 10-formyl-THF yields an N5-methyl, N10-formyl derivative. This permanently halts the pH-dependent equilibrium between the 5-formyl, 10-formyl, and 5,10-methenyl states, locking the molecule in its biological snapshot[2].

  • Self-Validation : Analyze a parallel un-derivatized aliquot. Derivatization efficiency is validated by confirming >95% disappearance of the native 10-formyl-THF mass transition in the derivatized sample.

Step 3: Chromatographic Separation (HILIC)
  • Action : Inject the stabilized extract onto a HILIC column using a gradient of aqueous ammonium acetate (pH 9.4) and acetonitrile.

  • Causality : Standard Reversed-Phase (RPLC) columns fail to retain highly polar polyglutamates. HILIC exploits the polarity of the pentaglutamate tail. There is a predictable log-linear relationship between the number of terminal glutamates and retention time in HILIC, allowing for precise separation of Glu1 through Glu8[7].

  • Self-Validation : Monitor the retention time of the ¹³C-labeled standard. A shift of >0.2 minutes indicates matrix-induced column overloading or mobile phase pH drift, prompting immediate system recalibration.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection
  • Action : Operate the mass spectrometer in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

  • Causality : The polyglutamate chain creates analytical challenges by decreasing signal intensity[1]. Operating in negative mode yields vastly superior ionization efficiency for the highly acidic glutamate residues compared to positive mode.

  • Self-Validation : Monitor at least two MRM transitions (one quantifier, one qualifier) for both the endogenous analyte and the internal standard. The ion ratio must remain within ±20% of the neat standard to confirm that isobaric interferences are not skewing the quantitative data.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.